Norzine
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H37N3O8S2 |
|---|---|
Molecular Weight |
631.8 g/mol |
IUPAC Name |
but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
RVBRTNPNFYFDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Prochlorperazine's Mechanism of Action on Dopamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of prochlorperazine (B1679090), with a primary focus on its interaction with dopamine (B1211576) receptors. Prochlorperazine, a first-generation antipsychotic and potent antiemetic, exerts its primary therapeutic effects through the antagonism of D2-like dopamine receptors.[1][2] This guide details its receptor binding profile, the downstream signaling consequences of receptor blockade, and the experimental methodologies used to elucidate these interactions.
Quantitative Receptor Binding Profile of Prochlorperazine
| Receptor Subtype | Binding Affinity (Ki) | Notes |
| D1-like Family | ||
| D1 | Low Affinity | Prochlorperazine does not exhibit significant binding to D1 receptors. |
| D5 | Low Affinity | Similar to D1, affinity for D5 is considered low. |
| D2-like Family | ||
| D2 | < 20 nM[3] | High affinity; this is the primary target for its therapeutic effects.[1] |
| D3 | High Affinity | Prochlorperazine also demonstrates high affinity for the D3 receptor. |
| D4 | Lower Affinity | Affinity for the D4 receptor is reported to be lower than for D2 and D3. |
Note: Ki values represent the equilibrium dissociation constant and are a measure of binding affinity; a lower Ki value indicates a higher binding affinity.
Beyond dopamine receptors, prochlorperazine also demonstrates antagonist activity at histaminergic, cholinergic, and noradrenergic receptors, which contributes to its side effect profile, including sedation and anticholinergic effects.[1][2][4]
Experimental Protocols: Determining Dopamine Receptor Binding Affinity
The binding affinity of prochlorperazine for dopamine receptors is typically determined using in vitro radioligand binding assays. The following is a detailed protocol for a competitive binding assay.
Membrane Preparation from Cells Expressing Dopamine Receptors
-
Cell Culture and Harvesting :
-
Culture cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5) in appropriate cell culture flasks.
-
Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis and Homogenization :
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.
-
-
Membrane Isolation :
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
-
Protein Quantification and Storage :
-
Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
-
Competitive Radioligand Binding Assay
-
Assay Setup :
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
50 µL of assay buffer.
-
50 µL of a known concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2-like receptors).
-
50 µL of a serial dilution of prochlorperazine or a vehicle control.
-
For determination of non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).
-
-
-
Incubation :
-
Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension to each well.
-
Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing :
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement :
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the prochlorperazine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of prochlorperazine that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Downstream Signaling Pathways of D2 Receptor Antagonism
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. Prochlorperazine, as a D2 receptor antagonist, blocks the effects of dopamine, thereby modulating downstream signaling pathways.
G-Protein Dependent Signaling
Upon activation by dopamine, the D2 receptor undergoes a conformational change that allows it to activate Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Prochlorperazine, by blocking the D2 receptor, prevents this dopamine-induced inhibition of adenylyl cyclase, thus leading to a relative increase in cAMP levels compared to the dopamine-stimulated state.
References
- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reallifepharmacology.com [reallifepharmacology.com]
Prochlorperazine's Molecular Onslaught: A Technical Guide to its Anti-Cancer Mechanisms
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of prochlorperazine (B1679090) (PCZ), a phenothiazine (B1677639) derivative traditionally used as an antiemetic and antipsychotic, which has demonstrated significant anti-cancer properties across a range of cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the repurposing of existing drugs for oncology applications.
Abstract
Prochlorperazine, a well-established dopamine (B1211576) D2 receptor antagonist, is emerging as a promising candidate for cancer therapy. Its multifaceted mechanism of action extends beyond its primary neurological effects, encompassing the modulation of critical signaling pathways involved in cell proliferation, survival, migration, and drug resistance. This guide summarizes the key molecular targets of PCZ in cancer cells, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the intricate signaling networks it perturbs.
Key Molecular Targets and Mechanisms of Action
Prochlorperazine exerts its anti-neoplastic effects through a variety of mechanisms, impacting several key cellular processes:
-
Inhibition of Receptor Endocytosis: PCZ can inhibit the internalization of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR). This leads to an increased density of these receptors on the tumor cell surface, enhancing the efficacy of antibody-based therapies that rely on antibody-dependent cell-mediated cytotoxicity (ADCC).
-
Dopamine D2 Receptor Antagonism: As a potent antagonist of the dopamine D2 receptor, PCZ can disrupt downstream signaling cascades, including the AKT and Wnt pathways, which are frequently dysregulated in cancer and play crucial roles in cell survival and proliferation.[1]
-
Modulation of ABC Transporters: Prochlorperazine has been shown to modulate the activity of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCG2.[1] These transporters are key players in multidrug resistance (MDR), and their inhibition by PCZ can re-sensitize cancer cells to conventional chemotherapeutic agents. In glioblastoma U-87 MG cells, PCZ has been observed to decrease ABCB1 and increase ABCG2 expression.
-
Interference with Key Signaling Pathways:
-
SRC-MEK-ERK Pathway: In bladder cancer cell lines, PCZ has been demonstrated to inhibit the SRC-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival.[2]
-
KRAS Signaling: Prochlorperazine can directly bind to mutant KRAS proteins, stabilizing their GDP-bound (inactive) state. This action is particularly relevant in non-small cell lung carcinoma (NSCLC) with KRAS mutations, where PCZ has been shown to enhance radiosensitivity by downregulating the downstream Ras/Raf/MEK/ERK pathway.
-
-
Induction of Apoptosis: PCZ can induce programmed cell death in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of apoptotic regulatory proteins.[1]
-
Calmodulin Antagonism: Prochlorperazine acts as a calmodulin antagonist. Calmodulin is a calcium-binding protein that regulates numerous cellular processes, including cell proliferation and motility.
-
Regulation of Melanoma-Specific Factors: In melanoma cell lines, PCZ has been found to decrease the levels of tyrosinase and microphthalmia-associated transcription factor (MITF), two key proteins involved in melanogenesis and melanoma cell survival.[3]
Quantitative Data on Prochlorperazine Efficacy
The cytotoxic and anti-proliferative effects of prochlorperazine have been quantified in various cancer cell lines. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are summarized below.
| Cancer Type | Cell Line | Parameter | Value (µM) | Incubation Time | Reference |
| Glioblastoma | U-87 MG | EC50 | 0.97 | 24 hours | [4][5] |
| Melanoma (Amelanotic) | C32 | EC50 | Not specified | Not specified | [6] |
| Melanoma (Melanotic) | COLO829 | EC50 | Not specified | Not specified | [6] |
| Bladder Cancer | HT1376 | IC50 | 22.38 | 24 hours | [2] |
| Bladder Cancer | HT1376 | IC50 | 15.97 | 48 hours | [2] |
| Bladder Cancer | HT1376 | IC50 | 11.5 | 72 hours | [2] |
| Bladder Cancer | T24 | IC50 | >22.38 | 24 hours | [2] |
| Bladder Cancer | T24 | IC50 | >15.97 | 48 hours | [2] |
| Bladder Cancer | T24 | IC50 | >11.5 | 72 hours | [2] |
| Bladder Cancer | EJ | IC50 | >22.38 | 24 hours | [2] |
| Bladder Cancer | EJ | IC50 | >15.97 | 48 hours | [2] |
| Bladder Cancer | EJ | IC50 | >11.5 | 72 hours | [2] |
| Bladder Cancer (murine) | MB49 | IC50 | 45.99 | 24 hours | [2] |
| Bladder Cancer (murine) | MB49 | IC50 | 30.91 | 48 hours | [2] |
| Bladder Cancer (murine) | MB49 | IC50 | 30.78 | 72 hours | [2] |
| Normal Human Melanocytes | HEMn-DP | EC50 | 18.49 | Not specified | [7] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by prochlorperazine.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of prochlorperazine on cancer cell lines.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of prochlorperazine.
-
WST-1/MTT Assay: [3]
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of prochlorperazine for 24, 48, or 72 hours.
-
Add WST-1 or MTT reagent to each well and incubate for a specified period (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50/EC50 values.
-
-
EdU Incorporation Assay: [2]
-
Culture cells in the presence of varying concentrations of prochlorperazine.
-
Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform a click chemistry reaction to label the incorporated EdU with a fluorescent probe.
-
Visualize and quantify the fluorescently labeled cells using fluorescence microscopy or flow cytometry.
-
Western Blotting
Objective: To analyze the expression and phosphorylation status of target proteins.
-
Lyse prochlorperazine-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Transwell Migration and Invasion Assays
Objective: To assess the effect of prochlorperazine on cancer cell motility.
-
Migration Assay:
-
Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) with or without prochlorperazine to the lower chamber.
-
Incubate for a sufficient time to allow for cell migration through the porous membrane.
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the stained cells under a microscope.
-
-
Invasion Assay:
-
The protocol is similar to the migration assay, but the Transwell insert is pre-coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.
-
Clonogenic Survival Assay
Objective: To evaluate the long-term reproductive viability of cancer cells after treatment with prochlorperazine, alone or in combination with radiation.
-
Prepare a single-cell suspension of the cancer cell line.
-
Seed a low and precise number of cells into culture dishes.
-
Treat the cells with prochlorperazine and/or irradiate them.
-
Incubate the dishes for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies and calculate the surviving fraction relative to the untreated control.
Conclusion
Prochlorperazine demonstrates a compelling and diverse anti-cancer profile, targeting multiple signaling pathways and cellular processes that are fundamental to tumor growth and survival. Its ability to inhibit receptor endocytosis, modulate key oncogenic signaling cascades, and overcome multidrug resistance positions it as a strong candidate for drug repurposing in oncology. The data and protocols presented in this guide provide a solid foundation for further research into the clinical application of prochlorperazine as a standalone or adjuvant cancer therapeutic. Further investigation is warranted to fully elucidate its efficacy across a broader spectrum of malignancies and to optimize its use in combination with existing anti-cancer agents.
References
- 1. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimelanoma activity of perphenazine and prochlorperazine in human COLO829 and C32 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Phenothiazine Class Effects on Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted effects of phenothiazine-class compounds on critical cellular signaling pathways. Phenothiazines, initially developed as antipsychotic agents, have demonstrated a broad spectrum of biological activities, including potential anti-cancer properties, attributable to their interaction with a variety of molecular targets. This document outlines the core mechanisms of action, presents quantitative data on their effects, details relevant experimental methodologies, and provides visual representations of the key signaling cascades involved.
Core Signaling Pathways Modulated by Phenothiazines
Phenothiazines exert their pleiotropic effects by modulating several key cellular signaling pathways. Their primary antipsychotic action stems from the antagonism of dopamine (B1211576) receptors, but their influence extends to calcium signaling, protein kinase cascades, and pathways governing cell survival and apoptosis.
Dopamine Receptor Signaling
The hallmark of phenothiazine (B1677639) pharmacology is the antagonism of dopamine D2 receptors in the central nervous system.[1][2] This blockade disrupts the normal signaling cascade initiated by dopamine, which plays a crucial role in neurotransmission, motivation, and motor control. The affinity of various phenothiazines for dopamine receptors varies, contributing to their differing antipsychotic potencies and side-effect profiles.[3][4]
Diagram of Dopamine D2 Receptor Antagonism by Phenothiazines:
Caption: Inhibition of Dopamine D2 Receptor Signaling by Phenothiazines.
Calmodulin-Dependent Signaling
Phenothiazines are well-characterized inhibitors of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes by modulating the activity of a wide array of enzymes and ion channels.[5][6] By binding to CaM in a calcium-dependent manner, phenothiazines prevent its interaction with target proteins, thereby disrupting CaM-mediated signaling.[7]
Diagram of Calmodulin (CaM) Inhibition by Phenothiazines:
Caption: Phenothiazine Inhibition of Calmodulin-Mediated Signaling.
Protein Kinase C (PKC) Signaling
Several studies have demonstrated that phenothiazines can inhibit the activity of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various signal transduction cascades that regulate cell growth, differentiation, and apoptosis.[8] The inhibitory effect on PKC contributes to the anti-proliferative and pro-apoptotic properties observed with some phenothiazine derivatives.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Phenothiazines have been shown to inhibit this pathway, often by suppressing the phosphorylation and activation of Akt.[9][10] This inhibition can lead to decreased cell viability and induction of apoptosis in cancer cells.[11]
Diagram of PI3K/Akt/mTOR Pathway Inhibition by Phenothiazines:
Caption: Phenothiazine-Mediated Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival. Some studies suggest that phenothiazines can modulate this pathway, although the effects can be complex and cell-type dependent.[10][12]
Apoptosis Pathways
Phenothiazines can induce apoptosis (programmed cell death) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[13] They can modulate the expression of key apoptotic regulators, such as Bcl-2 family proteins and caspases, leading to the execution of the apoptotic program.[11][14]
Diagram of Phenothiazine-Induced Apoptosis:
Caption: Phenothiazines Induce Apoptosis via Intrinsic and Extrinsic Pathways.
Protein Phosphatase 2A (PP2A) Activation
Recent evidence suggests that some phenothiazines can activate the tumor suppressor protein phosphatase 2A (PP2A).[15][16] PP2A is a critical phosphatase that negatively regulates several oncogenic signaling pathways. By activating PP2A, phenothiazines can promote dephosphorylation of key signaling proteins, leading to anti-cancer effects.[12]
Quantitative Data on Phenothiazine Activity
The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of various phenothiazines on key molecular targets. Data is compiled from multiple studies and experimental conditions may vary.
Table 1: Binding Affinities (Ki, nM) of Phenothiazines for Dopamine Receptors
| Compound | D1 Receptor | D2 Receptor | D4 Receptor |
| Chlorpromazine | 73 | 0.55 | 9.7[3] |
| Trifluoperazine | - | - | - |
| Thioridazine | - | - | - |
| Fluphenazine | - | - | - |
Data for Trifluoperazine, Thioridazine, and Fluphenazine on D1 and D4 receptors were not consistently available in the reviewed literature. Trifluoperazine has a reported IC50 of 1.2 nM for the D2 receptor.[7][17] Chlorpromazine has a reported Ki of 0.084 (relative to D4) for the D2 receptor.[4] Trifluoperazine has a reported Ki of 0.034 (relative to D4) for the D2 receptor.[4]
Table 2: IC50 Values (µM) of Phenothiazines on Cancer Cell Viability
| Compound | Cell Line | IC50 (µM) |
| Fluphenazine | A375 (Melanoma) | 7.04 - 23.33[18] |
| CWHM-974 (Fluphenazine analog) | A375 (Melanoma) | 1.37 - 14.03[18] |
| PEGylated Phenothiazine (PP) | HeLa (Cervical Cancer) | 229.1[19] |
| PEGylated Phenothiazine (PP) | MeWo (Skin Cancer) | 251.9[19] |
| PEGylated Phenothiazine (PPO) | HepG2 (Liver Cancer) | 161.3[19] |
| PEGylated Phenothiazine (PPO) | MCF7 (Breast Cancer) | 131.7[19] |
| Novel Phenothiazine derivative 6h | MDA-MB-231 (Breast Cancer) | 24.72[20] |
| Novel Phenothiazine derivative 6a | MDA-MB-231 (Breast Cancer) | 38.9[20] |
| Novel Phenothiazine derivative 6h | A549 (Lung Cancer) | 42.96[20] |
Table 3: IC50 Values (µM) of Phenothiazines for Other Cellular Targets
| Compound | Target/Process | IC50 (µM) |
| Trifluoperazine | L-type Ca2+ currents | 28[21] |
| Chlorpromazine | HERG potassium channels | 21.6[22] |
| Chlorpromazine | Inward-rectifying K+ currents | 6.1[22] |
| Chlorpromazine | Time-independent outward currents | 16[22] |
| Trifluoperazine | Calmodulin (CaM) | - |
| Perphenazine | PP2A-dependent CD98 downregulation | ~10 |
Specific IC50 values for direct inhibition of Calmodulin, PKC, PI3K, Akt, and ERK by various phenothiazines were not consistently reported in a comparable format across the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of phenothiazines on cellular signaling pathways.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[23][24][25]
Workflow for MTT Assay:
Caption: General workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3.4 x 10³ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]
-
Drug Treatment: Prepare serial dilutions of the phenothiazine compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (medium with the solvent used to dissolve the drug).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[11][14][26]
Workflow for Apoptosis Assay:
Caption: General workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of the phenothiazine (e.g., 15 µM thioridazine) for the appropriate duration (e.g., 12 hours).[14]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Phosphorylated Proteins (e.g., p-Akt, p-ERK)
This protocol is a general guideline for detecting changes in protein phosphorylation upon phenothiazine treatment.[27][28][29][30]
Workflow for Western Blotting:
Caption: General workflow for Western blot analysis of phosphorylated proteins.
Detailed Protocol:
-
Cell Lysis: After treatment with the phenothiazine, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C with gentle agitation.[31]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[28]
Protein Kinase C (PKC) Activity Assay
This protocol provides a framework for measuring PKC activity in the presence of phenothiazines.[19]
Detailed Protocol:
-
Sample Preparation: Prepare cell lysates or purified PKC enzyme.
-
Reaction Mixture: In a microcentrifuge tube, combine a substrate cocktail (containing a PKC-specific peptide substrate), a lipid activator (phosphatidylserine and diacylglycerol), and the cell lysate or purified PKC.
-
Inhibitor Addition: Add the phenothiazine compound at various concentrations to the reaction mixture. Include a control without the inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).
-
Termination and Separation: Stop the reaction and spot an aliquot of the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity incorporated into the substrate peptide using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
Conclusion
Phenothiazines represent a class of compounds with a complex polypharmacology that extends far beyond their initial application as antipsychotics. Their ability to modulate a wide range of cellular signaling pathways, including those central to cell survival, proliferation, and death, has opened avenues for their repurposing, particularly in oncology. This technical guide provides a foundational understanding of these effects, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of this versatile class of molecules. Further investigation is warranted to fully elucidate the intricate molecular interactions and to optimize the therapeutic index of phenothiazine derivatives for various clinical applications.
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock [pubmed.ncbi.nlm.nih.gov]
- 3. resources.tocris.com [resources.tocris.com]
- 4. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Trifluoperazine | Influenza Virus | CaMK | P-gp | TargetMol [targetmol.com]
- 8. mdpi.com [mdpi.com]
- 9. Potential inhibition of PDK1/Akt signaling by phenothiazines suppresses cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells | PLOS One [journals.plos.org]
- 13. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioridazine Sensitizes Esophageal Carcinoma Cell Lines to Radiotherapy-Induced Apoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anticancer activity of constrained sphingolipid-phenoxazine/phenothiazine hybrid constructs targeting protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenothiazines induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleck.co.jp [selleck.co.jp]
- 18. The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trifluoperazine enhancement of Ca2+-dependent inactivation of L-type Ca2+ currents in Helix aspersa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 27. benchchem.com [benchchem.com]
- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. dbbiotech.com [dbbiotech.com]
- 31. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Prochlorperazine in Rodent Models: A Technical Guide to Pharmacokinetic and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, is a widely used antiemetic and antipsychotic agent. Understanding its pharmacokinetic profile and bioavailability in preclinical rodent models is crucial for the development of new formulations and for toxicological assessment. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of prochlorperazine in rodent models, with a focus on experimental protocols and data interpretation. While quantitative pharmacokinetic parameters in rodents are not extensively reported in publicly available literature, this guide synthesizes the existing knowledge on its metabolism and disposition.
Pharmacokinetics of Prochlorperazine in Rodent Models
Prochlorperazine undergoes extensive metabolism, primarily in the liver.[1] Studies in rats have identified several metabolic pathways, including N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation.[2] The disposition of prochlorperazine and its metabolites has been investigated in rats, with elimination occurring through both urine and feces.[3][4]
Metabolism
In vitro studies using rat liver microsomes have shown that prochlorperazine is metabolized through multiple pathways.[2] The primary routes of metabolism include:
-
Sulfoxidation: The formation of prochlorperazine sulfoxide (B87167) is a major metabolic pathway.
-
N-dealkylation: The removal of the N-methyl group from the piperazine (B1678402) ring.
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the phenothiazine ring.
-
N-oxidation: The formation of N-oxides.
Following oral administration to rats, the sulfoxide and N-dealkylated sulfoxide are major metabolites found in the urine.[2] At higher doses, small amounts of the N-oxide have also been detected.[2] Chronic administration in rats leads to the accumulation of metabolites resulting from the degradation of the piperazine ring.[5]
Table 1: Qualitative Summary of Prochlorperazine Metabolism in Rats
| Metabolic Pathway | Metabolites Detected | Reference |
| Sulfoxidation | Prochlorperazine Sulfoxide | [2] |
| N-dealkylation | N-dealkylated Metabolites | [2][5] |
| Aromatic Hydroxylation | Hydroxylated Metabolites | [2] |
| N-oxidation | N-oxide Metabolites | [2] |
| Piperazine Ring Degradation | Ethylenediamine Derivatives | [5] |
Distribution
Following administration, prochlorperazine and its metabolites distribute to various tissues. In rats, after chronic oral administration, metabolites have been found in the liver, lung, kidney, spleen, and at high doses, in the brain.[5] A study on a common metabolite of prochlorperazine and perphenazine (B1679617) in rats showed that it achieves a later concentration maximum and has a longer elimination half-life in the brain compared to other tissues, suggesting the brain acts as a "deep compartment".[6]
Table 2: Tissue Distribution of Prochlorperazine Metabolites in Rats Following Chronic Oral Administration
| Tissue | Metabolites Detected | Reference |
| Liver | Yes | [5] |
| Lung | Yes | [5] |
| Kidney | Yes | [5] |
| Spleen | Yes | [5] |
| Brain (at high doses) | Yes | [5][6] |
Experimental Protocols
This section details the methodologies for conducting pharmacokinetic studies of prochlorperazine in rodent models.
Animal Models
-
Species: Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., BALB/c, C57BL/6) are commonly used.
-
Housing: Animals should be housed in controlled environments with respect to temperature, humidity, and light-dark cycles, with ad libitum access to food and water, unless fasting is required for the study protocol.
Drug Administration
1. Oral Administration (Gavage)
-
Preparation of Dosing Solution: Prochlorperazine maleate (B1232345) can be formulated as a suspension in a suitable vehicle such as 1% hydroxyethylcellulose (w/v), 0.25% polysorbate 80 (v/v), and 0.05% antifoam (v/v) in purified water.[7]
-
Procedure:
-
Animals are fasted overnight prior to dosing, if required.
-
The animal is gently restrained.
-
A gavage needle of appropriate size is attached to a syringe containing the dosing solution.
-
The needle is carefully inserted into the esophagus and the solution is administered directly into the stomach.
-
The volume administered should be appropriate for the size of the animal (e.g., up to 10 mL/kg for rats and 5 mL/kg for mice).
-
2. Intravenous Administration
-
Preparation of Dosing Solution: For intravenous administration, prochlorperazine edisylate injection can be used, either undiluted or diluted in an isotonic solution like normal saline.[8]
-
Procedure:
-
The animal is anesthetized or restrained as appropriate.
-
For rats, the lateral tail vein or femoral vein can be used for injection. For mice, the lateral tail vein is commonly used.
-
The dosing solution is injected slowly. The rate of administration should not exceed 5 mg per minute in clinical settings, a principle that should be adapted for rodent studies to avoid acute toxicity.[9]
-
Blood Sampling
Serial blood sampling from the same animal is preferred to reduce inter-individual variability.[10]
1. Mice
-
Tail Vein Sampling: A small incision is made in the lateral tail vein, and a small volume of blood (e.g., 20-30 µL) is collected into a capillary tube at each time point.[11] This method allows for serial sampling without anesthesia.[11]
-
Submandibular Vein Sampling: Blood can be collected from the submandibular vein using a lancet.[12]
-
Retro-orbital Sinus Sampling: This method is typically performed under anesthesia and is often used for terminal bleeds or limited serial sampling.[12]
-
Cardiac Puncture: This is a terminal procedure performed under deep anesthesia to collect a large volume of blood.[12]
2. Rats
-
Saphenous Vein Sampling: The lateral saphenous vein is a common site for repeated blood sampling in conscious rats.[10]
-
Tail Vein Sampling: Similar to mice, the lateral tail vein can be used for serial blood sampling.
-
Jugular Vein Cannulation: For frequent sampling, a catheter can be surgically implanted into the jugular vein.
-
Cardiac Puncture: As in mice, this is a terminal procedure for collecting a large blood volume.
Sample Processing and Analysis
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen until analysis.[7]
-
Dried Blood Spot (DBS) Technique: For small blood volumes, the sample can be spotted onto a DBS card and dried.[7] This technique is particularly useful for microsampling in mice.[7]
-
Analytical Method: The concentration of prochlorperazine and its metabolites in plasma or blood is typically determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14]
-
Extraction: A liquid-liquid extraction or solid-phase extraction is commonly used to isolate the analytes from the biological matrix.[14]
-
Chromatography: A C18 reversed-phase column is often used for separation.[14]
-
Detection: Mass spectrometry provides high sensitivity and selectivity for quantification.[14]
-
Visualizations
Experimental Workflow
Experimental workflow for a typical rodent pharmacokinetic study.
Prochlorperazine Metabolism in Rats
Simplified metabolic pathways of prochlorperazine in rats.
Conclusion
This technical guide summarizes the available information on the pharmacokinetics and bioavailability of prochlorperazine in rodent models. While there is a notable lack of specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) in the literature for these models, this document provides a thorough overview of the drug's metabolic pathways and tissue distribution in rats. The detailed experimental protocols for administration, blood sampling, and analysis offer a practical resource for researchers designing and conducting preclinical studies with prochlorperazine. Further research is warranted to fully characterize the quantitative pharmacokinetic profile of prochlorperazine in both rat and mouse models to better support its continued clinical use and the development of novel drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DISPOSITION OF S35-PROCHLORPERAZINE IN THE RAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disposition of S35-prochlorperazine in the jaundiced rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue metabolites of trifluorperazine, fluphenazine, prochlorperazine, and perphenazine. Kinetics in chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rat brain as a "deep compartment" in the kinetics of a common metabolite of prochlorperazine and perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Dried Blood Spot Sampling to Improve Data Quality and Reduce Animal Use in Mouse Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. globalrph.com [globalrph.com]
- 10. researchgate.net [researchgate.net]
- 11. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japtronline.com [japtronline.com]
- 14. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the antiemetic properties of prochlorperazine at a molecular level
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the antiemetic properties of prochlorperazine (B1679090) at a molecular level. It delves into the core mechanisms of action, receptor binding affinities, and downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular interactions and workflows.
Introduction: The Enduring Efficacy of a Phenothiazine (B1677639)
Prochlorperazine, a phenothiazine derivative, has long been a cornerstone in the management of nausea and vomiting stemming from various etiologies, including chemotherapy, radiation therapy, and post-operative states.[1][2] Its clinical efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors within the chemoreceptor trigger zone (CTZ) of the medulla oblongata, a key area in the brainstem for sensing emetogenic substances in the blood.[2][3] However, a comprehensive understanding of its molecular interactions extends beyond this primary mechanism, involving a broader receptor binding profile that contributes to both its therapeutic effects and side-effect profile. This guide explores these molecular intricacies to provide a deeper understanding for researchers in the field.
Molecular Mechanism of Action: Beyond Dopamine Blockade
Prochlorperazine's antiemetic action is multifactorial, stemming from its interaction with several neurotransmitter systems.
Primary Antiemetic Effect: Dopamine D2 Receptor Antagonism
The principal mechanism underlying prochlorperazine's antiemetic properties is its high-affinity antagonism of dopamine D2 receptors.[1][4] The CTZ is rich in D2 receptors, and their activation by dopamine is a critical step in the emetic reflex. By blocking these receptors, prochlorperazine effectively interrupts this signaling pathway, reducing the likelihood of nausea and vomiting.[2][3]
Contribution of Other Receptor Systems
Prochlorperazine also exhibits affinity for a range of other receptors, which can modulate its antiemetic activity and contribute to its side effects.[1][2] These include:
-
Muscarinic Receptors: Antagonism of muscarinic receptors can contribute to antiemetic effects, but also leads to common side effects such as dry mouth and blurred vision.
-
Histamine H1 Receptors: Blockade of H1 receptors is associated with sedative effects, which can be beneficial in the context of nausea and vomiting.
-
Alpha-Adrenergic Receptors: Interaction with alpha-adrenergic receptors can lead to cardiovascular side effects such as hypotension.[3]
Inhibition of Clathrin-Mediated Endocytosis
Recent research has uncovered another facet of prochlorperazine's molecular action: the inhibition of clathrin-mediated endocytosis (CME).[5][6] This process is crucial for the internalization of cell surface receptors. By inhibiting CME, prochlorperazine can increase the surface availability of receptors targeted by therapeutic antibodies in cancer treatment, potentially enhancing their efficacy.[6] While the direct contribution of CME inhibition to its antiemetic effect is still under investigation, it represents a significant area of ongoing research.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of prochlorperazine for various human receptors, providing a quantitative basis for its pharmacological profile. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 3.61 | [7] |
| Dopamine D3 | High Affinity | [4] |
| Dopamine D4 | 1132 | [8] |
| Alpha-1A Adrenergic | 32 (IC50) | [7] |
| Alpha-1B Adrenergic | 49 | [7] |
Note: While prochlorperazine is known to have high affinity for the D3 receptor, a specific Ki value from the searched literature was not available.
Signaling Pathways
The antiemetic action of prochlorperazine is initiated by its blockade of the D2 receptor, which in turn modulates downstream intracellular signaling cascades implicated in the emetic reflex.
Caption: Prochlorperazine's antagonism of the D2 receptor inhibits downstream signaling pathways implicated in emesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the antiemetic properties of prochlorperazine.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is adapted from established methods for determining the binding affinity of a compound for the dopamine D2 receptor.[9][10][11]
Objective: To determine the inhibitory constant (Ki) of prochlorperazine for the human dopamine D2 receptor.
Materials:
-
Human recombinant CHO-K1 cells expressing the dopamine D2 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]-Spiperone.
-
Unlabeled competitor: Prochlorperazine.
-
Non-specific binding control: Haloperidol (B65202) (10 µM).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and wash the resulting pellet.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of [³H]-Spiperone to each well.
-
Add increasing concentrations of prochlorperazine to the experimental wells.
-
Add 10 µM haloperidol to the non-specific binding control wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the prochlorperazine concentration.
-
Determine the IC50 value (the concentration of prochlorperazine that inhibits 50% of specific [³H]-Spiperone binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay to determine prochlorperazine's affinity for the D2 receptor.
In Vivo Model of Cisplatin-Induced Emesis
This protocol is based on preclinical and clinical studies evaluating the antiemetic efficacy of prochlorperazine against chemotherapy-induced nausea and vomiting.[12][13][14][15][16]
Objective: To evaluate the efficacy of prochlorperazine in reducing the frequency of emetic episodes in a cisplatin-induced emesis model.
Model: Ferret or dog (common animal models for emesis research).
Materials:
-
Prochlorperazine.
-
Vehicle control (e.g., saline).
-
Observation cages equipped with video recording.
Procedure:
-
Acclimation:
-
Acclimate animals to the housing and experimental conditions for a sufficient period.
-
-
Dosing:
-
Administer prochlorperazine or vehicle control to the animals at a predetermined time before cisplatin administration. Dosing can be intravenous or oral.
-
-
Induction of Emesis:
-
Administer a standardized emetogenic dose of cisplatin.
-
-
Observation:
-
Place the animals in observation cages and record their behavior for a defined period (e.g., 24 hours).
-
Count the number of retching and vomiting episodes for each animal.
-
-
Data Analysis:
-
Compare the mean number of emetic episodes in the prochlorperazine-treated group to the vehicle control group.
-
Use appropriate statistical tests to determine the significance of any observed differences.
-
Caption: Workflow for an in vivo experiment to test the antiemetic efficacy of prochlorperazine.
Conclusion
Prochlorperazine's antiemetic properties are a result of a complex interplay of interactions at the molecular level, dominated by its potent antagonism of dopamine D2 receptors. However, its engagement with other receptor systems and its ability to inhibit clathrin-mediated endocytosis highlight the multifaceted nature of its pharmacological profile. A thorough understanding of these molecular mechanisms, supported by quantitative binding data and robust experimental validation, is essential for the continued optimization of antiemetic therapies and the exploration of novel therapeutic applications for this established drug. This guide provides a foundational resource for researchers dedicated to advancing the science of antiemesis.
References
- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prochlorperazine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. prochlorperazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. 39148 [pdspdb.unc.edu]
- 9. benchchem.com [benchchem.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protection against cisplatin nephrotoxicity by prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved control of high-dose-cisplatin-induced acute emesis with the addition of prochlorperazine to granisetron/dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Control of high-dose-cisplatin-induced emesis with an all-oral three-drug antiemetic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High doses of prochlorperazine for cisplatin-induced emesis. A prospective, random, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparison of the antiemetic efficacy of prochlorperazine and metoclopramide for the treatment of cisplatin-induced emesis: a prospective, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Novel Prochlorperazine Derivatives for Research Applications
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the synthesis and analysis of novel derivatives of prochlorperazine (B1679090), a phenothiazine-class drug with a wide range of applications. Prochlorperazine is primarily known as a first-generation antipsychotic and a potent antiemetic, exerting its effects mainly by blocking D2 dopamine (B1211576) receptors in the brain.[1][2][3] The development of novel derivatives is a key research area aimed at enhancing therapeutic efficacy, exploring new indications such as oncology, and mitigating adverse effects like sedation and extrapyramidal symptoms.[2][4][5] This guide details established and modern synthetic protocols, methods for analytical characterization, and the underlying biological pathways relevant to these compounds.
Synthetic Strategies for Prochlorperazine and its Derivatives
The core structure of prochlorperazine consists of a 2-chlorophenothiazine (B30676) ring with a 3-(4-methylpiperazin-1-yl)propyl group attached at the nitrogen atom (N-10).[1] Synthetic strategies typically revolve around the alkylation of the phenothiazine (B1677639) core.
Foundational Synthesis of Prochlorperazine
The traditional synthesis involves the alkylation of 2-chlorophenothiazine with a suitable piperazine-containing side chain.[6][7] Early methods employed strong, hazardous bases like sodamide.[7][8] Modern, safer protocols have been developed that utilize alternative bases and offer high yields and purity.[8] A common synthetic route involves reacting 2-chlorophenothiazine with 1-(3-chloropropyl)-4-methylpiperazine (B54460).[6][7][8]
An improved industrial-scale process avoids hazardous reagents by using alkali metal alkoxides, such as sodium tertiary butoxide, in a solvent like dimethyl sulfoxide (B87167) (DMSO).[8] This method provides the final product with high purity and is more suitable for large-scale operations.[8]
Synthesis of Novel N-10 Substituted Derivatives
To create novel derivatives, the N-10 position of the phenothiazine ring is the primary target for modification. A versatile approach involves creating 10-carbonyl derivatives, which can then be reacted with a variety of amines to generate a library of novel compounds.[4][9] This strategy allows for systematic exploration of the structure-activity relationship by varying the side chain's length, steric bulk, and functional groups.[4][9]
The general scheme for this approach is a two-step process:
-
Formation of an Intermediate: A suitable phenothiazine is reacted with an acyl chloride in a solvent like tetrahydrofuran (B95107) (THF) to produce an intermediate phenothiazin-10-yl acyl chloride.[4][9]
-
Amide Formation: The intermediate is then reacted with a selected primary or secondary amine (alkylamine or arylamine) under reflux to yield the final N-10 carboxamide derivative.[4][9]
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of prochlorperazine and its derivatives.
Protocol 1: Improved Synthesis of Prochlorperazine
This protocol is adapted from an improved process that avoids hazardous reagents.[8]
-
Materials: 2-chlorophenothiazine, 1-(3-chloropropyl)-4-methylpiperazine, sodium tertiary butoxide, dimethyl sulfoxide (DMSO), toluene, cyclohexane, dilute hydrochloric acid, aqueous sodium hydroxide.
-
Procedure:
-
To a solution of 2-chlorophenothiazine in DMSO, add sodium tertiary butoxide in portions at room temperature.
-
Stir the mixture until the formation of the sodium salt is complete.
-
Add 1-(3-chloropropyl)-4-methylpiperazine to the reaction mixture.
-
Heat the mixture until the reaction is complete, as monitored by High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture and add water and toluene.
-
Separate the organic layer and wash it with dilute hydrochloric acid.
-
Separate the resulting aqueous layer, wash with toluene, and then basify using aqueous sodium hydroxide.
-
Extract the product with toluene. Separate and concentrate the organic layer to obtain prochlorperazine base.
-
For salt formation (e.g., edisylate), the base can be treated with the corresponding acid (e.g., 1,2-ethanedisulfonic acid) in a suitable solvent like ethanol (B145695).[8]
-
Protocol 2: General Synthesis of Novel Phenothiazine 10-Carboxamide Derivatives
This protocol provides a general framework for producing a variety of novel derivatives.[4][9]
-
Materials: Substituted phenothiazine, acyl chloride (e.g., chloroacetyl chloride), tetrahydrofuran (THF), desired alkylamine or arylamine, sodium iodide (for arylamine reactions), ethanol (for arylamine reactions).
-
Procedure:
-
Intermediate Synthesis: Dissolve the starting phenothiazine in THF. Add the acyl chloride dropwise to the solution. Stir until the reaction is complete to yield the intermediate acyl chloride derivative.[4][9]
-
Final Derivative Synthesis:
-
For Aliphatic Amines: Add the solution of the produced intermediate dropwise to a solution of the desired alkylamine. Heat the mixture under reflux until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).[4][9]
-
For Aromatic Amines: To a solution of the intermediate in ethanol, add the desired arylamine and sodium iodide. Heat the mixture under reflux until the starting material is consumed.[4][9]
-
-
Purification: The final product can be purified using standard techniques such as extraction, crystallization, or column chromatography.
-
Protocol 3: Purity and Quantification Analysis by HPLC
This protocol is based on a validated method for quantifying prochlorperazine in biological samples and can be adapted for purity analysis of synthesized derivatives.[10]
-
Instrumentation: HPLC system with UV detector, C18 reverse-phase column.
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM disodium (B8443419) hydrogen ortho phosphate) and an organic solvent (e.g., acetonitrile) in an isocratic elution. A typical ratio might be 95:5 (buffer:acetonitrile).[10]
-
Flow Rate: 1.0 mL/min (typical).
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to create a stock solution. Prepare a series of dilutions for calibration.
-
Analysis: Inject the samples onto the column. The purity is determined by the peak area percentage of the main compound relative to all other peaks. For quantification, a calibration curve is generated using standards of known concentration.[10]
Data Presentation
Quantitative data from synthesis and analysis should be presented clearly for comparison.
Table 1: Example HPLC Method Validation Parameters (Data adapted from a prochlorperazine quantification study[10])
| Parameter | Result |
| Linearity Range | 15–300 ng/mL |
| Lower Limit of Quantification (LLOQ) | 15 ng/mL |
| Average Analyte Recovery (Plasma) | 98.25% to 99.13% |
| Inter-day Relative Standard Deviation | 3.57% - 5.88% |
| Intra-day Relative Standard Deviation | 2.63% - 3.25% |
Table 2: Purity of Synthesized Phenothiazine Derivatives by HPLC (Example data from literature[11][12])
| Compound ID | Synthesis Method | HPLC Purity |
| Derivative F-1 | Oxidation of precursor | Not specified, but analyzed |
| Derivative F-2 | Oxidation of precursor | 86.377% |
| Prochlorperazine Edisylate | Improved process[8] | 99.88% |
Table 3: Example In Vitro Cytotoxicity of Phenothiazine Derivatives (Data from a study on liver cancer cell lines[4])
| Compound | Cell Line | IC₅₀ (µM) |
| Prochlorperazine (PCP) | Hep3B | > 25 |
| Prochlorperazine (PCP) | SkHep1 | > 25 |
| Novel Derivative 8 | Hep3B | 10 - 25 |
| Novel Derivative 10 | Hep3B | < 10 |
| Trifluoperazine (TFP) | Hep3B | < 10 |
Visualizations: Workflows and Mechanisms
Visual diagrams are crucial for understanding complex processes and relationships.
References
- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 7. PROCHLORPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. An Improved Process For Preparation Of Prochlorperazine [quickcompany.in]
- 9. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iosrphr.org [iosrphr.org]
Basic chemical and physical properties of prochlorperazine for lab use
An In-depth Guide on the Core Chemical and Physical Properties of Prochlorperazine (B1679090) for Research and Development
This document provides a comprehensive overview of the fundamental chemical and physical properties of prochlorperazine, tailored for researchers, scientists, and drug development professionals. It includes key data, experimental protocols, and visual diagrams to facilitate its use in a laboratory setting.
Chemical and Physical Properties
Prochlorperazine is a phenothiazine (B1677639) derivative, widely recognized for its antiemetic and antipsychotic effects.[1] It is a viscous liquid in its base form and is often used as a salt, such as prochlorperazine maleate (B1232345) or edisylate, to improve its solubility and stability.[2][3]
Table 1: General and Structural Properties of Prochlorperazine
| Property | Value | Reference(s) |
| IUPAC Name | 2-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine | [4] |
| CAS Number | 58-38-8 (Prochlorperazine Base) | [3][5] |
| 84-02-6 (Prochlorperazine Maleate) | [6][7] | |
| 1257-78-9 (Prochlorperazine Edisylate) | [3] | |
| Molecular Formula | C₂₀H₂₄ClN₃S (Base) | [4] |
| C₂₈H₃₂ClN₃O₈S (Dimaleate Salt) | [8] | |
| Molecular Weight | 373.94 g/mol (Base) | [4][9] |
| 606.09 g/mol (Dimaleate Salt) | [6][9] |
Table 2: Physicochemical Properties of Prochlorperazine and its Salts
| Property | Value | Reference(s) |
| Physical Form | Clear, pale yellow, viscous liquid (Base).[3] White to light yellow, odorless, crystalline powder (Maleate & Edisylate salts).[2][6] | [2][3][6] |
| Melting Point | 228 °C (Unspecified form).[4][5] 195 - 203 °C (with decomposition) (Maleate Salt).[6] 206 - 209 °C (Maleate Salt).[10] | [4][5][6][10] |
| Boiling Point | 260-275 °C at 2 Torr | [5][11] |
| pKa | 8.1[4], 8.39[12] | [4][12] |
| Solubility (Base) | Very slightly soluble in water.[3] Freely soluble in alcohol, chloroform (B151607), and ether.[3] | [3] |
| Solubility (Maleate) | Practically insoluble in water and alcohol.[6][13] Slightly soluble in warm chloroform.[13] Soluble in DMSO at ~10 mg/mL.[7] | [6][7][13] |
| Solubility (Edisylate) | Soluble 1 in 2 of water (~500 mg/mL).[2][3] Soluble 1 in 1500 of alcohol (~0.67 mg/mL).[2][3] Insoluble in chloroform and ether.[3] | [2][3] |
Mechanism of Action
Prochlorperazine's primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the brain.[14][15] Its antiemetic effects are attributed to blocking D2 receptors in the chemoreceptor trigger zone (CTZ).[8][14] Additionally, it exhibits blocking activity at histaminergic, cholinergic, and alpha-adrenergic receptors, which contributes to its broader therapeutic and side-effect profile.[4][16]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of prochlorperazine in laboratory settings.
Table 3: Spectroscopic Properties of Prochlorperazine Maleate
| Spectroscopy Type | Wavelength (λmax) / Wavenumber (cm⁻¹) | Reference(s) |
| UV-Vis | 254 nm in 0.3M HCl.[10] 254.5 nm in 0.3M HCl.[17] 258 nm in mobile phase (formic acid/acetonitrile).[1] 258 nm, 312 nm in methanol.[7][18] | [1][7][10][17][18] |
| FTIR (Key Peaks) | 3299 cm⁻¹ (hydroxyl of acid), 1735 & 1663 cm⁻¹ (carbonyl of acid), ~2970-2917 cm⁻¹ (aromatic & aliphatic C-H stretch). | [19] |
| ¹H NMR | In DMSO-d₆ at 60°C, characteristic peaks observed at (ppm): 7.24-6.99 (aromatic protons), 6.17 (maleate protons), 3.94 (propyl chain), 3.08-1.86 (piperazine & propyl protons). | [20] |
| ¹³C NMR | A spectrum is available for the edisylate salt. | [21] |
Stability and Storage
Prochlorperazine is sensitive to light and should be stored accordingly.[3][4]
-
Storage: Store in tight, light-resistant containers.[2][3] Prochlorperazine suppositories should be kept at temperatures below 37 °C.[4]
-
Stability: The injection form should be protected from light to prevent discoloration.[4] It gradually acquires a red tint when exposed to light.[6] Solutions in DMSO may be stored at -20°C for up to 3 months.[18] For repackaged medications, discoloration may occur, and protection from light, heat, and humidity is advised.[22]
Experimental Protocols
This protocol describes the determination of prochlorperazine maleate concentration using UV-Vis spectroscopy.
-
Solvent Preparation: Prepare a 0.3M solution of hydrochloric acid (HCl) in distilled water.
-
Standard Stock Solution Preparation: Accurately weigh 100 mg of prochlorperazine maleate and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with 0.3M HCl to obtain a concentration of 1000 µg/mL.[10]
-
Working Standard Solutions: Create a series of dilutions from the stock solution to prepare working standards in the linear range of 2-16 µg/mL in 0.3M HCl.[10]
-
Sample Preparation: For tablet dosage forms, weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to 5 mg of prochlorperazine maleate into a suitable flask with 0.3M HCl. Sonicate for 5 minutes to ensure complete dissolution, then dilute appropriately to fall within the calibration curve range (e.g., 10 µg/mL).[10]
-
Measurement: Scan the prepared standard and sample solutions from 200-400 nm against a 0.3M HCl blank.[17]
-
Analysis: Measure the absorbance at the λmax of ~254 nm.[10] Plot a calibration curve of absorbance versus concentration for the standard solutions and determine the concentration of the unknown sample.
This method provides a robust protocol for the quantification and stability analysis of prochlorperazine maleate.[1][23]
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II system or equivalent with a Diode Array Detector (DAD).[23]
-
Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm).[23]
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) in a 70:30 v/v ratio.[1][23]
-
Flow Rate: 1.0 mL/min.[23]
-
Column Temperature: 30 °C.[23]
-
Detection Wavelength: 258 nm.[1]
-
Injection Volume: 10 µL.[23]
-
-
Standard Stock Solution Preparation: Accurately weigh 12.5 mg of prochlorperazine maleate and dissolve it in 10 mL of a 50:50 mixture of 0.1% formic acid and acetonitrile to get a stock solution of 1,250 µg/mL. Use sonication to aid dissolution.[23]
-
Working Solutions: Prepare working standards and samples by diluting the stock solution with the mobile phase to achieve concentrations within the desired range (e.g., 100–150 µg/mL).[1]
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for prochlorperazine maleate is expected to be approximately 2.24 minutes under these conditions.[23] Quantify the sample by comparing its peak area to the calibration curve generated from the standards.
Metabolism
Prochlorperazine undergoes extensive first-pass metabolism in the gut wall and is also significantly metabolized in the liver.[5][24] The resulting inactive metabolites are excreted in urine and bile.[5] Key metabolites include prochlorperazine sulfoxide (B87167) (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH).[24]
References
- 1. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 2. drugs.com [drugs.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prochlorperazine | 58-38-8 [amp.chemicalbook.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Prochlorperazine [drugfuture.com]
- 10. jpionline.org [jpionline.org]
- 11. Prochlorperazine CAS#: 58-38-8 [m.chemicalbook.com]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. What is Prochlorperazine Maleate used for? [synapse.patsnap.com]
- 15. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 17. sphinxsai.com [sphinxsai.com]
- 18. 84-02-6 CAS MSDS (PROCHLORPERAZINE MALEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. openpharmaceuticalsciencesjournal.com [openpharmaceuticalsciencesjournal.com]
- 20. PROCHLORPERAZINE MALEATE(84-02-6) 1H NMR spectrum [chemicalbook.com]
- 21. spectrabase.com [spectrabase.com]
- 22. Prochlorperazine tablets repackaged into dose administration aids: can the patient be assured of quality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. japtronline.com [japtronline.com]
- 24. Simultaneous determination of prochlorperazine and its metabolites in human plasma using isocratic liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serendipitous Genesis of a Psychiatric Revolution: A Technical History of Phenothiazine Antipsychotics
A Whitepaper on the Discovery and Development of the First Neuroleptics
Introduction
The discovery of phenothiazine (B1677639) antipsychotics represents a watershed moment in the history of medicine and a paradigm shift in the treatment of severe mental illness. Before the 1950s, psychiatric wards were dominated by crude and often ineffective treatments such as electroconvulsive therapy, insulin (B600854) coma, and frontal lobotomies.[1] The introduction of chlorpromazine (B137089), the first phenothiazine antipsychotic, heralded the dawn of psychopharmacology, transforming agitated and disturbed wards and enabling the eventual deinstitutionalization of millions of patients worldwide.[2][3] This technical guide chronicles the serendipitous and multi-faceted journey from an industrial dye to a revolutionary therapeutic agent, detailing the key experiments, pivotal figures, and scientific rationale that underpinned this discovery.
From Industrial Chemistry to Antihistamines: The Precursors
The story begins not in a hospital, but in the burgeoning dye industry of the late 19th century. Phenothiazine, the tricyclic parent compound, was first synthesized in 1883 by August Bernthsen.[4] A derivative, methylene (B1212753) blue, was famously used by Paul Ehrlich in his pioneering cell-staining experiments and was even explored for its antimalarial properties.[5][6] For decades, however, the core phenothiazine structure remained a chemical curiosity, later finding use as an insecticide and an anthelmintic for livestock in the 1930s and 1940s.[5]
The true pharmacological potential of phenothiazine derivatives began to emerge in the 1940s at the French pharmaceutical company Rhône-Poulenc. Driven by the recent discovery of antihistamines, a team led by chemist Paul Charpentier synthesized a series of N-substituted phenothiazine derivatives.[1][5] This research led to the creation of promethazine (B1679618) in 1947, a compound with potent antihistaminic and, crucially, strong sedative effects.[5][7] It was marketed for allergies and as a pre-anesthetic medication, setting the stage for the next critical chapter.[5]
The Surgical Suite: Henri Laborit and the "Lytic Cocktail"
The leap from sedation to antipsychotic action was initiated by Henri Laborit, a French army surgeon and physiologist. Laborit was researching methods to prevent surgical shock, a life-threatening condition. He theorized that inducing a state of "artificial hibernation" could protect the body from extreme stress.[2][3] He sought compounds that could stabilize the central nervous system and began experimenting with promethazine.
Laborit combined promethazine with analgesics (like pethidine) and other agents to create what he termed a "lytic cocktail."[1][8] He observed that patients treated with this cocktail before surgery entered a calm, relaxed, and detached state he described as "sedation without narcosis."[7] They were not merely asleep but seemed indifferent to their surroundings, an effect he likened to a "pharmacological lobotomy."[1] This unique state of psychic indifference, or désintéressement, was the key observation that propelled the research forward.[8]
Synthesis and Psychiatric Trials of Chlorpromazine
Intrigued by the properties of promethazine, researchers at Rhône-Poulenc continued to modify the phenothiazine structure. On December 11, 1951 , Paul Charpentier synthesized compound RP-4560, a chlorinated derivative of promazine, which was later named chlorpromazine .[2]
Initial pharmacological screening by Simone Courvoisier at Rhône-Poulenc revealed that chlorpromazine had a remarkable profile. It was not only a powerful sedative but also had antiemetic and adrenolytic properties.[1] In animal experiments, it produced a state of calmness and passivity; for instance, rats conditioned to climb a rope at the sound of a bell would ignore the stimulus after being treated with the drug.[3]
Laborit was the first to test chlorpromazine in humans, using it as an anesthetic booster and confirming its profound calming effects.[7] Convinced of its potential in psychiatry, he tirelessly advocated for its trial in psychiatric patients.[1]
The first documented psychiatric use occurred on January 19, 1952 , when a 24-year-old manic patient was given 50 mg of chlorpromazine intravenously. The calming effect was immediate, and after 20 days of treatment with a total of 855 mg, the patient was discharged, able to "resume normal life."[2]
This initial success spurred more systematic investigation. Psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris began clinical trials in March 1952.[2][7] Critically, they administered chlorpromazine as a standalone treatment, not as part of a cocktail, and used higher daily doses (75-100 mg).[2][8] Their findings, published in May 1952, were dramatic. The drug was highly effective in calming agitated, manic, and psychotic patients, reducing hallucinations and delusions.[2][3] This marked the true discovery of the first "neuroleptic" (nerve-seizing) agent and the birth of modern antipsychotic therapy.
Data Presentation
Table 1: Key Figures in the Discovery of Phenothiazine Antipsychotics
| Name | Role / Contribution | Key Dates | Institution |
| August Bernthsen | First synthesized the parent phenothiazine molecule. | 1883 | N/A |
| Paul Charpentier | Led the team that synthesized promethazine and, later, chlorpromazine. | 1940s-1951 | Rhône-Poulenc |
| Simone Courvoisier | Head of pharmacology who conducted the first animal tests on chlorpromazine. | 1951 | Rhône-Poulenc |
| Henri Laborit | Surgeon who observed the unique calming effects of phenothiazines ("lytic cocktail") and championed their use in psychiatry. | 1949-1952 | Val-de-Grâce Military Hospital |
| Jean Delay | Psychiatrist who, with Deniker, conducted the first systematic clinical trials of chlorpromazine as a standalone antipsychotic. | 1952 | Sainte-Anne Hospital, Paris |
| Pierre Deniker | Psychiatrist who partnered with Delay in the pivotal 1952 clinical trials, establishing chlorpromazine's efficacy. | 1952 | Sainte-Anne Hospital, Paris |
Table 2: Early Clinical Trial Data for Chlorpromazine (Delay & Deniker, 1952)
| Parameter | Description / Value |
| Patient Population | 38 psychotic patients.[7] |
| Condition | Primarily mania, agitation, and other psychotic states. |
| Drug Administered | Chlorpromazine Hydrochloride (RP-4560). |
| Dosage | 75-100 mg per day.[8] Initial reports also mention a starting dose of 75 mg daily.[2] |
| Route of Administration | Daily injections.[7] |
| Treatment Protocol | Administered as a sole agent, without other sedatives.[7] |
| Primary Outcome | Dramatic reduction in agitation, aggression, delusions, and hallucinations. Patients became calm and manageable.[7] |
| Observed Side Effects | Extrapyramidal symptoms (Parkinsonism) were noted early on.[4] |
Table 3: Receptor Binding Profile of Chlorpromazine
| Receptor | Action | Associated Therapeutic Effect / Side Effect |
| Dopamine (B1211576) D2 | Antagonist | Antipsychotic effect (alleviates positive symptoms).[9] Also causes Extrapyramidal Symptoms (EPS) and hyperprolactinemia.[10] |
| Serotonin 5-HT2A | Antagonist | Contributes to antipsychotic action and may mitigate some EPS. Also associated with weight gain.[9][10] |
| Alpha-1 Adrenergic | Antagonist | Orthostatic hypotension, dizziness, reflex tachycardia.[10][11] |
| Histamine H1 | Antagonist | Sedation, drowsiness, weight gain.[9][10] |
| Muscarinic M1 | Antagonist | Anticholinergic effects: dry mouth, blurred vision, constipation, urinary retention.[10][11] |
Experimental Protocols
Protocol 1: Synthesis of Chlorpromazine
The synthesis of chlorpromazine hydrochloride involves two primary steps: the creation of the chlorpromazine base followed by salt formation.
Step 1: Synthesis of Chlorpromazine Base The process involves the alkylation of 2-chlorophenothiazine (B30676).[11]
-
Reactants: 2-chlorophenothiazine is reacted with 3-dimethylaminopropylchloride.[11]
-
Condensing Agent/Base: A strong base such as sodium amide (sodamide) is used to deprotonate the amine on the phenothiazine ring, making it nucleophilic.[11][12]
-
Reaction: The deprotonated 2-chlorophenothiazine attacks the 3-dimethylaminopropylchloride, displacing the chloride ion and forming the chlorpromazine base.
-
Conditions: The reaction is typically carried out at an elevated temperature in an organic solvent or diluent.[12]
Step 2: Formation of Chlorpromazine Hydrochloride
-
Dissolution: The synthesized chlorpromazine base is dissolved in a suitable solvent, such as isopropanol.
-
Salification: Dry hydrogen chloride (HCl) gas is bubbled through the solution.[13]
-
Precipitation: The chlorpromazine hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
-
Isolation: The resulting crystalline solid is filtered and dried to yield the final product.
Protocol 2: Early Clinical Trial Methodology (Delay & Deniker, 1952)
This protocol is reconstructed from historical accounts of the first systematic trials.
-
Objective: To assess the therapeutic effect of chlorpromazine, administered alone, on agitated and psychotic patients.
-
Subject Selection: Patients exhibiting symptoms of psychosis, including mania, severe agitation, delusions, and hallucinations, were selected from the men's service at Sainte-Anne Hospital.[7]
-
Methodology:
-
Data Collection: Observations were primarily clinical and behavioral. Staff noted changes in patients' thinking, emotional behavior, and level of agitation.[7]
-
Outcome Measures: The primary endpoint was the amelioration of psychotic symptoms and the ability to manage previously uncontrollable patients on the ward. The quality of improvement, described as going beyond simple sedation, was a key finding.[7]
Mandatory Visualizations
Diagram 1: Discovery Workflow of Phenothiazine Antipsychotics
Caption: Logical flow from chemical synthesis to clinical psychiatric application.
Diagram 2: Simplified Chlorpromazine Synthesis Workflow
Caption: The two-stage chemical process for synthesizing Chlorpromazine HCl.
Diagram 3: Mechanism of Action at the Dopaminergic Synapse
Caption: Chlorpromazine blocks D2 receptors, inhibiting dopamine signaling.
Conclusion
The discovery of chlorpromazine was not the result of a targeted research program but a convergence of disparate fields: organic chemistry, antihistamine research, surgical physiology, and psychiatry. It was a triumph of serendipity, astute clinical observation, and cross-disciplinary collaboration. The introduction of phenothiazine antipsychotics fundamentally altered the course of psychiatry, providing the first truly effective treatment for psychosis and catalyzing decades of research into the neurochemical basis of mental illness.[2] While newer agents with different side-effect profiles have since been developed, the profound historical and clinical impact of chlorpromazine is undeniable. It remains on the World Health Organization's List of Essential Medicines, a testament to its enduring legacy.[14]
References
- 1. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker | Science History Institute [sciencehistory.org]
- 4. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenothiazine - Wikipedia [en.wikipedia.org]
- 6. A history of antipsychotic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. CHLORPROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. US2530451A - Phenothiazines - Google Patents [patents.google.com]
- 13. CN102617509B - Chlorpromazine hydrochloride synthesis process - Google Patents [patents.google.com]
- 14. Chlorpromazine: Paving the Way for a Better Understanding of Schizophrenia · Frontiers for Young Minds [kids.frontiersin.org]
Methodological & Application
Prochlorperazine Dosage Calculation for In-Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prochlorperazine (B1679090), a first-generation antipsychotic of the phenothiazine (B1677639) class, is a dopamine (B1211576) D2 receptor antagonist with potent antiemetic and antipsychotic properties.[1][2] Its utility in preclinical research, particularly in murine models, necessitates a comprehensive understanding of appropriate dosage calculations, experimental protocols, and underlying mechanisms of action. These application notes provide detailed guidance on the use of prochlorperazine in in-vivo mouse studies, covering dosage for antiemetic and antipsychotic models, administration routes, and relevant experimental procedures.
Mechanism of Action
Prochlorperazine primarily exerts its therapeutic effects by blocking D2 dopamine receptors in the brain.[1] In the context of emesis, it targets the chemoreceptor trigger zone (CTZ) in the medulla oblongata, an area with a high density of D2 receptors.[3] By antagonizing these receptors, prochlorperazine inhibits the signaling cascade that leads to nausea and vomiting. Its antipsychotic effects are attributed to the blockade of D2 receptors in the mesolimbic pathway, which is thought to be hyperactive in psychosis.[4] Prochlorperazine also exhibits affinity for other receptors, including histaminergic, cholinergic, and alpha-adrenergic receptors, which can contribute to its side effect profile.[2]
Dosage Calculation and Administration
Calculating the appropriate dose of prochlorperazine for mouse studies is critical for obtaining reliable and reproducible results. The following sections provide guidance on dose calculation based on the intended application and conversion from human dosage.
Dose Conversion from Human to Mouse
A common method for estimating a starting dose in mice is to use the body surface area (BSA) normalization method. The following formula can be used:
Mouse Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Mouse Km)
Where Km is a conversion factor. For a 60 kg human, Km is approximately 37, and for a 20 g mouse, Km is approximately 3.
Recommended Dose Ranges for In-Vivo Mouse Studies
The following table summarizes recommended starting doses for prochlorperazine in mice for different research applications based on literature findings. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
| Application | Mouse Strain (Suggested) | Route of Administration | Dose Range (mg/kg) | Reference |
| Antiemetic | C57BL/6, BALB/c | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 5 - 10 | N/A |
| Antipsychotic-like | C57BL/6, Swiss Webster | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 1 - 4 | N/A |
| Antinociceptive | Swiss Webster | Subcutaneous (s.c.), Intraperitoneal (i.p.) | 1 - 2 | [5] |
Experimental Protocols
Antiemetic Activity: Cisplatin-Induced Kaolin (B608303) Consumption (Pica) Model
Pica, the ingestion of non-nutritive substances, is a well-established surrogate for emesis in rodents, which lack a vomiting reflex. Kaolin (a type of clay) consumption is a common measure of pica.
Materials:
-
Prochlorperazine
-
Kaolin pellets
-
Standard mouse chow
-
Metabolic cages
Procedure:
-
Acclimate mice to individual metabolic cages with free access to water, standard chow, and a pre-weighed amount of kaolin for at least 3 days.
-
On the day of the experiment, record baseline kaolin and food consumption for 24 hours.
-
Administer prochlorperazine (or vehicle control) via the desired route (e.g., i.p.) at the selected dose.
-
Approximately 30-60 minutes after prochlorperazine administration, inject cisplatin (e.g., 6 mg/kg, i.p.) to induce pica.
-
Measure kaolin and food consumption at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin injection.
-
Calculate the amount of kaolin consumed by subtracting the remaining weight from the initial weight.
Antipsychotic-like Activity: Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a neurological test that measures sensorimotor gating, a process that is deficient in schizophrenic patients. Antipsychotic drugs can restore this deficit.
Materials:
-
Prochlorperazine
-
Startle response system with a sound-attenuating chamber
-
Animal holder
Procedure:
-
Administer prochlorperazine (or vehicle control) to mice at the desired dose and time point before testing.
-
Place a single mouse in the animal holder within the startle chamber.
-
Allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB for 20 ms) presented 100 ms (B15284909) before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
The startle response (flinch) is measured by a sensor platform.
-
Calculate PPI as follows: % PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
Pharmacokinetics
Understanding the pharmacokinetic profile of prochlorperazine in mice is essential for designing effective dosing regimens.
| Parameter | Value (Human Data) | Notes | Reference |
| Bioavailability (Oral) | Low and variable | Significant first-pass metabolism. | [6] |
| Half-life (t1/2) | 6.8 - 9 hours (i.v.) | Mouse-specific data is limited. | [7] |
| Time to Peak Plasma Concentration (Tmax) | 3.83 - 5 hours (oral) | [8] | |
| Peak Plasma Concentration (Cmax) | 218.41 - 297.89 ng/ml (oral) | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Prochlorperazine Mechanism of Action: D2 Receptor Antagonism
Caption: Prochlorperazine blocks dopamine D2 receptors, inhibiting downstream signaling.
Experimental Workflow for Antiemetic Efficacy Testing
Caption: Workflow for assessing the antiemetic effect of prochlorperazine in mice.
References
- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Prochlorperazine induces central antinociception mediated by the muscarinic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Clinical pharmacology of prochlorperazine in healthy young males - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Protocol for the Solubilization of Prochlorperazine in DMSO for Cell Culture Applications
Introduction
Prochlorperazine (B1679090), a phenothiazine (B1677639) derivative, is a dopamine (B1211576) D2 receptor antagonist widely utilized for its antiemetic and antipsychotic properties.[1][2] In recent biomedical research, prochlorperazine has garnered attention for its potential anticancer activities, including the induction of cell viability loss in cancer cell lines and the enhancement of immunotherapeutic efficacy by inhibiting endocytosis of tumor surface receptors.[3][4][5] This application note provides a detailed protocol for the preparation of prochlorperazine stock solutions in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro cell culture experiments. Adherence to this protocol is crucial for ensuring experimental reproducibility and accuracy.
Materials and Reagents
-
Prochlorperazine maleate (B1232345) salt (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of prochlorperazine solutions in cell culture.
| Parameter | Value | Reference |
| Form | Prochlorperazine maleate, crystalline solid | [3] |
| Molecular Weight | 606.1 g/mol | [3] |
| Solubility in DMSO | Approx. 10 mg/mL | [3][6] |
| Recommended Stock Concentration | 10 mM in 100% DMSO | N/A |
| Storage of Stock Solution | -20°C for up to 3 months | [7] |
| Typical Working Concentrations | 0.5 µM - 10 µM | [5][8] |
| EC50 in U87-MG glioblastoma cells | 0.97 µM | [5] |
| EC50 in normal human melanocytes | 0.63 µM | [8] |
| Final DMSO concentration in culture | Should not exceed 0.1% | [9] |
Experimental Protocol: Preparation of Prochlorperazine Stock and Working Solutions
This protocol details the steps for preparing a 10 mM stock solution of prochlorperazine in DMSO and subsequently diluting it to a working concentration for cell culture experiments.
4.1. Safety Precautions
Prochlorperazine is harmful if swallowed, in contact with skin, or inhaled.[10] It may cause irritation to the eyes, skin, and respiratory system.[10] Always handle prochlorperazine powder and its concentrated solutions within a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[10]
4.2. Preparation of 10 mM Prochlorperazine Stock Solution in DMSO
-
Calculate the required mass of prochlorperazine maleate:
-
To prepare 1 mL of a 10 mM stock solution, weigh out 6.061 mg of prochlorperazine maleate powder (Molecular Weight = 606.1 g/mol ).
-
-
Dissolution in DMSO:
-
Aseptically add the weighed prochlorperazine maleate powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The DMSO stock solution is stable for up to 3 months when stored properly.[7]
-
4.3. Preparation of Working Solutions
For maximum solubility in aqueous buffers, prochlorperazine should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.[3]
-
Thaw the stock solution:
-
Thaw one aliquot of the 10 mM prochlorperazine stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final working concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[11][9]
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of prochlorperazine used in the experiment.
-
-
Application to Cells:
-
Add the freshly prepared working solutions to your cell cultures and proceed with the planned experiment. It is not recommended to store the aqueous working solutions for more than one day.[3]
-
Signaling Pathway and Experimental Workflow
5.1. Prochlorperazine Mechanism of Action: D2 Dopamine Receptor Antagonism
Prochlorperazine primarily functions as an antagonist of the D2 dopamine receptor.[1][2] D2 receptors are G protein-coupled receptors that signal through the Gαi/o subunit.[12] Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][12] By blocking the D2 receptor, prochlorperazine prevents this inhibitory signaling cascade.
Caption: D2 receptor signaling pathway and the inhibitory action of prochlorperazine.
5.2. Experimental Workflow for Preparing Prochlorperazine Solutions
The following diagram outlines the logical flow of the protocol for preparing prochlorperazine solutions for cell culture experiments.
Caption: Workflow for prochlorperazine solution preparation.
References
- 1. mdpi.com [mdpi.com]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicea.com [chemicea.com]
- 5. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Prochlorperazine Quantification using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prochlorperazine (B1679090) is a phenothiazine (B1677639) derivative widely used for its antiemetic and antipsychotic properties. Accurate and reliable quantification of prochlorperazine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and accuracy for this purpose. This document provides a detailed application note and protocol for the quantification of prochlorperazine using a validated reverse-phase HPLC (RP-HPLC) method.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated HPLC methods for prochlorperazine quantification, providing a comparative overview of their performance characteristics.
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5] | Method 4[6] |
| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) | Inertsil ODS-3 (250 x 4.6mm, 5µm) | C18 (250 mm× 4.6mm) 5µm | Agilent Zorbax SB-C18 (150mm 4.6mm i.d., 5μm) |
| Mobile Phase | 0.1% Formic acid: Acetonitrile (B52724) (70:30 v/v) | Buffer pH 4.0: Acetonitrile (50:50 v/v) | Acetonitrile: Water (60:40 V/V), pH 3.0 with triethylamine | Gradient of 0.2% TFA in water and 0.2% TFA in acetonitrile |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection Wavelength | 258 nm | 254 nm | 267.5 nm | 254 nm |
| Retention Time | 2.24 min | 4.1 min | Not Specified | Not Specified |
| Linearity Range | 100–150 µg/mL | 50-150µg/ml | 1-5µg/ml | 76-228µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.9999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99–101% | 98 to 102% | 98-102% | > 98.5% |
| Precision (%RSD) | < 2% | Intraday: 0.38%, Interday: 0.25% | Not Specified | Not Specified |
| LOD | 1.76 µg/mL | Not Specified | Not Specified | 0.025 µg/mL |
| LOQ | 5.35 µg/mL | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed methodology for the quantification of prochlorperazine based on a validated RP-HPLC method.[1][2][7]
Materials and Reagents
-
Prochlorperazine Maleate (B1232345) Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Tablets containing Prochlorperazine Maleate
-
0.45 µm nylon filter
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV detector (Agilent 1260 Infinity II HPLC system or equivalent).[7]
-
Analytical column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm).[1][7]
-
Data acquisition and processing software.
-
Analytical balance
-
Sonicator
-
pH meter
Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of 0.1% formic acid in water and acetonitrile (70:30 v/v).[1][7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C ± 0.5°C.[7]
-
Injection Volume: 10 µL.[7]
-
Run Time: Approximately 8 minutes.
Preparation of Solutions
-
Accurately weigh 12.5 mg of Prochlorperazine Maleate reference standard.[7]
-
Transfer it into a 10 mL volumetric flask.
-
Add 5 mL of a diluent (0.1% formic acid: acetonitrile in a 50:50 ratio) and sonicate for 5 minutes to dissolve.[7]
-
Make up the volume to 10 mL with the diluent.
-
Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase.[7]
-
Weigh and finely powder not fewer than 20 tablets.[8]
-
Accurately weigh a portion of the powder equivalent to 12 mg of prochlorperazine and transfer it to a 100 mL volumetric flask.[8]
-
Add approximately 60 mL of the mobile phase and sonicate for 3 minutes.[8]
-
Shake the flask by mechanical means for 30 minutes.[8]
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.[8]
System Suitability Test (SST)
Before starting the analysis, the suitability of the chromatographic system must be verified.[9][10]
-
Inject the working standard solution five or six times.[7]
-
Calculate the following parameters:
Analytical Procedure
-
Inject the blank (mobile phase) to ensure there are no interfering peaks at the retention time of prochlorperazine.
-
Inject the working standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
The retention time of the peak in the sample chromatogram should correspond to that of the standard chromatogram.
Calculation
The concentration of prochlorperazine in the sample can be calculated using the following formula:
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC quantification of prochlorperazine.
Caption: HPLC analysis workflow for prochlorperazine.
Logical Relationships in Method Validation
This diagram shows the key parameters evaluated during the validation of the HPLC method, as per ICH guidelines.[1][7]
Caption: Key parameters for HPLC method validation.
References
- 1. Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms | Journal of Applied Pharmaceutical Research [japtronline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of RP-HPLC Method for the Assay of Prochlorperazine Maleate in Tablet Dosage Form - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. japtronline.com [japtronline.com]
- 8. uspnf.com [uspnf.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. rjpbcs.com [rjpbcs.com]
Application Notes: Prochlorperazine as a Positive Control for Dopamine D2 Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prochlorperazine (B1679090) is a first-generation antipsychotic and a potent antiemetic agent that primarily functions as a dopamine (B1211576) D2 receptor antagonist.[1][2][3] Its well-characterized interaction with the D2 receptor makes it an excellent positive control for various in vitro assays designed to screen for and characterize novel D2 receptor ligands.[4][5] This document provides detailed protocols and data for utilizing prochlorperazine as a positive control in radioligand binding and functional assays for the dopamine D2 receptor.
Prochlorperazine is a phenothiazine (B1677639) derivative that blocks D2 dopamine receptors in the brain.[2][3] It also exhibits antagonist activity at other receptors, including histaminergic, cholinergic, and noradrenergic receptors.[2][3] Its efficacy in treating nausea and vomiting is attributed to its action on the chemoreceptor trigger zone in the brain.[5]
Pharmacological Profile of Prochlorperazine at the Dopamine D2 Receptor
Prochlorperazine demonstrates high affinity for the dopamine D2 receptor, making it a reliable standard for validating assay performance and for comparison with test compounds.[4] The quantitative data for prochlorperazine and other relevant ligands at the dopamine D2 receptor are summarized in the table below.
| Compound | Assay Type | Receptor Subtype | Reported Value | Unit |
| Prochlorperazine | Radioligand Binding | Dopamine D2 | < 20 | nM (Ki) |
| Dopamine | Radioligand Binding | Dopamine D2 | 724.44 - 843 | nM (Ki) |
| Dopamine | Functional (cAMP) | Dopamine D2 | 2.76 x 10⁻⁶ | M (EC50) |
| (-)-Sulpiride | Radioligand Binding | Dopamine D2 | 29 - 39 | nM (Ki) |
| Trifluoperazine | Radioligand Binding | Dopamine D2 | 1.1 | nM (IC50) |
| Lurasidone | Radioligand Binding | Dopamine D2 | 1 | nM (Ki) |
| Perospirone | Radioligand Binding | Dopamine D2 | 1.4 | nM (Ki) |
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[6] Upon agonist binding, the receptor activates the Gi protein, which in turn inhibits adenylyl cyclase.[7][8] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] Prochlorperazine, as an antagonist, blocks this signaling cascade by preventing agonist binding.
Dopamine D2 Receptor Signaling Pathway
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 8. innoprot.com [innoprot.com]
Application Notes and Protocols for Assessing the Anti-Cancer Efficacy of Prochlorperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of prochlorperazine's anti-cancer properties. The following protocols detail in vitro and in vivo methodologies to investigate its mechanisms of action, including effects on cell viability, migration, invasion, key signaling pathways, and its potential as a combination therapy.
Introduction
Prochlorperazine (B1679090) (PCZ), a phenothiazine (B1677639) derivative traditionally used as an antiemetic and antipsychotic agent, has demonstrated promising anti-cancer activities. Emerging research indicates that prochlorperazine can exert its effects through multiple mechanisms, including the modulation of the tumor microenvironment, enhancement of immune responses, and direct inhibition of cancer cell proliferation and invasion. These protocols are designed to enable a thorough investigation of these anti-neoplastic properties.
Mechanisms of Action
Prochlorperazine's anti-cancer effects are multifaceted. In various cancer models, it has been shown to:
-
Enhance immunomodulation by altering the tumor cell surface, thereby increasing the susceptibility of cancer cells to immune-mediated killing, particularly by Natural Killer (NK) cells. This mechanism also potentiates the efficacy of antibody-based cancer therapies like cetuximab and trastuzumab.[1]
-
Inhibit cancer cell migration and invasion , as demonstrated in glioblastoma, by modulating proteins involved in cell adhesion and motility such as E-cadherin and integrins.[2][3][4][5]
-
Modulate critical signaling pathways , including the SRC-MEK-ERK pathway in bladder cancer and the Ras/Raf/MEK/ERK pathway in KRAS-mutant non-small cell lung cancer (NSCLC).[6]
-
Induce cell cycle arrest and apoptosis , particularly in combination with radiotherapy in KRAS-mutant NSCLC, through the activation of p53 and p21.
-
Reduce the viability of melanoma cells by affecting key proteins involved in melanoma progression.
In Vitro Experimental Protocols
Cell Viability and Proliferation Assay (MTT/WST-1)
This protocol determines the cytotoxic and anti-proliferative effects of prochlorperazine on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U-87 MG glioblastoma, T24 bladder cancer, A549 KRAS-mutant NSCLC, COLO829 melanoma)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Prochlorperazine (stock solution in DMSO)
-
MTT or WST-1 reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of prochlorperazine in culture medium. Suggested concentration ranges are 0.1-10 µM for glioblastoma and 10-100 µM for melanoma cell lines.[7][8] Include a vehicle control (DMSO).
-
Replace the medium in the wells with the prochlorperazine-containing medium.
-
Incubate for 24, 48, and 72 hours.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of prochlorperazine on the collective migration of cancer cells.
Materials:
-
Cancer cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Complete culture medium
-
Prochlorperazine
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of prochlorperazine (e.g., 0.1, 0.5, 1.0 µM for U-87 MG cells) or a vehicle control.[2]
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each image using software like ImageJ.
-
Calculate the percentage of wound closure over time to assess the inhibition of cell migration.
Transwell Assay for Cell Migration and Invasion
This assay quantifies the migratory and invasive potential of cancer cells in response to a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
Prochlorperazine
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
For invasion assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted.
-
Rehydrate the inserts with serum-free medium.
-
In the lower chamber, add medium containing 10% FBS as a chemoattractant.
-
Resuspend cancer cells in serum-free medium containing different concentrations of prochlorperazine or vehicle control.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate for 24-48 hours.
-
Remove non-migrated/non-invaded cells from the top of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the insert with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by prochlorperazine.
Materials:
-
Cancer cell lines
-
Prochlorperazine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SRC, anti-p-SRC, anti-MEK, anti-p-MEK, anti-ERK, anti-p-ERK, anti-p-ATM, anti-p53, anti-p21, anti-E-cadherin, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Treat cells with prochlorperazine at desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Natural Killer (NK) Cell-Mediated Cytotoxicity Assay
This assay evaluates the ability of prochlorperazine to enhance the cytotoxic function of NK cells against cancer cells.
Materials:
-
Target cancer cells
-
Effector NK cells (e.g., NK-92 cell line or primary NK cells)
-
Prochlorperazine
-
Calcein-AM or LDH cytotoxicity assay kit
-
96-well U-bottom plates
Protocol:
-
Pre-treat target cancer cells with various concentrations of prochlorperazine for a specified time (e.g., 4 hours) to allow for cell surface changes.
-
Label the prochlorperazine-treated and untreated target cells with Calcein-AM.
-
Co-culture the labeled target cells with NK cells at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) in a 96-well plate.
-
Incubate for 4 hours.
-
Measure the release of Calcein-AM into the supernatant (for release assays) or the remaining fluorescence in the target cells.
-
Alternatively, measure LDH release into the supernatant using an LDH cytotoxicity kit.
-
Calculate the percentage of specific lysis to determine the effect of prochlorperazine on NK cell-mediated cytotoxicity.
In Vivo Experimental Protocol: Xenograft Mouse Model
This protocol outlines the assessment of prochlorperazine's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell lines
-
Matrigel
-
Prochlorperazine for injection
-
Vehicle control (e.g., saline)
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, prochlorperazine alone, combination therapy).
-
Administer prochlorperazine intravenously at a dose of approximately 0.8 mg/kg, based on clinical data. The treatment schedule can be daily or several times a week.[9]
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = 0.5 x (Length x Width²).
-
Monitor mouse body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
Data Presentation
Table 1: In Vitro Efficacy of Prochlorperazine on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | IC50 / EC50 | Effect | Reference |
| U-87 MG | Glioblastoma | Viability | 0.1 - 10 µM | ~0.97 µM | Decreased viability | [7] |
| U-87 MG | Glioblastoma | Migration | 0.1 - 1.0 µM | - | Inhibited migration | [2] |
| U-87 MG | Glioblastoma | Invasion | 0.5 µM | - | Decreased invasion | [2] |
| COLO829 | Melanoma | Viability | 10 - 100 µM | Not specified | Decreased viability | [8][10] |
| C32 | Melanoma | Viability | 10 - 100 µM | Not specified | Decreased viability | [8][10] |
| Bladder Cancer Lines | Bladder Cancer | Proliferation | Not specified | Not specified | Inhibited proliferation | [6] |
| KRAS-mutant NSCLC | Lung Cancer | Clonogenic Survival | Not specified | Not specified | Decreased survival (with radiation) |
Table 2: In Vivo Efficacy of Prochlorperazine in Xenograft Models
| Xenograft Model | Cancer Type | Prochlorperazine Dose | Administration Route | Treatment Schedule | Outcome | Reference |
| Bladder Cancer | Bladder Cancer | Not specified | Not specified | 21 days | Significant tumor inhibition | [6] |
| KRAS-G12S NSCLC | Lung Cancer | Not specified | Not specified | Not specified | Tumor regression (with radiation) | |
| Head and Neck Cancer | Head and Neck Cancer | 0.8 mg/kg (in clinical trial) | Intravenous | Weekly (in combination) | To be determined |
Visualization of Pathways and Workflows
Signaling Pathways Modulated by Prochlorperazine
Caption: Signaling pathways affected by prochlorperazine in cancer cells.
Experimental Workflow for Assessing Prochlorperazine's Anti-Cancer Efficacy
Caption: Overall experimental workflow for prochlorperazine evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. corning.com [corning.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. med.virginia.edu [med.virginia.edu]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. An In Vitro Assay for Evaluating Natural Killer Cell Cytotoxicity against Cancer Cells [jove.com]
Prochlorperazine Administration Protocol for Xenograft Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prochlorperazine (B1679090) (PCZ), a phenothiazine (B1677639) derivative commonly used as an antiemetic and antipsychotic, has demonstrated potent anti-tumor activities in various preclinical cancer models. This document provides detailed application notes and protocols for the administration of prochlorperazine in xenograft tumor models to evaluate its therapeutic efficacy. The protocols outlined below are based on published research and are intended to serve as a comprehensive guide for researchers in oncology and drug development. Prochlorperazine has been shown to inhibit tumor growth by modulating key signaling pathways, including the SRC-MEK-ERK pathway, and potentially the AKT/Wnt signaling cascades.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effect of prochlorperazine on a bladder cancer xenograft model.
Table 1: Prochlorperazine Administration Details in a Bladder Cancer Xenograft Model
| Parameter | Details |
| Drug | Prochlorperazine |
| Dosage | 20 mg/kg |
| Administration Route | Intraperitoneal (IP) Injection |
| Frequency | Every two days |
| Vehicle | Not specified in the primary source |
| Animal Model | Mouse xenograft |
| Cancer Type | Bladder Cancer |
Table 2: In Vivo Efficacy of Prochlorperazine on Bladder Cancer Xenograft
| Treatment Group | Outcome |
| Prochlorperazine (20 mg/kg) | Significant inhibition of bladder cancer growth in vivo.[1][2] |
| Control Group | Uninhibited tumor growth. |
Experimental Protocols
This section provides a detailed methodology for a typical xenograft study to assess the anti-tumor efficacy of prochlorperazine.
Materials
-
Prochlorperazine (analytical grade)
-
Appropriate vehicle for solubilization (e.g., sterile saline, DMSO/saline mixture)
-
Cancer cell line of interest (e.g., bladder cancer cell line)
-
Immunocompromised mice (e.g., BALB/c nude mice), 4-6 weeks old
-
Cell culture medium and reagents
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Protocol: Xenograft Tumor Implantation and Prochlorperazine Treatment
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line under standard conditions until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash them twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Tumor Growth Monitoring and Group Assignment:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers. The formula for tumor volume is: (Length x Width²) / 2.
-
Randomize the mice into two groups: a control group and a prochlorperazine treatment group.
-
-
Prochlorperazine Administration:
-
Data Collection and Analysis:
-
Measure the tumor volume and body weight of each mouse every 2-3 days.
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Analyze the data by comparing the tumor growth rates and final tumor weights between the control and treatment groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for prochlorperazine administration in a xenograft model.
Signaling Pathway: Prochlorperazine and the SRC-MEK-ERK Pathway
Prochlorperazine has been shown to exert its anti-tumor effects in bladder cancer by inhibiting the SRC-MEK-ERK signaling pathway.[1][2] This pathway is crucial for cell proliferation and survival.
Caption: Prochlorperazine inhibits the SRC-MEK-ERK signaling pathway.
Potential Signaling Pathways: AKT and Wnt
Literature reviews suggest that phenothiazines, the class of drugs to which prochlorperazine belongs, may also exert their anti-cancer effects through the modulation of the AKT and Wnt signaling pathways.[3]
Caption: Potential inhibition of AKT and Wnt signaling by prochlorperazine.
References
Application Note: Measuring Prochlorperazine-Induced Apoptosis Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer.[1] Therapeutic agents that can selectively induce apoptosis in cancer cells are of significant interest in drug development.[2] Prochlorperazine (B1679090) (PCZ), a phenothiazine (B1677639) derivative traditionally used as an antiemetic and antipsychotic, has demonstrated potential anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.[2][3]
This application note provides a detailed protocol for quantifying apoptosis in cancer cells following treatment with prochlorperazine using the Annexin V and Propidium Iodide (PI) flow cytometry assay. This method is a reliable and quantitative approach to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][4]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[1][5] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[1] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[4] In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4] By using Annexin V and PI simultaneously, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.[4]
Prochlorperazine's Pro-Apoptotic Mechanism
Prochlorperazine, a dopamine (B1211576) D2 receptor antagonist, exerts its anticancer effects through various mechanisms.[2][6] Its pro-apoptotic activity is often linked to the induction of DNA damage, modulation of key signaling pathways like PI3K/AKT/mTOR, and the generation of reactive oxygen species (ROS).[2][3][7] In some cancer types, it can also downregulate the Ras/Raf/MEK/ERK pathway, leading to cell cycle arrest and apoptosis.[8][9] The diagram below illustrates a generalized pathway for prochlorperazine-induced apoptosis.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prochlorperazine enhances radiosensitivity of non-small cell lung carcinoma by stabilizing GDP-bound mutant KRAS conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preparation of Prochlorperazine Solutions for Animal Injections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of prochlorperazine (B1679090) solutions intended for parenteral administration in animal research settings. Prochlorperazine, a phenothiazine (B1677639) derivative, is commonly used for its antiemetic and antipsychotic properties. Accurate and consistent preparation of injectable solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
Prochlorperazine is available in different salt forms, primarily as the maleate (B1232345) and edisylate salts. Their solubility characteristics are a key consideration in the preparation of injectable solutions.
-
Prochlorperazine Maleate: This salt form is practically insoluble in water.[1][2] However, it is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of approximately 10 mg/mL.[3] For in vivo studies requiring aqueous vehicles, it is sparingly soluble.[3]
-
Prochlorperazine Edisylate: This salt is soluble in water, with a solubility of approximately 500 mg/mL at 25°C.[2] The commercially available injectable formulation of prochlorperazine utilizes the edisylate salt.[2][4]
Table 1: Solubility of Prochlorperazine Salts
| Salt Form | Solvent | Solubility | Reference |
| Prochlorperazine Maleate | Water | Practically insoluble | [1][2] |
| DMSO | ~10 mg/mL | [3] | |
| Ethanol | ~0.83 mg/mL at 25°C | [2] | |
| Prochlorperazine Edisylate | Water | ~500 mg/mL at 25°C | [2] |
| Alcohol | ~0.67 mg/mL at 25°C | [2] |
Recommended Formulations for Animal Injections
The choice of formulation depends on the specific salt of prochlorperazine being used and the experimental requirements.
Protocol 1: Preparation of Prochlorperazine Edisylate Solution (Aqueous)
This protocol is suitable for the water-soluble prochlorperazine edisylate salt and is based on the characteristics of commercial injectable formulations.
Materials:
-
Prochlorperazine edisylate powder
-
Sterile Water for Injection (WFI) or sterile isotonic saline (0.9% NaCl)
-
Sterile vials
-
Syringes and sterile syringe filters (0.22 µm)
-
pH meter and adjustment solutions (e.g., sterile sodium phosphate (B84403) monobasic, sodium tartrate) (optional, for pH adjustment)
Procedure:
-
Calculate the required amount: Determine the desired concentration and final volume of the solution. Calculate the mass of prochlorperazine edisylate needed.
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), add the calculated amount of prochlorperazine edisylate powder to a sterile vial. Add the required volume of sterile WFI or saline.
-
Mixing: Gently agitate the vial until the powder is completely dissolved.
-
pH Adjustment (Optional but Recommended): The commercial injection has a pH between 4.2 and 6.2.[2][4] For optimal stability and to mimic the commercial formulation, check the pH of the prepared solution and adjust if necessary using sterile buffer components.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Storage: Store the final solution protected from light.[4][5] Commercial preparations are stored at a temperature less than 40°C, preferably between 15-30°C, and freezing should be avoided.[2] A slight yellowish discoloration is acceptable, but markedly discolored solutions should be discarded.[4][5]
Protocol 2: Preparation of Prochlorperazine Maleate Solution (with DMSO)
This protocol is for the water-insoluble prochlorperazine maleate salt, utilizing DMSO as a solubilizing agent. This is a common approach in preclinical research.
Materials:
-
Prochlorperazine maleate powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials and tubes
-
Syringes and sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount: Determine the final desired concentration and the volume of the solution to be prepared.
-
Initial Dissolution in DMSO: In a sterile environment, dissolve the calculated amount of prochlorperazine maleate powder in a minimal amount of DMSO. Prochlorperazine maleate is soluble in DMSO at approximately 10 mg/mL.[3] Ensure complete dissolution.
-
Dilution with Aqueous Vehicle: Slowly add the sterile saline or PBS to the DMSO concentrate with gentle mixing to the desired final volume. It is crucial to perform this step gradually to avoid precipitation of the compound. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.[3] A 1:5 solution of DMSO:PBS (pH 7.2) has a solubility of approximately 0.16 mg/ml for prochlorperazine maleate.[3]
-
Sterile Filtration: Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the solution at an appropriate temperature, protected from light. Aqueous solutions prepared from a DMSO stock are not recommended to be stored for more than one day.[3]
Table 2: Example Dosing Information for Animals
| Animal | Dosage | Route of Administration | Reference |
| Dogs and Cats | 0.1 to 0.5 mg/kg | Intramuscular or Subcutaneous | [6] |
| Dogs | 1 mg/kg | Oral | [6] |
Note: These are example dosages and should be adapted based on the specific experimental design and institutional guidelines.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing prochlorperazine solutions and its primary mechanism of action.
Caption: Workflow for preparing injectable prochlorperazine solutions.
Caption: Simplified signaling pathway for prochlorperazine's antiemetic effect.
Stability and Storage
-
Light Sensitivity: Prochlorperazine solutions are sensitive to light and should be protected from it to prevent degradation.[1][4][5]
-
Temperature: Store solutions at controlled room temperature (15-30°C), and avoid freezing.[2]
-
Discoloration: A slight yellowing of the solution may not affect potency, but any solution that is markedly discolored or contains a precipitate should be discarded.[2][4][5]
-
Aqueous Solutions from DMSO: It is recommended to use aqueous solutions prepared from a DMSO stock on the same day they are made.[3]
Safety Precautions
-
Prochlorperazine should be handled in accordance with standard laboratory safety procedures.
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All preparations of sterile solutions should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Subcutaneous administration is not recommended due to potential local irritation.[2] For intramuscular injections, administer deeply into a large muscle mass.[2][4]
References
- 1. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Prochlorperazine Injection: Package Insert / Prescribing Info [drugs.com]
- 5. globalrph.com [globalrph.com]
- 6. Prochlorperazine (Compazine®, Prochlorperazine®) for Dogs and Cats [petplace.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Prochlorperazine-Induced Cytotoxicity in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving prochlorperazine (B1679090) and primary neuron cultures. The information is designed to help you understand the mechanisms of prochlorperazine-induced cytotoxicity and to provide actionable strategies for its reduction.
Frequently Asked Questions (FAQs)
Q1: What is prochlorperazine and what are its primary effects on neurons?
A1: Prochlorperazine is a first-generation antipsychotic of the phenothiazine (B1677639) class.[1] Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain.[2] While therapeutically effective for conditions like schizophrenia and severe nausea, it can also induce neurotoxicity.[3]
Q2: What are the known cytotoxic mechanisms of prochlorperazine in neurons?
A2: Prochlorperazine-induced cytotoxicity in neurons is believed to be multifactorial. Evidence suggests the involvement of:
-
Oxidative Stress: As a dopamine receptor antagonist, prochlorperazine can disrupt dopamine metabolism, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.[4][5]
-
Mitochondrial Dysfunction: The drug can impair mitochondrial function, leading to a decrease in ATP production and an increase in ROS. This is a common mechanism for many neuropsychiatric medications.
-
Induction of Apoptosis: Prochlorperazine and other phenothiazines have been shown to induce programmed cell death (apoptosis) in neuronal and other cell types, often through the activation of caspases, such as caspase-3.[6][7][8]
Q3: Are primary neurons more sensitive to prochlorperazine than immortalized cell lines?
A3: Generally, primary neurons are more sensitive to neurotoxins than immortalized cell lines like neuroblastoma cells. This is due to differences in their morphology, development, and signaling characteristics. Therefore, it is crucial to carefully titrate prochlorperazine concentrations when working with primary cultures.
Q4: What are some potential strategies to reduce prochlorperazine-induced cytotoxicity?
A4: Based on the known mechanisms, several strategies can be employed:
-
Antioxidant Co-treatment: The use of antioxidants can help mitigate the effects of oxidative stress. Vitamin E and N-acetylcysteine (a precursor to the endogenous antioxidant glutathione) are potential candidates.[7][9]
-
Dopamine Receptor Modulation: Since D2 receptor antagonism is a key part of prochlorperazine's action and potential toxicity, exploring the effects of co-treatment with specific D2 receptor agonists might provide insights, although this could interfere with the primary experimental goals.[10]
-
Optimizing Experimental Conditions: Careful control of prochlorperazine concentration and incubation time is critical to minimize off-target effects and cytotoxicity.[11]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High levels of neuronal death in prochlorperazine-treated cultures. | 1. Prochlorperazine concentration is too high.2. Extended incubation time.3. Neurons are under stress from culture conditions. | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity and use concentrations below this threshold.2. Conduct a time-course experiment to find the optimal exposure time.3. Ensure optimal primary neuron culture conditions, including proper coating of culture vessels, appropriate media, and supplements. |
| Inconsistent results between experiments. | 1. Variability in primary neuron culture health.2. Inconsistent prochlorperazine dosage preparation.3. Subjective assessment of cell viability. | 1. Standardize the neuron isolation and culture protocol. Use cultures of a consistent age (days in vitro).2. Prepare fresh prochlorperazine solutions for each experiment and verify the final concentration.3. Use quantitative assays for cell viability (e.g., MTT, LDH) in addition to morphological assessment. |
| No observable effect of neuroprotective agent. | 1. The agent is not effective against the specific cytotoxic mechanism of prochlorperazine.2. Insufficient concentration or incubation time of the neuroprotective agent.3. The neuroprotective agent itself is toxic at the concentration used. | 1. Consider the primary mechanism of toxicity (e.g., if it's primarily oxidative stress, use an antioxidant).2. Perform dose-response and time-course experiments for the neuroprotective agent.3. Test the toxicity of the neuroprotective agent alone on the primary neuron cultures. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on phenothiazine-related compounds and neuroprotective agents. Note that data for prochlorperazine in primary neurons is limited, and some data is extrapolated from studies on related compounds or different cell types.
Table 1: Cytotoxicity of Phenothiazines
| Compound | Cell Type | Assay | Endpoint | Result |
| Prochlorperazine | U87-MG (Glioblastoma) | WST-1 | EC50 | 0.97 µM[12] |
| Perphenazine | U87-MG (Glioblastoma) | WST-1 | EC50 | 0.98 µM[12] |
| Thioridazine | C6 (Glioma) | Not specified | IC50 | 11.2 µM[13] |
| Thioridazine | SH-SY5Y (Neuroblastoma) | Not specified | IC50 | 15.1 µM[13] |
Table 2: Neuroprotective Effects of Antioxidants Against Antipsychotic-Induced Toxicity
| Neuroprotective Agent | Antipsychotic | Model System | Endpoint Measured | Reported Effect |
| Vitamin E | Haloperidol | In vivo (Rat) | Oxidative stress, Apoptosis | Attenuated oxidative stress and apoptosis.[7] |
| Vitamin E | Paliperidone | Human (Case Report) | Tardive Dyskinesia (AIMS score) | 80% reduction in symptoms.[7] |
| Chlorpromazine (as a neuroprotectant) | Ethanol | In vivo (Rat Brain) | Apoptotic cells (TUNEL) | Dose-dependent decrease in apoptosis.[8] |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rodents.[13][14][15]
Materials:
-
Timed-pregnant rodent (e.g., E18 rat or mouse)
-
Ice-cold dissection medium (e.g., HBSS)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Trypsin inhibitor (if using trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips
Procedure:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically remove the embryos and place them in ice-cold dissection medium.
-
Dissect the cortices from the embryonic brains, removing the meninges.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with the enzyme solution at 37°C for a specified time (e.g., 15-30 minutes).
-
If using trypsin, neutralize the enzyme with a trypsin inhibitor.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto coated culture vessels.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
Change half of the medium every 2-3 days.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]
Materials:
-
Primary neuron cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After treating the neurons with prochlorperazine and/or neuroprotective agents, remove the culture medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3-4 hours, protected from light.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate at room temperature overnight in the dark, with gentle shaking, to ensure complete dissolution of the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Calculate cell viability as a percentage of the untreated control.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[2][18]
Materials:
-
Primary neuron cultures
-
Lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
After treatment, harvest the neurons and prepare cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for pNA) at 405 nm or fluorescence (for AMC) at an excitation of ~380 nm and emission of ~460 nm.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as CM-H2DCFDA, to detect intracellular ROS.[12][19][20]
Materials:
-
Primary neuron cultures
-
CM-H2DCFDA probe
-
HBSS or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
After treatment, wash the neurons with warm HBSS.
-
Load the cells with the CM-H2DCFDA probe (typically 5-10 µM in HBSS) and incubate at 37°C for 30 minutes in the dark.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation of ~495 nm and emission of ~525 nm.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
JC-1 Assay for Mitochondrial Membrane Potential
The JC-1 dye is used to assess mitochondrial health by measuring the mitochondrial membrane potential.[21][22]
Materials:
-
Primary neuron cultures
-
JC-1 dye
-
Culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
After treatment, incubate the neurons with the JC-1 dye (typically 1-10 µg/mL) in culture medium at 37°C for 15-30 minutes.
-
Wash the cells with warm medium.
-
Measure the fluorescence. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with a low potential, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~514/529 nm).
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial health. A decrease in this ratio signifies mitochondrial depolarization.
Visualizations
Caption: Prochlorperazine-induced neuronal cytotoxicity signaling pathway.
Caption: Experimental workflow for assessing prochlorperazine cytotoxicity.
Caption: Troubleshooting logic for high neuronal death.
References
- 1. Phenothiazine - Wikipedia [en.wikipedia.org]
- 2. caspase3 assay [assay-protocol.com]
- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Combined inhibition of dopamine D1/D2 receptors induces cognitive and emotional dysfunction through oxidative stress and dopaminergic neuron damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine-induced oxidative stress in neurons with glutathione deficit: implication for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorpromazine protects against apoptosis induced by exogenous stimuli in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness of Vitamin E in Treatment of Antipsychotic-Induced Tardive Dyskinesia and Extrapyramidal Symptoms: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorpromazine Protects Against Apoptosis Induced by Exogenous Stimuli in the Developing Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropsychiatric disorders and antioxidant vitamins E and C supplementation - Int J Clin Biochem Res [ijcbr.in]
- 10. Dopamine D2-type agonists protect mesencephalic neurons from glutamate neurotoxicity: mechanisms of neuroprotective treatment against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Primary Culture of Cortical Neurons [bio-protocol.org]
- 12. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 15. researchgate.net [researchgate.net]
- 16. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - TW [thermofisher.com]
Prochlorperazine Optimization: A Technical Resource for Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of prochlorperazine (B1679090) in experimental settings. The focus is on minimizing off-target effects to ensure data integrity and experimental reproducibility. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data.
Data Presentation: Prochlorperazine Receptor Binding Affinities
Understanding the binding profile of prochlorperazine is crucial for designing experiments that isolate its effects on the intended target, the dopamine (B1211576) D2 receptor, while minimizing confounding results from its interactions with other receptors. The following table summarizes the known binding affinities (Ki) of prochlorperazine for its primary target and several key off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Ki (nM) | Receptor Family | Potential Off-Target Effect |
| Dopamine D2 | 2.9 - 4.7 | Dopamine Receptor | On-Target (Primary) |
| Dopamine D3 | 35 | Dopamine Receptor | Antipsychotic, Antiemetic |
| Serotonin (B10506) 5-HT3 | 1200 | Serotonin Receptor | Antiemetic |
| Histamine (B1213489) H1 | Data not readily available | Histamine Receptor | Sedation, Drowsiness |
| Muscarinic M1 | Data not readily available | Muscarinic Acetylcholine Receptor | Anticholinergic (dry mouth, blurred vision) |
| Alpha-1 Adrenergic | Data not readily available | Adrenergic Receptor | Hypotension, Dizziness |
Note: While qualitative evidence confirms prochlorperazine's interaction with histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, specific Ki values are not consistently reported in publicly available literature. Researchers should exercise caution and perform appropriate control experiments to account for these potential off-target effects.
Signaling Pathways and Experimental Workflow
To visualize the relationship between prochlorperazine's on-target and off-target effects, as well as a general workflow for assessing these effects, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the accurate assessment of prochlorperazine's effects.
Radioligand Binding Assay (Competition)
This protocol is for determining the binding affinity (Ki) of prochlorperazine for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Prochlorperazine stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates with glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of prochlorperazine in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled competing ligand, and cell membranes.
-
Competition: Assay buffer, radioligand, varying concentrations of prochlorperazine, and cell membranes.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and plot the data to determine the IC50 of prochlorperazine. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This protocol measures the functional antagonism of prochlorperazine at the D2 receptor.
Materials:
-
Cells stably expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Dopamine (agonist).
-
Prochlorperazine stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well cell culture plates.
Procedure:
-
Seed the D2 receptor-expressing cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with varying concentrations of prochlorperazine for a specified time.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
Incubate for a time sufficient to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for prochlorperazine's inhibition of the dopamine-induced decrease in forskolin-stimulated cAMP levels.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxic effects of prochlorperazine on the cell line used in your experiments.
Materials:
-
Cells of interest.
-
Cell culture medium.
-
Prochlorperazine stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a range of prochlorperazine concentrations. Include untreated control wells.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Troubleshooting Guides and FAQs
This section addresses common issues that researchers may encounter during their experiments with prochlorperazine.
Troubleshooting: Inconsistent Results in Functional Assays
| Problem | Possible Cause | Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or weak response to agonist | - Low receptor expression- Inactive agonist- Incorrect assay conditions | - Verify receptor expression levels via Western blot or qPCR.- Use a fresh, validated batch of agonist.- Optimize agonist concentration, incubation time, and temperature. |
| High background signal | - Contamination of cell culture- Assay components interfering with readout | - Regularly test for mycoplasma contamination.- Run controls with assay buffer and reagents alone to identify sources of background. |
Troubleshooting: MTT Assay Issues
| Problem | Possible Cause | Solution |
| Formazan crystals not dissolving | - Incomplete solubilization- Low temperature | - Ensure complete mixing after adding the solubilization solution.- Incubate the plate at 37°C for a short period to aid dissolution. |
| High absorbance in "no cell" control wells | - Contamination of media or reagents- Phenol red interference | - Use fresh, sterile media and reagents.- Use a background control with media and MTT but no cells, and subtract this value from all readings. |
| Low signal in all wells | - Low cell number- Cells are not metabolically active | - Optimize the initial cell seeding density.- Ensure cells are healthy and in the exponential growth phase before starting the assay. |
Frequently Asked Questions (FAQs)
Q1: At what concentration should I start my experiments with prochlorperazine?
A1: A good starting point is to consider the Ki value for the on-target receptor (D2, ~3-5 nM). For initial functional assays, a concentration range spanning several orders of magnitude around the Ki value is recommended (e.g., 1 nM to 10 µM). This will help establish a clear dose-response relationship.
Q2: How can I be sure that the observed effect is due to D2 receptor antagonism and not an off-target effect?
A2: To confirm on-target effects, you can perform several control experiments:
-
Use a selective D2 antagonist: Compare the effect of prochlorperazine to a more selective D2 antagonist.
-
Use a D2 receptor knockout/knockdown cell line: The effect of prochlorperazine on the D2 receptor should be absent or significantly reduced in these cells.
-
Rescue experiment: Co-administer a D2 receptor agonist to see if it can reverse the effects of prochlorperazine.
Q3: What are the first off-target effects I should expect to see as I increase the concentration of prochlorperazine?
A3: Based on available data, you might start to see effects related to dopamine D3 receptor antagonism at concentrations moderately higher than those effective at D2 receptors. At higher concentrations (in the micromolar range), you should be cautious of effects from serotonin 5-HT3, histamine H1, muscarinic M1, and alpha-1 adrenergic receptor blockade.
Q4: Can the vehicle used to dissolve prochlorperazine affect my experiment?
A4: Yes. Prochlorperazine is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control in your experiments (cells treated with the same concentration of DMSO used to dissolve the highest concentration of prochlorperazine) to account for any vehicle-induced effects. Keep the final DMSO concentration in your cell culture medium below 0.5% (v/v).
Q5: How long should I incubate my cells with prochlorperazine?
A5: The optimal incubation time will depend on your specific cell type and the endpoint you are measuring. For acute signaling events (like cAMP measurement), a short pre-incubation (15-30 minutes) may be sufficient. For longer-term effects like changes in gene expression or cell viability, incubation times of 24 to 72 hours are common. It is advisable to perform a time-course experiment to determine the optimal duration for your specific assay.
How to manage prochlorperazine's light sensitivity in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the light sensitivity of prochlorperazine (B1679090) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is prochlorperazine sensitive to light?
Yes, prochlorperazine is known to be sensitive to light.[1][2][3] Exposure to light, particularly sunlight and ultraviolet (UV) light, can cause it to degrade.[4][5] This degradation can lead to a loss of potency and the formation of impurities.[6][7] It is crucial to protect prochlorperazine from light during storage and throughout your experiment.[8][9][10][11]
Q2: What are the signs of prochlorperazine degradation due to light exposure?
The most common visual indicator of prochlorperazine degradation in solution is a change in color.[2][12] A solution that is markedly discolored should be discarded.[1][12] In the solid state, tablets may show a progressive grey discoloration over time with light exposure.[7] However, the absence of a color change does not guarantee that no degradation has occurred. For quantitative assessment, analytical methods like HPLC are necessary.[6]
Q3: What types of light are most harmful to prochlorperazine?
Studies have shown that the rate of degradation is dependent on the light source. The degradation rate decreases in the following order: sunlight > UV light (254 nm) > fluorescent/diffuse light.[4] Therefore, direct exposure to sunlight should be strictly avoided.
Q4: What are the degradation products of prochlorperazine when exposed to light?
Photodegradation of prochlorperazine can result in several products through various pathways, including:
-
Sulfoxidation: Formation of prochlorperazine sulfoxide.[4][6]
-
Demethylation: Removal of a methyl group.[4]
-
N-oxidation: Oxidation at the nitrogen atoms in the piperazine (B1678402) ring.[4][6]
-
Hydroxylation: Addition of a hydroxyl group.[4]
-
Formation of dimers. [4]
Troubleshooting Guides
Problem: My prochlorperazine solution has turned yellow/discolored.
-
Cause: Discoloration is a sign of chemical degradation, likely due to light exposure.[1][12]
-
Solution:
-
Discard the discolored solution immediately.[12]
-
Review your storage and handling procedures to ensure adequate light protection.
-
Prepare a fresh solution using appropriate light-protective measures as outlined in the experimental protocols below.
-
Problem: I am observing unexpected or inconsistent results in my experiments.
-
Cause: If prochlorperazine has degraded, its concentration will be lower than expected, and the presence of degradation products could interfere with your assay, leading to unreliable results.
-
Solution:
-
Verify Compound Integrity: Use a validated analytical method, such as HPLC, to check the purity and concentration of your prochlorperazine stock and working solutions.[6]
-
Implement Strict Light Protection: Follow the "General Protocol for Handling Prochlorperazine in Experiments" detailed below to minimize degradation.
-
Prepare Fresh Solutions: Prepare fresh solutions for each experiment, especially if you suspect degradation.
-
Problem: How can I be sure my prochlorperazine is stable throughout my experiment?
-
Cause: Prochlorperazine in solution is less stable than in its solid form.[4] The duration and conditions of your experiment can impact its stability.
-
Solution:
-
Use Amber or Light-Blocking Containers: Always store and handle prochlorperazine solutions in amber glass vials or tubes wrapped in aluminum foil.[4][13]
-
Work in a Darkened Environment: When possible, perform experimental manipulations in a room with minimal lighting or under a yellow/red photographic safelight.[13][14]
-
Conduct Stability Studies: For long-term experiments, it is advisable to conduct a stability study under your specific experimental conditions to determine the rate of degradation.
-
Quantitative Data on Prochlorperazine Degradation
The following table summarizes the degradation kinetics of prochlorperazine under different light conditions.
| Light Source | Degradation Rate | Kinetic Order | Reference |
| Sunlight | Highest | First-Order | [4] |
| UV Light (254 nm) | High | First-Order | [4] |
| Fluorescent / Diffuse Light | Lower | First-Order | [4] |
Note: The exact rate of degradation will depend on factors such as the solvent, concentration, and temperature.
Experimental Protocols
General Protocol for Handling Prochlorperazine in Experiments
This protocol outlines the essential steps for preparing and handling prochlorperazine solutions to minimize light-induced degradation.
-
Preparation of Stock Solution:
-
Weigh the required amount of prochlorperazine powder in a room with subdued lighting.
-
Dissolve the powder in a suitable solvent in an amber glass volumetric flask.
-
If an amber flask is unavailable, wrap a clear glass flask completely in aluminum foil.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller amber glass vials or cryovials wrapped in aluminum foil.
-
Store the aliquots at the recommended temperature (typically 15-30°C for solutions, avoid freezing).[1]
-
Clearly label all containers with the compound name, concentration, date of preparation, and "LIGHT SENSITIVE".
-
-
Preparation of Working Solutions:
-
Prepare working solutions from the stock solution immediately before use.
-
Use amber glass vials or tubes for dilutions. If not available, wrap clear containers in aluminum foil.
-
Perform dilutions in a darkened area or under a safelight.
-
-
Experimental Use:
-
When adding prochlorperazine to your experimental system (e.g., cell culture plates, reaction tubes), do so in a light-protected environment.
-
If the experiment must be conducted under normal lighting, minimize the exposure time of the prochlorperazine-containing solutions.
-
For injectable solutions, ensure they are protected from light until the time of use.[8]
-
Protocol for Assessing Prochlorperazine Photostability
This protocol provides a framework for determining the stability of prochlorperazine under your specific experimental light conditions.
-
Sample Preparation:
-
Prepare a solution of prochlorperazine at the concentration you will be using in your experiments.
-
Divide the solution into two sets of aliquots in your experimental containers (e.g., microplates, tubes).
-
-
Exposure Conditions:
-
Light-Exposed Group: Place one set of aliquots under the light conditions of your experiment (e.g., in the cell culture incubator, on the lab bench).
-
Light-Protected (Control) Group: Wrap the second set of aliquots completely in aluminum foil and place them in the same location as the light-exposed group to control for temperature and other environmental factors.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from both the light-exposed and light-protected groups.
-
-
Analysis:
-
Analyze the concentration of prochlorperazine in each sample using a validated stability-indicating HPLC method.[6]
-
Calculate the percentage of prochlorperazine remaining at each time point relative to the time 0 sample.
-
-
Data Interpretation:
-
Plot the percentage of prochlorperazine remaining versus time for both groups.
-
This will allow you to determine the rate of degradation under your specific experimental conditions and establish a time frame within which your experiments should be completed to ensure compound integrity.
-
Visualizations
Caption: Workflow for handling light-sensitive prochlorperazine.
Caption: Prochlorperazine's antagonism of the D2 dopamine receptor.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. drugfuture.com [drugfuture.com]
- 3. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Photosensitization by drugs: photolysis of some chlorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Prochlorperazine tablets repackaged into dose administration aids: can the patient be assured of quality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. helapet.co.uk [helapet.co.uk]
- 11. DailyMed - PROCHLORPERAZINE MALEATE tablet PROCHLORPERAZINE MALEATE tablet [dailymed.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
- 13. lfatabletpresses.com [lfatabletpresses.com]
- 14. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Prochlorperazine Solubility for High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of prochlorperazine (B1679090) during high-throughput screening (HTS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is prochlorperazine's solubility a concern for HTS?
A1: Prochlorperazine is a poorly water-soluble compound.[1][2] In aqueous-based HTS assays, low solubility can lead to compound precipitation. This can cause inaccurate results by scattering light in optical assays, leading to false positives or negatives, and reducing the actual concentration of the compound in solution, which affects dose-response relationships.[3]
Q2: What are the different forms of prochlorperazine, and how do their solubilities differ?
A2: Prochlorperazine is available as a free base and in several salt forms, most commonly as prochlorperazine maleate (B1232345) and prochlorperazine edisylate. These forms have different aqueous solubilities. Prochlorperazine edisylate is significantly more water-soluble than prochlorperazine maleate, which is practically insoluble in water.[4][5]
Q3: What are the initial signs of compound precipitation in my HTS assay?
A3: Signs of precipitation include visible turbidity or particles in the assay plate, the formation of a pellet after centrifugation, or inconsistent results in dose-response curves, particularly at higher concentrations.[3]
Q4: Can I use DMSO to dissolve prochlorperazine for my HTS assay?
A4: Yes, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds for HTS. Prochlorperazine maleate is soluble in DMSO.[6] However, it is crucial to control the final DMSO concentration in the assay, as high concentrations can be toxic to cells or interfere with the assay chemistry. A common practice is to keep the final DMSO concentration at or below 1% (v/v).[7] Rapid dilution of a DMSO stock into an aqueous buffer can cause "DMSO shock," leading to compound precipitation.[3]
Q5: What are some common strategies to enhance the solubility of prochlorperazine for HTS?
A5: Common strategies include:
-
Using a more soluble salt form: Whenever possible, using the edisylate salt of prochlorperazine is preferable for aqueous-based assays.[4]
-
Co-solvents: Utilizing a mixture of solvents, such as DMSO and a buffer like PBS, can improve solubility.[6]
-
pH adjustment: The solubility of prochlorperazine can be influenced by pH.
-
Use of excipients: Solubilizing agents like cyclodextrins can encapsulate the drug and increase its aqueous solubility.[8]
-
Nanoparticle formulation: Reducing the particle size to the nanometer range can significantly improve the dissolution rate and solubility.[1][7]
Troubleshooting Guide: Prochlorperazine Precipitation in HTS Assays
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate or cloudy solution in assay wells | Compound concentration exceeds its solubility in the assay buffer. | 1. Lower the final compound concentration: Test a lower concentration range in your assay. 2. Increase the final DMSO concentration (with caution): If your assay can tolerate it, a slightly higher final DMSO concentration may maintain solubility. Validate that the new DMSO concentration does not affect your assay performance. 3. Utilize a solubilizing agent: Incorporate a pharmaceutically acceptable solubilizer, such as HP-β-CD, into your assay buffer.[8] |
| Inconsistent or non-reproducible assay results | Micro-precipitation or aggregation of the compound that is not visually apparent. | 1. Centrifuge assay plates: Before reading, centrifuge the plates to pellet any precipitate. 2. Incorporate a brief sonication step: After compound addition, sonicate the plate to aid in dissolution. 3. Filter the compound stock solution: Use a syringe filter to remove any pre-existing aggregates from the stock solution before plating. |
| Precipitation observed in the DMSO stock solution | The compound has low solubility even in DMSO at the desired stock concentration, or has precipitated over time due to storage conditions. | 1. Gently warm the stock solution: Warming the stock may help redissolve the compound.[3] 2. Sonicate the stock solution: Sonication can help to break up and redissolve precipitated particles.[3] 3. Prepare a fresh, lower-concentration stock solution: If the compound continues to precipitate, the stock concentration may be too high. |
| "DMSO shock" leading to precipitation upon dilution | Rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous buffer. | 1. Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the assay buffer. 2. Add the compound stock to the buffer slowly while vortexing: This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.[9] |
Data Presentation
Table 1: Solubility of Prochlorperazine and its Salts in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Prochlorperazine Base | Water | 14.96 mg/L (at 24 °C) | [10] |
| Prochlorperazine Base | Chloroform | Slightly Soluble | [10] |
| Prochlorperazine Base | Ethyl Acetate | Slightly Soluble | [10] |
| Prochlorperazine Base | Methanol | Slightly Soluble | [10] |
| Prochlorperazine Maleate | Water | Practically Insoluble / Very Slightly Soluble | [4][5][11] |
| Prochlorperazine Maleate | Water | 0.3 mg/mL | [8][12] |
| Prochlorperazine Maleate | Water | 0.0138 mg/mL | [13] |
| Prochlorperazine Maleate | 0.1 N HCl | Sparingly Soluble | [14] |
| Prochlorperazine Maleate | Ethanol (95%) | Very Slightly Soluble | [11] |
| Prochlorperazine Maleate | Ethanol | Approximately 0.83 mg/mL (at 25°C) | [4] |
| Prochlorperazine Maleate | Methanol | Freely Soluble | [14] |
| Prochlorperazine Maleate | Methanol | 1.152 mg/mL | [15] |
| Prochlorperazine Maleate | Chloroform | Slightly Soluble (in warm chloroform) | [4][16] |
| Prochlorperazine Maleate | DMSO | Approximately 10 mg/mL | [6] |
| Prochlorperazine Maleate | DMSO | 0.16 mg/mL | [15] |
| Prochlorperazine Maleate | Phosphate Buffer (pH 6.8) | 1.152 mg/mL | [13] |
| Prochlorperazine Maleate | Phosphate Buffer (pH 6.8) | 0.231 mg/mL | [15] |
| Prochlorperazine Edisylate | Water | Approximately 500 mg/mL (at 25°C) | [4] |
| Prochlorperazine Edisylate | Alcohol | Approximately 0.67 mg/mL (at 25°C) | [4] |
Table 2: Enhanced Solubility of Prochlorperazine Maleate
| Solubilizing Agent | Concentration | Achieved Prochlorperazine Maleate Solubility | Reference |
| 1:5 solution of DMSO:PBS (pH 7.2) | N/A | Approximately 0.16 mg/mL | [6] |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | 45% (w/v) aqueous solution | 2.3 mg/mL | [8][12] |
Experimental Protocols
Protocol 1: Preparation of Prochlorperazine Maleate Stock Solution using a Co-solvent System for HTS
-
Weighing: Accurately weigh the desired amount of prochlorperazine maleate powder.
-
Initial Dissolution: Dissolve the prochlorperazine maleate in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL).[6] Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Intermediate Dilution: Prepare an intermediate stock solution by diluting the primary stock in a 1:5 ratio of DMSO to sterile Phosphate Buffered Saline (PBS), pH 7.2.[6]
-
Final Working Solution: Further dilute the intermediate stock solution in your final assay buffer to achieve the desired screening concentrations, ensuring the final DMSO concentration remains below a level that affects the assay (typically ≤1%).
-
Quality Control: Visually inspect the final working solution for any signs of precipitation before adding it to the assay plate.
Protocol 2: General Method for Enhancing Prochlorperazine Solubility with Cyclodextrins
-
Preparation of Cyclodextrin (B1172386) Solution: Prepare a stock solution of a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in the assay buffer at a concentration known to enhance solubility (e.g., 45% w/v).[8][12]
-
Complexation: Add the prochlorperazine maleate powder directly to the cyclodextrin solution.
-
Incubation: Stir or shake the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized prochlorperazine in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 3: Nanoprecipitation Method for Preparing Prochlorperazine Nanosuspension
This protocol is adapted from a published method and may require optimization for HTS applications.[17][18]
-
Organic Phase Preparation: Dissolve 10 mg of prochlorperazine in a suitable organic solvent like methanol.[17]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing stabilizers such as Tween 80, PVP K30, or Poloxamer 188.[17][18]
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring to form a coarse suspension.[17]
-
Homogenization: Further reduce the particle size using a high-pressure homogenizer or a probe sonicator to form a stable nanosuspension.[17]
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential to ensure stability. The optimized formulation in one study achieved a particle size of 162 nm.[18]
Mandatory Visualization
Caption: HTS workflow for poorly soluble compounds like prochlorperazine.
Caption: Prochlorperazine's antagonism of the Dopamine D2 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Prochlorperazine, Prochlorperazine Edisylate, Prochlorperazine Maleate (Systemic) (Antiemetic) Monograph for Professionals - Drugs.com [drugs.com]
- 5. drugfuture.com [drugfuture.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Solubility and Dissolution Study of Prochlorperazine Maleate Nanoparticle Prepared by Design of Experiment | Semantic Scholar [semanticscholar.org]
- 8. Prochlorperazine 84-02-6 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Prochlorperazine CAS#: 58-38-8 [m.chemicalbook.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. 84-02-6 CAS MSDS (PROCHLORPERAZINE MALEATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. jddtonline.info [jddtonline.info]
- 14. jmpas.com [jmpas.com]
- 15. jddtonline.info [jddtonline.info]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. jddtonline.info [jddtonline.info]
Technical Support Center: Prochlorperazine-Induced Extrapyramidal Side Effects in Animal Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for addressing extrapyramidal side effects (EPS) of prochlorperazine (B1679090) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind prochlorperazine-induced extrapyramidal side effects?
A1: The primary mechanism is the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway of the brain.[1][2] Prochlorperazine, a typical antipsychotic and antiemetic, acts as a D2 receptor antagonist.[3][4] This blockade disrupts the normal balance of dopaminergic activity, which is critical for motor control, leading to various movement disorders that constitute EPS.[2][5] This disruption creates a state of relative cholinergic hyperactivity in the striatum, contributing significantly to symptoms like acute dystonia and parkinsonism.[1][6]
Q2: What are the common EPS observed in animal models treated with prochlorperazine?
A2: Common EPS observed in animal models mirror those seen in humans and include:
-
Acute Dystonia: Sudden, sustained muscle contractions.[1][6]
-
Akathisia: A state of motor restlessness.[1][7] In a study comparing prochlorperazine and perospirone (B130592), akathisia was the observed extrapyramidal symptom in the prochlorperazine group.[8]
-
Parkinsonism: Characterized by symptoms like bradykinesia (slowness of movement), rigidity, and tremors.[1][6] This is often modeled in rodents as catalepsy, which is the failure to correct an externally imposed posture.[9][10]
-
Tardive Dyskinesia (TD): Characterized by involuntary, repetitive movements, such as vacuous chewing movements (VCMs) in rodents.[3][11] TD develops after long-term exposure due to neuroplastic changes, including dopamine receptor upregulation and supersensitivity.[1]
Q3: How are these extrapyramidal side effects measured in rodents?
A3: Several validated behavioral tests are used:
-
Catalepsy Bar Test: This test measures catalepsy, a proxy for parkinsonian rigidity and akinesia. A rat or mouse is placed with its forepaws on a raised horizontal bar, and the time it remains in this unnatural posture is recorded.[10][11]
-
Rotarod Test: This assesses motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured.[11] Antipsychotic-induced deficits in motor coordination can be quantified with this method.
-
Vacuous Chewing Movement (VCM) Test: This is a model for tardive dyskinesia. After chronic treatment, animals are observed in a transparent cage, and the number of purposeless chewing motions is counted.[11]
Q4: What pharmacological agents can be used to reverse or mitigate prochlorperazine-induced EPS in animal studies?
A4: The primary treatment involves restoring the dopamine-acetylcholine balance.
-
Anticholinergic Agents: Drugs like benztropine (B127874) and diphenhydramine (B27) are effective in treating acute dystonia and parkinsonism by counteracting the relative cholinergic excess caused by dopamine blockade.[1][6][12] However, they are not recommended for tardive dyskinesia and can even worsen symptoms.[6][12]
-
Amantadine: This agent can be used to treat parkinsonism.[4]
-
Benzodiazepines and Beta-blockers: These may be used to manage akathisia.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in catalepsy scores between animals. | 1. Improper handling or stress.2. Inconsistent drug administration (e.g., intraperitoneal injection leakage).3. Variation in animal strain, age, or weight. | 1. Ensure proper acclimatization and gentle handling. Conduct tests in a quiet, low-light environment.2. Use precise injection techniques. For IP injections, ensure the needle penetrates the peritoneum without puncturing organs.3. Standardize animal characteristics. Use animals from the same supplier, of a similar age and within a narrow weight range. |
| Animals are not exhibiting significant catalepsy after prochlorperazine administration. | 1. Insufficient dose of prochlorperazine.2. Timing of the behavioral test is not optimal.3. Animal strain is less sensitive. | 1. Perform a dose-response study to determine the optimal cataleptogenic dose for your specific strain and conditions. Doses used in rat studies for similar drugs (e.g., haloperidol) are often in the range of 0.2-1 mg/kg.[13]2. Conduct a time-course experiment. Measure catalepsy at multiple time points (e.g., 30, 60, 90, 120 minutes) post-injection to find the peak effect time.[11]3. Consider using a different, more sensitive rodent strain. |
| Anticholinergic agent (e.g., benztropine) fails to reverse catalepsy. | 1. Dose of the reversal agent is too low.2. Timing of administration is incorrect.3. The observed symptom is not primarily mediated by cholinergic hyperactivity (e.g., severe akathisia). | 1. Conduct a dose-response study for the reversal agent.[14]2. Administer the anticholinergic at the time of peak prochlorperazine effect.3. Re-evaluate the animal's behavior. If akathisia is suspected, consider using a beta-blocker or benzodiazepine (B76468) as a treatment.[1][4] |
| Animals show excessive sedation, interfering with behavioral tests. | Prochlorperazine has sedative properties, especially at higher doses, due to its blockade of histaminergic and other receptors.[4] | 1. Lower the dose of prochlorperazine to the minimum effective dose for inducing measurable EPS without causing excessive sedation.2. Allow for a longer acclimatization period in the testing apparatus before starting the measurement. |
Quantitative Data Summary
Table 1: Dosing for Induction and Reversal of EPS in Rodent Models
| Drug | Animal Model | Route | Dose Range | Purpose | Reference |
| Haloperidol | Rat | SC/IP | 0.2 - 1.0 mg/kg | Induction of Catalepsy | [13] |
| Chlorpromazine (B137089) | Rat | IP | 3.0 mg/kg/day | Induction of Catalepsy/Motor Impairment | [15] |
| Benztropine | Human Data | IM/Oral | N/A | Reversal of Acute Dystonia & Parkinsonism | [6][12] |
| Diphenhydramine | Human Data | IM/Oral | N/A | Reversal of Acute Dystonia | [4][12] |
*Note: Prochlorperazine is structurally similar to chlorpromazine. Haloperidol is a commonly used potent typical antipsychotic for inducing EPS in animal models. Doses should be optimized for specific experimental conditions. **Note: Specific animal dosages for reversal agents require empirical determination through dose-response studies.
Detailed Experimental Protocols
Protocol 1: Induction and Assessment of Catalepsy in Rats using the Bar Test
Objective: To quantify the cataleptic effect of prochlorperazine as a measure of drug-induced parkinsonism.
Apparatus:
-
A horizontal wooden or metal bar (approx. 1 cm in diameter) fixed at a height of 9-10 cm above a flat surface.[11]
-
Stopwatch.
Procedure:
-
Animal Acclimatization: Allow male Wistar or Sprague-Dawley rats (200-250g) to acclimatize to the laboratory environment for at least one week and to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer prochlorperazine (e.g., 1-5 mg/kg, IP) or vehicle control to the rats. The exact dose should be determined in a pilot study.
-
Testing Time Points: Conduct the test at predetermined intervals after injection (e.g., 30, 60, 90, and 120 minutes) to determine the time of peak effect.[11]
-
Catalepsy Measurement: a. Gently place the rat’s forepaws on the horizontal bar. b. Start the stopwatch immediately. c. Measure the time (descent latency) until the rat removes both forepaws from the bar and returns to a normal posture on the surface below.[11] d. A cut-off time must be established (e.g., 180 seconds). If the rat remains on the bar for the entire period, record the maximum time.[11]
-
Data Analysis: Analyze the mean descent latency for each treatment group at each time point. Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare groups.
Visualizations: Pathways and Workflows
Signaling Pathway
Caption: Prochlorperazine blocks D2 receptors, leading to cholinergic hyperactivity and EPS.
Experimental Workflow
Caption: Standard workflow for assessing prochlorperazine-induced EPS in rodents.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. psychdb.com [psychdb.com]
- 7. drugs.com [drugs.com]
- 8. [A study on the antiemetic effect and extrapyramidal symptoms of prochlorperazine versus perospirone for the control of nausea and vomiting due to opioid introduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.sahmri.org.au [research.sahmri.org.au]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. An Evidence-Based Update on Anticholinergic Use for Drug-Induced Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prophylactic Anticholinergic Medications to Prevent Drug-Induced Extrapyramidal Symptoms: A Systematic Review [repository.arizona.edu]
- 15. Neuroprotective effect of diclofenac on chlorpromazine induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining prochlorperazine treatment duration for maximum therapeutic index
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to refine prochlorperazine (B1679090) treatment duration for a maximum therapeutic index.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for prochlorperazine that we should target in our efficacy models?
A1: Prochlorperazine primarily functions as a dopamine (B1211576) D2 receptor antagonist.[1][2] Its antiemetic effects are exerted by blocking D2 receptors in the chemoreceptor trigger zone (CTZ) in the brain.[1][3] It also exhibits alpha-adrenergic and anticholinergic blocking effects.[1] Your efficacy models should, therefore, focus on assessing D2 receptor antagonism and its downstream signaling pathways.
Q2: What is the recommended maximum treatment duration for prochlorperazine in clinical use for non-psychotic conditions?
A2: For non-psychotic anxiety, treatment should not exceed 20 mg per day or last longer than 12 weeks.[4][5][6] This limitation is primarily due to the risk of developing persistent tardive dyskinesia, which may be irreversible.[6][7] For acute nausea and vomiting, treatment is typically much shorter, often lasting only 1-3 days for gastritis or 5-7 days for opioid-induced nausea.[7]
Q3: We are observing significant extrapyramidal symptoms (EPS) in our animal models early in the treatment course. Is this expected?
A3: Yes, this is an expected finding. Extrapyramidal symptoms are a known side effect of prochlorperazine and other dopamine receptor-blocking agents.[4][8] Akathisia, a common EPS, can occur within the first week of treatment.[7] Children and adolescents appear to be more susceptible to these neuromuscular reactions, especially during acute illnesses.[3][9] If EPS is a confounding factor in your efficacy studies, consider dose reduction or co-administration of an anti-parkinsonism agent, though this should be done cautiously as it adds another variable.[6]
Q4: How does the route of administration impact the pharmacokinetic profile and required treatment duration?
A4: The route of administration significantly alters prochlorperazine's pharmacokinetics. Intramuscular (IM) injection has a rapid onset of 10-20 minutes with a duration of up to 12 hours.[3][6] The oral route has a slower onset (30-60 minutes) but a similar duration of action.[2][10] Notably, oral bioavailability is low and variable due to high first-pass metabolism.[11][12][13] Buccal administration has been shown to produce higher and less variable plasma concentrations than oral tablets.[13] These differences mean that a shorter duration with parenteral or buccal routes may achieve the same therapeutic effect as a longer duration with the standard oral route.
Q5: My in vitro neuronal cell line is showing cytotoxicity at concentrations that should be therapeutically relevant. How can I troubleshoot this?
A5: This could be due to several factors:
-
Model Sensitivity: Your chosen cell line may be particularly sensitive to phenothiazines. Consider using a more robust cell line or primary neuronal cultures.
-
Metabolism: Standard cell cultures lack the metabolic enzymes (like CYP2D6) found in the liver that process prochlorperazine in vivo.[1] This can lead to an artificially high concentration of the parent drug. Consider using liver microsomes or a co-culture system to better model in vivo metabolism.
-
Concentration Calculation: Ensure your free-drug concentration calculations account for protein binding, which is high for prochlorperazine (91-99%).[2] The total drug concentration in your media may not reflect the bioavailable concentration.
-
Off-Target Effects: At higher concentrations, off-target effects may dominate, leading to cytotoxicity unrelated to the therapeutic mechanism. Run a full dose-response curve to identify the threshold for these effects.
Data Summary Tables
Table 1: Recommended Clinical Dosage and Duration by Indication
| Indication | Route | Adult Dosage | Maximum Daily Dose | Maximum Duration |
| Severe Nausea & Vomiting | Oral | 5-10 mg, 3-4 times daily[4][14] | 40 mg[4][14] | Shortest effective time; typically 1-7 days[7] |
| IM | 5-10 mg, every 3-4 hours if needed[3][15] | 40 mg[9][15] | Typically single dose or <24 hours[9] | |
| Rectal | 25 mg, every 12 hours[14][15] | 50 mg | Shortest effective time | |
| Non-Psychotic Anxiety | Oral | 5 mg, 3-4 times daily[4][5] | 20 mg[4][5][6] | 12 weeks[4][5][6][7] |
| Schizophrenia | Oral | 5-10 mg, 3-4 times daily (titrated up)[4][16] | 150 mg[4][16] | Long-term, with periodic re-evaluation[6] |
Table 2: Key Pharmacokinetic Parameters of Prochlorperazine
| Parameter | Value | Route of Administration | Notes |
| Onset of Action | 30-60 minutes | Oral[10] | Slower onset due to absorption from GI tract. |
| 10-20 minutes | Intramuscular (IM)[1][3] | Rapid onset for acute symptom control. | |
| 5-10 minutes | Intramuscular (IM)[2] | Another source notes a faster onset. | |
| Elimination Half-Life | 6-10 hours | Oral (single dose)[1] | Varies based on individual metabolism. |
| ~9 hours | Intravenous (IV)[12] | Increases to ~18 hours with repeated dosing.[12] | |
| Duration of Action | 3-4 hours | Intramuscular (IM)[1] | Some sources report up to 12 hours.[6] |
| 10-12 hours | Oral (extended-release)[15] | Provides longer coverage from a single dose. | |
| Bioavailability | Low and variable | Oral[11][13] | Subject to significant first-pass metabolism. |
Experimental Protocols
Protocol 1: In Vitro Time-Course Analysis of Neuronal Viability
This protocol is designed to determine the time-dependent cytotoxic effects of prochlorperazine on a human neuroblastoma cell line (e.g., SH-SY5Y), which can serve as a model for neurotoxicity.
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Dosing Preparation: Prepare a stock solution of prochlorperazine maleate (B1232345) in sterile DMSO. Create serial dilutions in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is <0.1% in all wells.
-
Treatment: Replace the medium in each well with the prepared prochlorperazine dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Time Points: Incubate the plates and perform viability assays at multiple time points (e.g., 6h, 12h, 24h, 48h, 72h) to assess the effect of treatment duration.
-
Viability Assay (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability against time for each concentration to determine the time- and dose-dependent toxicity profile.
Protocol 2: Rodent Model for Balancing Antiemetic Efficacy and Extrapyramidal Symptoms
This protocol uses a rat model to assess the therapeutic index by measuring antiemetic efficacy against the onset of motor side effects over a defined treatment period.
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g). Acclimate animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Experimental Groups:
-
Group 1: Vehicle control (Saline) + Emetogen
-
Group 2: Prochlorperazine (e.g., 5 mg/kg, IP) - 3-day treatment + Emetogen
-
Group 3: Prochlorperazine (e.g., 5 mg/kg, IP) - 7-day treatment + Emetogen
-
Group 4: Prochlorperazine (e.g., 5 mg/kg, IP) - 14-day treatment + Emetogen
-
-
Drug Administration: Administer prochlorperazine or vehicle intraperitoneally (IP) once daily for the duration specified for each group.
-
Efficacy Testing (Antiemesis):
-
On the final day of treatment for each group, administer the prochlorperazine/vehicle dose 30 minutes prior to an emetogenic challenge (e.g., cisplatin, 6 mg/kg, IP).
-
Observe the animals for 90 minutes in individual transparent cages.
-
Record the number of retches and vomits (pica behavior, or kaolin (B608303) consumption, can also be measured as a surrogate for nausea).
-
-
Side Effect Monitoring (EPS):
-
Perform motor function tests daily, prior to drug administration, to establish a baseline and track the onset of EPS.
-
Catalepsy Bar Test: Measure the time it takes for a rat to remove its forepaws from a raised horizontal bar. Increased latency suggests catalepsy.
-
Rotarod Test: Measure the latency to fall from a rotating rod to assess motor coordination.
-
-
Data Analysis: For each treatment duration, compare the antiemetic efficacy (reduction in vomiting events) with the severity of motor deficits (increased catalepsy time, decreased rotarod performance). This allows for a quantitative assessment of how the therapeutic index shifts with longer treatment durations.
Visualizations
Caption: Prochlorperazine's primary mechanism of action.
Caption: Workflow for determining optimal treatment duration.
Caption: Balancing therapeutic benefit and adverse effects.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Prochlorperazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. mims.com [mims.com]
- 6. Prochlorperazine Maleate [dailymed.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. About prochlorperazine - NHS [nhs.uk]
- 11. One moment, please... [bps.ac.uk]
- 12. Clinical pharmacology of prochlorperazine in healthy young males - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioavailability and metabolism of prochlorperazine administered via the buccal and oral delivery route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Compazine, Compazine Spansules (prochlorperazine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 16. drugs.com [drugs.com]
Why is my prochlorperazine experiment showing inconsistent results
Here is a technical support center with troubleshooting guides and FAQs to address inconsistent results in prochlorperazine (B1679090) experiments.
This guide is designed for researchers, scientists, and drug development professionals encountering variability in their experimental results with prochlorperazine. It provides structured troubleshooting advice, reference data, and standardized protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: My prochlorperazine solution has a yellowish or reddish tint. Is it still usable? A1: A slight yellowish discoloration may not affect potency, but a marked change, especially a red tint, indicates significant degradation.[1][2] Prochlorperazine is highly sensitive to light and oxidation, which can cause it to degrade.[3][4][5] For best results, it is strongly recommended to prepare fresh solutions for each experiment and avoid using discolored solutions.[6]
Q2: What is the best way to prepare a prochlorperazine stock solution? A2: Due to its poor water solubility, the recommended method is to first dissolve prochlorperazine (especially the maleate (B1232345) salt) in an organic solvent like DMSO.[1][6] A stock solution in DMSO can be prepared at a concentration of approximately 10 mg/mL.[6] This stock can then be diluted into your aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (<0.5%) to avoid solvent-induced artifacts.[7]
Q3: How long can I store aqueous dilutions of prochlorperazine? A3: It is not recommended to store aqueous solutions for more than one day.[6] Prochlorperazine is significantly less stable in aqueous solutions compared to its solid form or DMSO stock solutions due to hydrolysis and oxidation.[4] For maximum consistency, prepare fresh aqueous dilutions from your DMSO stock immediately before each experiment.
Q4: I'm seeing effects that don't seem related to dopamine (B1211576) D2 receptor antagonism. What could be the cause? A4: Prochlorperazine is known to have off-target effects. In addition to its primary action as a D2 dopamine receptor antagonist, it can also block histaminergic, cholinergic, and alpha-adrenergic receptors.[8][9] It has also been shown to inhibit the P2X7 receptor in human cells.[8][10] These additional activities could contribute to your experimental results, especially at higher concentrations.
Q5: Should I use the maleate or edisylate salt of prochlorperazine? A5: The choice depends on your required solubility. Prochlorperazine edisylate is significantly more water-soluble (approx. 500 mg/mL) than prochlorperazine maleate, which is practically insoluble in water.[1] If you need to prepare a stock solution directly in an aqueous buffer, the edisylate salt is the better choice. If you are preparing a stock in DMSO, the maleate salt is commonly used.[6]
Troubleshooting Guide
Inconsistent results often stem from one of three areas: reagent handling, experimental design, or the assay itself. Follow this guide to diagnose the source of variability.
Problem Area 1: Reagent Preparation and Handling
| Potential Issue | Recommended Action |
| Compound Degradation | Prochlorperazine is sensitive to light and air.[3][4] Solution: Prepare solutions fresh for each experiment. Store solid compound at -20°C, protected from light.[6] Prepare and handle solutions in amber vials or light-blocking tubes.[4] |
| Poor Solubility | The compound is precipitating out of your aqueous solution, leading to a lower effective concentration. Solution: Use the more water-soluble edisylate salt or prepare a high-concentration stock in DMSO and perform serial dilutions.[1][6] Ensure the final DMSO concentration is consistent across all wells, including controls.[7] |
| Oxidation | Prochlorperazine can be oxidized to inactive sulfoxide (B87167) metabolites.[4] This process is accelerated in aqueous solutions. Solution: Purge solvents with an inert gas (nitrogen or argon) before dissolving the compound.[6] Avoid prolonged storage of aqueous solutions.[6] |
Problem Area 2: Experimental Design and Execution
| Potential Issue | Recommended Action |
| Cellular Variability | Cell health, passage number, and seeding density can dramatically affect drug response.[11][12] Solution: Use cells within a consistent, low passage number range. Optimize and standardize cell seeding density to ensure you are in the linear growth phase during the experiment. Perform all experiments (including controls and treated) with cells from the same passage. |
| Solvent Effects | The solvent (e.g., DMSO) used for the stock solution can have biological effects on its own. Solution: Ensure the final concentration of the solvent is identical in all wells, including untreated controls. A "vehicle control" is mandatory. Keep the final DMSO concentration below 0.5%.[7] |
| Inconsistent Incubation | Minor differences in incubation time, temperature, or CO2 levels can alter results. Solution: Ensure all plates are treated and incubated for the exact same duration. Use a properly calibrated incubator and check for temperature/gas gradients within the incubator. |
Troubleshooting Decision Tree
Use the following diagram to logically diagnose the source of inconsistency in your experiments.
Caption: Troubleshooting logic for inconsistent prochlorperazine results.
Data Presentation: Quantitative Information
Table 1: Solubility of Prochlorperazine Salts
| Compound | Form | Molecular Weight ( g/mol ) | Water Solubility | Alcohol Solubility | Notes |
| Prochlorperazine | Free Base | 373.9 | Very slightly soluble | Freely soluble[3] | Viscous liquid, sensitive to light.[3] |
| Prochlorperazine Maleate | Maleate Salt | 606.1 | Practically insoluble[1] | 1 in 1200 parts (0.83 mg/mL)[1] | Commonly used for preparing DMSO stocks.[6] |
| Prochlorperazine Edisylate | Edisylate Salt | 564.1 | 1 in 2 parts (~500 mg/mL)[1] | 1 in 1500 parts (0.67 mg/mL)[1] | Preferred for direct aqueous solutions. |
Table 2: Pharmacological Profile of Prochlorperazine
| Target | Action | Affinity (Ki) | Reference |
| Dopamine D2 Receptor | Antagonist | 2.9 - 4.7 nM (rat) | [6] |
| Dopamine D3 Receptor | Antagonist | - | [13] |
| Histamine H1 Receptor | Antagonist | - | [8][9] |
| Muscarinic M1/M2 Receptors | Antagonist | - | [8][9] |
| Alpha-1 Adrenergic Receptor | Antagonist | - | [9] |
| P2X7 Receptor | Inhibitor | - | [8][10] |
Experimental Protocols & Visualizations
Prochlorperazine's Primary Signaling Pathway
Prochlorperazine's primary mechanism of action is the antagonism of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gi/o).[13][14] This interaction blocks the downstream signaling cascade that normally leads to the inhibition of adenylyl cyclase, thereby affecting cellular levels of cyclic AMP (cAMP).[[“]][16]
Caption: Antagonism of the Dopamine D2 receptor signaling pathway by prochlorperazine.
Protocol: Competitive Radioligand Binding Assay for D2 Receptors
This protocol describes a fundamental method to determine the binding affinity (Ki) of prochlorperazine for the dopamine D2 receptor using a competitive binding assay.
1. Materials:
-
Membrane Preparation: Cells or tissue expressing D2 receptors (e.g., CHO-D2 cells or rat striatum).[6]
-
Radioligand: A high-affinity D2 antagonist, e.g., [³H]-Spiperone.[17]
-
Non-specific Ligand: A high concentration of an unlabeled D2 antagonist, e.g., 10 µM Haloperidol.[17]
-
Test Compound: Prochlorperazine serial dilutions.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[18]
-
Equipment: 96-well plates, cell harvester, scintillation counter.
2. Workflow Diagram:
Caption: Experimental workflow for a D2 receptor competitive binding assay.
3. Detailed Steps:
-
Prepare Assay Plates: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay Buffer only.
-
Non-specific Binding (NSB): 10 µM Haloperidol.
-
Test Compound: Each concentration of the prochlorperazine serial dilution.
-
-
Add Reagents: To each well, add the radioligand ([³H]-Spiperone) at a concentration near its Kd (e.g., 1 nM).[17] Then, add the prepared membrane homogenate (e.g., 20-50 µg protein/well). The final volume should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[19]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash each filter with ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Specific Binding = (Total Binding CPM) - (NSB CPM).
-
Calculate the % Inhibition for each prochlorperazine concentration relative to the specific binding.
-
Plot % Inhibition versus the log of prochlorperazine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Convert the IC50 to a Ki (binding affinity constant) using the Cheng-Prusoff equation.
-
References
- 1. drugs.com [drugs.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Prochlorperazine tablets repackaged into dose administration aids: can the patient be assured of quality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Prochlorperazine Maleate | C28H32ClN3O8S | CID 5281032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The phenothiazine-class antipsychotic drugs prochlorperazine and trifluoperazine are potent allosteric modulators of the human P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [france.promega.com]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. consensus.app [consensus.app]
- 16. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. bmglabtech.com [bmglabtech.com]
Prochlorperazine Stock Solution Stability: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of prochlorperazine (B1679090) stock solutions is critical for reproducible and accurate experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preparation, storage, and handling of prochlorperazine solutions.
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of prochlorperazine stock solutions?
Prochlorperazine is susceptible to degradation from exposure to light, elevated temperatures, and oxidative conditions. The pH of the solution and the choice of solvent also play crucial roles in its stability. The primary degradation pathways include oxidation of the sulfur atom in the phenothiazine (B1677639) ring to form prochlorperazine sulfoxide (B87167), as well as dechlorination and demethylation.[1]
2. What is the recommended solvent for preparing prochlorperazine stock solutions?
The choice of solvent depends on the intended application and the desired concentration. Prochlorperazine maleate (B1232345) is soluble in DMSO at approximately 10 mg/mL. For aqueous solutions, it is sparingly soluble. To achieve higher concentrations in aqueous buffers, it is recommended to first dissolve prochlorperazine maleate in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. Prochlorperazine edisylate is more water-soluble, with 1 gram dissolving in about 2 mL of water.[2]
3. How should prochlorperazine stock solutions be stored to ensure stability?
To maximize stability, prochlorperazine stock solutions should be:
-
Protected from light: Store solutions in amber-colored vials or wrap containers in aluminum foil.[1][3] Light exposure, particularly sunlight and UV light, can significantly accelerate degradation.[1]
-
Stored at low temperatures: For long-term storage, freezing at -20°C is recommended.[4] For short-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.
-
Purged with inert gas: To minimize oxidation, purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon can be beneficial, especially for long-term storage.[1][4]
4. What are the signs of prochlorperazine degradation in a stock solution?
Visual signs of degradation include the development of a yellowish or pink to reddish tint.[3][5] A markedly discolored solution should be discarded.[3] However, the absence of color change does not guarantee stability, and analytical methods should be used for confirmation.
5. Can I use plastic containers to store prochlorperazine stock solutions?
While glass is generally preferred, particularly for long-term storage, some studies have shown compatibility with certain plastics. For instance, a prochlorperazine edisylate solution was found to be stable in low-density polyethylene (B3416737) bottles for 60 days at room temperature.[6] It is crucial to perform compatibility studies with the specific plastic container and storage conditions to ensure no significant adsorption or leaching occurs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitate forms in the stock solution upon storage. | - The concentration exceeds the solubility limit in the chosen solvent, especially at lower temperatures.- pH of the aqueous buffer is not optimal. Prochlorperazine has a pKa of 8.1.[2] | - Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution.- For aqueous solutions, ensure the pH is in a range where prochlorperazine is sufficiently soluble. Adjusting the pH may be necessary, but be mindful of its effect on stability. |
| Inconsistent experimental results using the same stock solution. | - Degradation of the stock solution over time.- Adsorption of prochlorperazine to labware (e.g., pipette tips, tubes). | - Prepare a fresh stock solution and compare results.- Use low-retention plasticware or silanized glassware to minimize adsorption.- Filter the solution through a compatible filter if particulates are suspected. Prochlorperazine has shown low sorption to cellulose (B213188) membrane filters.[7] |
| Color of the stock solution has changed. | - Exposure to light and/or oxygen has led to degradation. | - Discard the discolored solution and prepare a fresh one.- Strictly adhere to light-protection and inert atmosphere storage protocols. |
Data on Prochlorperazine Stability
Table 1: Solubility of Prochlorperazine Salts in Various Solvents
| Salt Form | Solvent | Solubility | Reference |
| Prochlorperazine Maleate | DMSO | ~10 mg/mL | [4] |
| Prochlorperazine Maleate | Water | Very slightly soluble | [5] |
| Prochlorperazine Edisylate | Water | ~500 mg/mL (1 g in 2 mL) | [2] |
| Prochlorperazine Edisylate | Alcohol | ~0.67 mg/mL (1 g in 1500 mL) | [2] |
| Prochlorperazine (base) | Water | 14.96 mg/L at 24°C | [2] |
| Prochlorperazine (base) | Alcohol, Ether, Chloroform | Freely soluble | [2] |
Table 2: Summary of Forced Degradation Studies of Prochlorperazine
| Stress Condition | Reagent/Details | Observed Degradation | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24 h | Significant | Prochlorperazine Sulfoxide | [2][8] |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 2 h | Significant | Prochlorperazine Sulfoxide | [2][8] |
| Oxidation | 3% H₂O₂, room temp, 2 h | Extensive | Prochlorperazine Sulfoxide | [8] |
| Thermal | 120°C, 48 h | Minor | Not specified | [8] |
| Photolytic (UV) | 254 nm | Significant | Dechlorination and sulfoxidation products | [1] |
| Photolytic (Sunlight) | - | Most rapid degradation | Dechlorination and sulfoxidation products | [1] |
Experimental Protocols
Protocol 1: Preparation of a Prochlorperazine Maleate Stock Solution in DMSO
-
Materials: Prochlorperazine maleate powder, anhydrous DMSO, amber glass vial with a PTFE-lined cap, analytical balance, volumetric flask.
-
Procedure: a. Weigh the desired amount of prochlorperazine maleate powder using an analytical balance. b. Transfer the powder to a volumetric flask. c. Add a portion of anhydrous DMSO to the flask and sonicate or vortex until the powder is completely dissolved. d. Add DMSO to the final volume and mix thoroughly. e. Transfer the solution to an amber glass vial. f. Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. g. Store at -20°C for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for Prochlorperazine and its Degradation Products
This protocol is a representative method based on published literature.[2][8][9][10]
-
Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.[2][8][9]
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). A typical gradient could be:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of prochlorperazine reference standard in methanol (B129727) or a suitable organic solvent.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
Sample Solution: Dilute the prochlorperazine stock solution to be tested with the mobile phase to fall within the linear range of the assay.
-
-
Analysis:
-
Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.
-
Identify the prochlorperazine peak based on the retention time of the standard.
-
Degradation products will appear as separate peaks. Prochlorperazine sulfoxide is a common, earlier eluting degradant.
-
Quantify the amount of prochlorperazine remaining and the percentage of degradation products by comparing peak areas to the standard.
-
Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. ANALYSIS AND IDENTIFICATION OF PROCHLORPERAZINE IMPURITIES AND FORCED DEGRADATION PRODUCTS USING A STABILITY-INDICATING HPLC METHOD | Semantic Scholar [semanticscholar.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
- 6. Prochlorperazine | C20H24ClN3S | CID 4917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. japtronline.com [japtronline.com]
Technical Support Center: Mitigating Prochlorperazine-Induced Orthostatic Hypotension in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing orthostatic hypotension observed in animal models treated with prochlorperazine (B1679090).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which prochlorperazine induces orthostatic hypotension?
A1: Prochlorperazine induces orthostatic hypotension primarily through its antagonist activity at alpha-1 adrenergic receptors.[1][2] This blockade inhibits norepinephrine-mediated vasoconstriction, leading to vasodilation, a decrease in peripheral resistance, and a subsequent drop in blood pressure upon postural changes.[1][3] While prochlorperazine is also a potent dopamine (B1211576) D2 receptor antagonist, its effects on the cardiovascular system are largely attributed to its alpha-1 adrenergic blocking properties.[1][3]
Q2: We are observing significant orthostatic hypotension in our rat model after prochlorperazine administration. What are the key experimental factors to consider?
A2: Several factors can influence the severity of prochlorperazine-induced orthostatic hypotension:
-
Dose: The hypotensive effect of prochlorperazine is dose-dependent.[4] Higher doses will likely lead to a more pronounced drop in blood pressure.
-
Anesthesia: The choice of anesthetic is critical as many anesthetic agents can independently affect cardiovascular parameters.[5] The specific anesthetic used can either mask or exacerbate the hypotensive effects of prochlorperazine.
-
Hydration Status: Dehydration can potentiate hypotensive effects. Ensure that animals are adequately hydrated before and during the experiment.
-
Route of Administration: Intravenous administration of prochlorperazine will likely induce a more rapid and pronounced hypotensive effect compared to intramuscular or oral routes.[2][6]
Q3: What are the common animal models used to evaluate drug-induced orthostatic hypotension?
A3: The most common and well-established model is the head-up tilt (HUT) test in anesthetized or conscious rodents (rats, rabbits).[7][8][9] This test involves securing the animal to a tilt table and rapidly changing its position from horizontal to a head-up position (typically 60-90 degrees) to simulate a postural challenge.[10][11][12] Continuous monitoring of blood pressure and heart rate allows for the quantification of the orthostatic response.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High mortality rate in the prochlorperazine-treated group following head-up tilt. | Excessive dose of prochlorperazine leading to severe cardiovascular collapse. | 1. Conduct a dose-response study to determine the minimal effective dose that induces a measurable but non-lethal orthostatic hypotension. 2. Reduce the dose of prochlorperazine used in the experiment. |
| Inconsistent or highly variable blood pressure readings during the tilt-table test. | 1. Improper animal restraint leading to stress and movement artifacts. 2. Inaccurate blood pressure monitoring technique (e.g., catheter placement, transducer calibration). 3. Variability in the depth of anesthesia. | 1. Ensure the animal is securely but comfortably restrained on the tilt table. 2. Verify the proper placement of the arterial catheter and calibrate the pressure transducer before each experiment. 3. Maintain a consistent level of anesthesia throughout the experiment and monitor vital signs closely. |
| No significant orthostatic hypotension is observed after prochlorperazine administration. | 1. Insufficient dose of prochlorperazine. 2. The chosen anesthetic is masking the hypotensive effect. 3. The animal model or strain is not sensitive to the alpha-1 blocking effects of prochlorperazine. | 1. Increase the dose of prochlorperazine in a stepwise manner. 2. Consider using a different anesthetic with minimal cardiovascular effects. 3. Review the literature for the most appropriate animal model and strain for studying orthostatic hypotension. |
Experimental Protocols
Key Experiment: Head-Up Tilt (HUT) Test in Anesthetized Rats
Objective: To induce and measure prochlorperazine-induced orthostatic hypotension.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital, isoflurane)
-
Prochlorperazine solution for injection
-
Heparinized saline
-
Arterial catheter (e.g., polyethylene (B3416737) tubing)
-
Pressure transducer and data acquisition system
-
Tilt table capable of 60-90 degree head-up tilt
Procedure:
-
Anesthetize the rat and ensure a stable level of anesthesia.
-
Surgically implant a catheter into the carotid or femoral artery for direct blood pressure measurement.[4]
-
Allow the animal to stabilize for at least 20-30 minutes, recording baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer prochlorperazine intravenously at the desired dose.
-
After a 15-20 minute stabilization period post-drug administration, record baseline MAP and HR in the horizontal position.
-
Perform the head-up tilt: Rapidly tilt the table to a 60 or 90-degree angle.[10]
-
Continuously record MAP and HR for the duration of the tilt (e.g., 2-5 minutes).
-
Return the animal to the horizontal position and continue monitoring until hemodynamic parameters return to baseline.
Mitigation Strategy 1: Intravenous Fluid Resuscitation
Objective: To counteract prochlorperazine-induced hypotension by increasing intravascular volume.
Procedure:
-
Follow the HUT test protocol as described above.
-
Upon observing a significant drop in MAP following prochlorperazine administration and head-up tilt, initiate an intravenous infusion of warm, sterile saline (0.9% NaCl).
-
A typical starting infusion rate is 10-20 mL/kg over 15-30 minutes. The rate can be adjusted based on the hemodynamic response.
-
Continuously monitor MAP and HR to assess the effectiveness of fluid resuscitation.
Mitigation Strategy 2: Administration of an Alpha-1 Adrenergic Agonist (Phenylephrine)
Objective: To reverse prochlorperazine-induced vasodilation by directly stimulating alpha-1 adrenergic receptors.
Procedure:
-
Follow the HUT test protocol.
-
After inducing orthostatic hypotension with prochlorperazine, administer a bolus intravenous injection of phenylephrine.
-
A starting dose range to consider is 1-10 µg/kg.[13]
-
Monitor the pressor response (increase in MAP) and the duration of action. The dose can be titrated to achieve the desired hemodynamic effect.
Mitigation Strategy 3: Administration of a Vasopressor (Norepinephrine)
Objective: To counteract prochlorperazine-induced hypotension through potent vasoconstriction.
Procedure:
-
Follow the HUT test protocol.
-
Following the induction of orthostatic hypotension, begin a continuous intravenous infusion of norepinephrine (B1679862).
-
A suggested starting infusion rate is 0.1–2 µg/kg/min, which can be titrated to maintain a target MAP.[14][15]
-
Continuous monitoring of MAP and HR is crucial due to the potency of norepinephrine.
Data Presentation
Table 1: Hypothetical Hemodynamic Data from Head-Up Tilt (HUT) Test in Anesthetized Rats
| Treatment Group | Dose | Baseline MAP (mmHg) | MAP at Peak Hypotension during HUT (mmHg) | Change in MAP (ΔMAP, mmHg) | Baseline HR (bpm) | HR at Peak Hypotension during HUT (bpm) | Change in HR (ΔHR, bpm) |
| Vehicle Control | - | 105 ± 5 | 95 ± 6 | -10 ± 2 | 350 ± 15 | 365 ± 18 | +15 ± 5 |
| Prochlorperazine | 1 mg/kg, IV | 90 ± 7 | 55 ± 8 | -35 ± 6 | 340 ± 12 | 330 ± 14 | -10 ± 8 |
| Prochlorperazine + Saline | 1 mg/kg, IV + 15 mL/kg | 92 ± 6 | 70 ± 7 | -22 ± 5 | 345 ± 10 | 350 ± 12 | +5 ± 6 |
| Prochlorperazine + Phenylephrine | 1 mg/kg, IV + 5 µg/kg | 91 ± 5 | 85 ± 6 | -6 ± 4 | 338 ± 11 | 320 ± 13 | -18 ± 7 |
| Prochlorperazine + Norepinephrine | 1 mg/kg, IV + 0.5 µg/kg/min | 93 ± 8 | 90 ± 7 | -3 ± 3 | 342 ± 14 | 315 ± 15 | -27 ± 9 |
*Data are presented as mean ± SEM. *p<0.05 compared to Vehicle Control. **p<0.05 compared to Prochlorperazine alone. (Note: This is example data for illustrative purposes).
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 4. Hemodynamic changes by drug interaction of adrenaline with chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of anesthetic drugs on hemodynamic parameters and neurological outcomes following temporal middle cerebral artery occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prochlorperazine mesylate | CHEO ED Outreach [outreach.cheo.on.ca]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. A conscious rat model involving bradycardia and hypotension after oral administration: a toxicokinetical study of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic Response to the Head-Up Tilt Test in Patients With Syncope as a Predictor of the Test Outcome: A Meta-Analysis Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology of prochlorperazine in healthy young males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early hemodynamic response to the tilt test in patients with syncope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Late hemodynamic changes during a negative passive head-up tilt predict the symptomatic outcome to a nitroglycerin sensitized tilt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Temporary elimination of orthostatic hypotension by norepinephrine infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temporary elimination of orthostatic hypotension by norepinephrine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Prochlorperazine's In Vitro Efficacy: A Comparative Analysis with Other Phenothiazines
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro efficacy of psychoactive compounds is paramount. This guide provides a comparative analysis of prochlorperazine (B1679090) against other notable phenothiazines—chlorpromazine, thioridazine, and trifluoperazine (B1681574)—with a focus on their receptor binding affinities. The data presented herein is collated from various in vitro studies to offer a quantitative perspective on their pharmacological profiles.
Comparative Receptor Binding Affinity
The primary mechanism of action for typical antipsychotics like prochlorperazine is the blockade of dopamine (B1211576) D2 receptors.[1][2] However, the therapeutic efficacy and side-effect profiles of phenothiazines are dictated by their broader interactions with a range of neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of prochlorperazine and other selected phenothiazines for key dopamine and serotonin (B10506) receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Prochlorperazine (Ki, nM) | Chlorpromazine (Ki, nM) | Thioridazine (Ki, nM) | Trifluoperazine (Ki, nM) |
| Dopamine Receptors | ||||
| D1 | 23 | 9.6 | 24 | 0.8 |
| D2 | Potent Antagonist | 1.1 | 3.2 | 0.2 |
| D3 | 5.9 | 2.5 | 7.4 | 0.7 |
| D4 | 1132 | 1.9 | 8.8 | 1.4 |
| Serotonin Receptors | ||||
| 5-HT1A | 5888 | 26 | 120 | 200 |
| 5-HT2A | 7.24 | 1.5 | 4.6 | 2.5 |
| 5-HT2C | 123 | 13 | 25 | 20 |
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from in vitro radioligand binding assays. These assays are a standard method for characterizing the interaction of drugs with their receptor targets.
Radioligand Binding Assay for Dopamine and Serotonin Receptors
Objective: To determine the binding affinity (Ki) of test compounds (prochlorperazine, chlorpromazine, thioridazine, trifluoperazine) for specific dopamine and serotonin receptor subtypes.
Materials:
-
Receptor Source: Membranes prepared from cell lines (e.g., HEK-293, CHO) recombinantly expressing the human dopamine (D1, D2, D3, D4) or serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptor subtypes.
-
Radioligands: Tritiated ([³H]) or iodinated ([¹²⁵I]) ligands with high affinity and specificity for the receptor of interest (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).
-
Test Compounds: Prochlorperazine, chlorpromazine, thioridazine, and trifluoperazine of high purity.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand using glass fiber filters.
-
Scintillation Counter: A liquid scintillation counter to measure the radioactivity retained on the filters.
Procedure:
-
Membrane Preparation: The cell pellets expressing the target receptor are homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in the assay buffer.
-
Competitive Binding Assay:
-
A series of dilutions of the test compounds are prepared.
-
In a multi-well plate, the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated.
-
For each receptor, a set of wells containing the receptor and radioligand without any test compound is used to determine total binding.
-
Another set of wells containing the receptor, radioligand, and a high concentration of a known non-radioactive ligand for the target receptor is used to determine non-specific binding.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
The following diagrams illustrate the experimental workflow of a typical radioligand binding assay and the general signaling pathway of D2 dopamine receptor antagonism by phenothiazines.
References
Validating Prochlorperazine's Anti-Tumor Efficacy Through DRD2 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-tumor effects of the typical antipsychotic drug prochlorperazine (B1679090), focusing on its interaction with the Dopamine (B1211576) Receptor D2 (DRD2). We present a model experimental design, including detailed protocols and data interpretation, to objectively assess prochlorperazine's efficacy by comparing its effects with those of small interfering RNA (siRNA) mediated knockdown of DRD2. This approach allows for the specific attribution of prochlorperazine's anti-cancer activity to its antagonism of DRD2.
Introduction
Prochlorperazine, a phenothiazine (B1677639) derivative, is a well-established antagonist of the Dopamine Receptor D2 (DRD2).[1] While primarily used for its antiemetic and antipsychotic properties, emerging evidence suggests that prochlorperazine possesses anti-cancer properties.[1][2][3] The DRD2, a G protein-coupled receptor, has been found to be overexpressed in several malignancies, including glioblastoma, non-small cell lung carcinoma, and colorectal cancer, where it is implicated in tumor growth and progression.[4][5][6] This overexpression makes DRD2 a promising therapeutic target.[4]
This guide outlines a validation strategy to determine if the anti-tumor effects of prochlorperazine are mediated through its interaction with DRD2. The core of this strategy is to compare the phenotypic effects of prochlorperazine treatment on cancer cells with the effects of directly silencing the DRD2 gene using siRNA. A convergence of outcomes between these two interventions would strongly support the hypothesis that prochlorperazine exerts its anti-tumor activity primarily through DRD2 antagonism.
Comparative Experimental Data
The following tables summarize hypothetical, yet representative, quantitative data from key experiments designed to validate the on-target effect of prochlorperazine.
Table 1: Effect of Prochlorperazine and DRD2 siRNA on Cancer Cell Viability
| Treatment Group | Concentration/Dose | Cell Viability (%) (Mean ± SD) | Statistical Significance (p-value vs. Control) |
| Untreated Control | - | 100 ± 4.5 | - |
| Prochlorperazine | 10 µM | 65 ± 5.2 | < 0.01 |
| Prochlorperazine | 25 µM | 42 ± 3.8 | < 0.001 |
| Prochlorperazine | 50 µM | 25 ± 4.1 | < 0.001 |
| Scrambled siRNA (Negative Control) | 50 nM | 98 ± 3.9 | > 0.05 |
| DRD2 siRNA | 50 nM | 45 ± 4.7 | < 0.001 |
| Prochlorperazine (25 µM) + DRD2 siRNA (50 nM) | - | 40 ± 5.5 | < 0.001 (vs. Control), > 0.05 (vs. DRD2 siRNA alone) |
Table 2: Western Blot Analysis of DRD2 Protein Expression
| Treatment Group | Concentration/Dose | Normalized DRD2 Expression (relative to loading control) |
| Untreated Control | - | 1.00 |
| Prochlorperazine | 25 µM | 0.95 |
| Scrambled siRNA (Negative Control) | 50 nM | 0.98 |
| DRD2 siRNA | 50 nM | 0.15 |
Table 3: Apoptosis Assay (Annexin V Staining)
| Treatment Group | Concentration/Dose | Percentage of Apoptotic Cells (Mean ± SD) |
| Untreated Control | - | 5.2 ± 1.1 |
| Prochlorperazine | 25 µM | 28.7 ± 3.4 |
| Scrambled siRNA (Negative Control) | 50 nM | 6.1 ± 1.5 |
| DRD2 siRNA | 50 nM | 32.5 ± 4.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture
-
Cell Line: A549 (Non-small cell lung carcinoma) or a relevant cancer cell line with documented DRD2 expression.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
siRNA Transfection
-
siRNA: Commercially available and validated siRNA targeting human DRD2 mRNA and a non-targeting scrambled siRNA control.
-
Transfection Reagent: Lipid-based transfection reagent suitable for the chosen cell line.
-
Protocol:
-
Seed cells in 6-well plates to achieve 50-60% confluency on the day of transfection.
-
Dilute DRD2 siRNA or scrambled siRNA in serum-free medium to a final concentration of 50 nM.
-
Mix the diluted siRNA with the transfection reagent according to the manufacturer's instructions and incubate to allow complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 48-72 hours before subsequent assays.
-
Prochlorperazine Treatment
-
Preparation: Prepare a stock solution of prochlorperazine in DMSO and dilute to final concentrations in culture medium.
-
Treatment: Replace the culture medium of cells with medium containing the desired concentrations of prochlorperazine or vehicle control (DMSO). Incubate for the specified duration (e.g., 24-48 hours).
Cell Viability Assay (Resazurin-Based Assay)
-
Principle: This assay measures the metabolic activity of viable cells, which reduce non-fluorescent resazurin (B115843) to fluorescent resorufin.
-
Protocol:
-
Seed cells in a 96-well plate and treat with prochlorperazine or transfect with siRNA as described above.
-
After the incubation period, add resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Express cell viability as a percentage relative to the untreated control.
-
Western Blotting
-
Purpose: To confirm the knockdown of DRD2 protein expression after siRNA treatment.
-
Protocol:
-
Lyse treated and control cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against DRD2 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity and normalize DRD2 expression to the loading control.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) stains the nucleus of late apoptotic or necrotic cells.
-
Protocol:
-
Treat or transfect cells as described.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the hypothesized signaling pathway and the logical flow of the validation experiment.
Caption: Hypothesized DRD2 signaling pathway in cancer cells and the antagonistic action of prochlorperazine.
Caption: Experimental workflow for validating prochlorperazine's on-target anti-tumor effects.
Caption: Logical framework for concluding on-target activity based on phenotypic similarity.
Conclusion
The experimental framework detailed in this guide provides a robust methodology for validating the anti-tumor effects of prochlorperazine through its antagonism of the DRD2 receptor. By demonstrating that both pharmacological inhibition with prochlorperazine and genetic knockdown of DRD2 lead to comparable reductions in cancer cell viability and induction of apoptosis, researchers can build a strong case for the on-target efficacy of this repurposed drug. The provided protocols and data templates serve as a valuable resource for scientists in the field of oncology and drug development, facilitating the objective assessment of prochlorperazine's potential as a novel anti-cancer therapeutic.
References
- 1. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rdworldonline.com [rdworldonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Overexpression of dopamine receptor D2 promotes colorectal cancer progression by activating the β‐catenin/ZEB1 axis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of prochlorperazine and haloperidol on dopamine pathways
A Comparative Guide to Prochlorperazine (B1679090) and Haloperidol (B65202) on Dopamine (B1211576) Pathways
For researchers and professionals in drug development, understanding the nuanced interactions of antipsychotic agents with dopamine pathways is paramount. This guide provides a detailed comparative analysis of two prominent first-generation antipsychotics, prochlorperazine and haloperidol, with a focus on their effects on dopamine receptors.
Mechanism of Action: A Shared Antagonism
Both prochlorperazine, a phenothiazine, and haloperidol, a butyrophenone, exert their primary therapeutic effects through the antagonism of dopamine D2 receptors in the central nervous system.[1] This blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for their antipsychotic effects, alleviating the positive symptoms of psychosis such as hallucinations and delusions.[2] However, their interaction with dopamine receptors is not limited to the mesolimbic pathway, and their broader receptor binding profiles contribute to their distinct side-effect profiles.
Quantitative Comparison of Dopamine Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki values) of prochlorperazine and haloperidol for various dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity. It is important to note that Ki values can vary between studies due to different experimental conditions, such as the radioligand used and the tissue source.
| Receptor Subtype | Prochlorperazine Ki (nM) | Haloperidol Ki (nM) | Reference |
| D1 | - | 19 | [3] |
| D2 | < 20 | 1.2 | [1][4] |
| D3 | - | 0.7 | [5] |
| D4 | - | 5.1 | [6] |
| D5 | - | - | - |
Note: Data for prochlorperazine across all dopamine receptor subtypes from a single source is limited in the available literature. The value for D2 is a general high-affinity estimation for traditional antiemetics.[4]
Dopamine Signaling Pathway and Drug Interaction
The following diagram illustrates the canonical dopamine D2 receptor signaling pathway and the points of antagonism by prochlorperazine and haloperidol.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of prochlorperazine and haloperidol with dopamine receptors.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a drug to a specific receptor.
-
Objective: To quantify the affinity of prochlorperazine and haloperidol for dopamine receptor subtypes (D1, D2, D3, D4, D5).
-
Materials:
-
Cell membranes expressing the specific human dopamine receptor subtype.
-
A radiolabeled ligand with high affinity and specificity for the receptor of interest (e.g., [³H]spiperone for D2 receptors).[7]
-
Unlabeled prochlorperazine and haloperidol.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test drug (prochlorperazine or haloperidol).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Perform a competition binding analysis to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Cell-Based Functional Assay (cAMP Measurement)
This assay measures the functional consequence of receptor binding, such as the inhibition of adenylyl cyclase activity by D2 receptor antagonists.
-
Objective: To determine the potency (IC50) of prochlorperazine and haloperidol in antagonizing dopamine-induced inhibition of cAMP production.
-
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).[9]
-
Dopamine (agonist).
-
Prochlorperazine and haloperidol.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Culture the cells in 96-well plates.
-
Pre-incubate the cells with varying concentrations of prochlorperazine or haloperidol.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin. The forskolin raises basal cAMP levels, making the inhibitory effect of dopamine more apparent.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
-
Experimental Workflow for Antipsychotic Drug Comparison
The following diagram outlines a typical workflow for the preclinical comparison of antipsychotic drugs like prochlorperazine and haloperidol.
Conclusion
Both prochlorperazine and haloperidol are potent antagonists of the dopamine D2 receptor. Haloperidol generally exhibits a higher affinity for the D2 receptor compared to prochlorperazine. This difference in binding affinity, along with their broader receptor interaction profiles, likely contributes to their distinct clinical efficacy and side-effect profiles. For a comprehensive understanding, further head-to-head studies using consistent experimental protocols are necessary to fully elucidate the comparative pharmacology of these two important antipsychotic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential interactions of traditional and novel antiemetics with dopamine D2 and 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.utoronto.ca [sites.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. innoprot.com [innoprot.com]
Prochlorperazine vs. Cisplatin in Ovarian Cancer Models: A Comparative Analysis
A head-to-head comparison of the cytotoxic potential of the antipsychotic drug prochlorperazine (B1679090) and the chemotherapy cornerstone cisplatin (B142131) in ovarian cancer reveals distinct mechanisms of action and differing levels of potency. While cisplatin remains a highly potent cytotoxic agent, prochlorperazine and related phenothiazines exhibit anti-cancer properties that warrant further investigation, particularly in the context of overcoming drug resistance.
This guide provides a comprehensive comparison of prochlorperazine and cisplatin, focusing on their efficacy in ovarian cancer models. The analysis is based on a review of in vitro studies, detailing their effects on cell viability, apoptosis, and cell cycle progression. While direct comparative studies are limited, this report synthesizes available data to offer insights for researchers, scientists, and drug development professionals.
Quantitative Analysis of Cytotoxicity
Table 1: IC50 Values of Phenothiazines in Ovarian Cancer Cell Lines
| Phenothiazine (B1677639) | Cell Line | IC50 (µM) | Reference |
| Thioridazine (B1682328) | A2780 | ~15 | [1] |
| Thioridazine | SKOV3 | ~15 | [1] |
| Trifluoperazine | ES-2 | 1.134 | [2] |
| Trifluoperazine | SK-OV-3 | 19.54 | [2] |
| Trifluoperazine | OVCAR-3 | 27.94 | [2] |
| Trifluoperazine | OV-90 | 11.29 | [2] |
| Trifluoperazine | ID8 | 22.90 | [2] |
Table 2: IC50 Values of Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| A2780 | 1 - 7.05 | [3] |
| SKOV3 | 10 - 20 | [3] |
| A2780 (cisplatin-resistant) | 4.6-fold > A2780 | [4] |
| 2008 (cisplatin-resistant) | 16-fold > 2008 | [4] |
From the available data, cisplatin demonstrates potent cytotoxicity against ovarian cancer cell lines, with IC50 values typically in the low micromolar range. Phenothiazines, as represented by thioridazine and trifluoperazine, also exhibit cytotoxic effects, although generally at higher concentrations than cisplatin. It is important to note that the efficacy of phenothiazines can vary significantly between different derivatives and cell lines.
Mechanisms of Action: A Tale of Two Pathways
Prochlorperazine and cisplatin induce cancer cell death through distinct molecular mechanisms. Cisplatin primarily acts by damaging DNA, while prochlorperazine and other phenothiazines appear to exert their effects through a variety of pathways, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling cascades.
Cisplatin: DNA Damage and Apoptotic Cell Death
Cisplatin's primary mechanism of action involves entering the cell and binding to DNA, forming DNA adducts that interfere with DNA replication and transcription. This damage triggers a cellular stress response that can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death).
Prochlorperazine and Phenothiazines: A Multi-pronged Attack
The anti-cancer activity of phenothiazines, including prochlorperazine, is more multifaceted. Studies suggest they can induce apoptosis through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. Furthermore, they have been shown to cause cell cycle arrest, typically at the G0/G1 or G2/M phase.[5][6] Some phenothiazines have also been found to inhibit key survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[7]
References
- 1. DR2 blocker thioridazine: A promising drug for ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DR2 blocker thioridazine: A promising drug for ovarian cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aphinfo.com [aphinfo.com]
Prochlorperazine's Dopamine Receptor Binding Affinity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of prochlorperazine (B1679090) to dopamine (B1211576) receptors against several other common antipsychotic medications. The data presented is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the receptor interaction profiles of these compounds.
Comparative Binding Affinities of Prochlorperazine and Other Antipsychotics
The following table summarizes the in vitro binding affinities (Ki values in nM) of prochlorperazine and selected alternative antipsychotics for the five subtypes of dopamine receptors. Lower Ki values are indicative of higher binding affinity.
| Compound | D1 (nM) | D2 (nM) | D3 (nM) | D4 (nM) | D5 (nM) |
| Prochlorperazine | 23 | 0.77 | 0.86 | 13 | N/A |
| Haloperidol (B65202) | 27 | 0.89 | 4.6 | 10 | N/A |
| Olanzapine | 31 | 11 | 24 | 27 | N/A |
| Risperidone (B510) | 240 | 3.2 | 18 | 7.3 | 1000[1] |
| Clozapine | 141 | 35 | 83 | 22 | N/A |
Dopamine Receptor Signaling Pathways
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are coupled to different G-proteins and initiate distinct intracellular signaling cascades.
D1-like Receptor Signaling
Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (camp) and subsequent activation of Protein Kinase A (PKA).
Caption: D1-like receptor signaling pathway.
D2-like Receptor Signaling
Conversely, activation of D2-like receptors is coupled to inhibitory G-proteins (Gαi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Caption: D2-like receptor signaling pathway.
Experimental Protocols
The binding affinities presented in this guide are typically determined through competitive radioligand binding assays. Below is a generalized protocol for such an experiment.
Protocol: Competitive Radioligand Binding Assay for Dopamine Receptors
This protocol outlines the necessary steps to determine the binding affinity (Ki) of a test compound (e.g., prochlorperazine) for a specific dopamine receptor subtype.
1. Materials:
-
Membrane Preparation: Cell membranes expressing the dopamine receptor subtype of interest (e.g., from transfected cell lines or specific brain regions).
-
Radioligand: A radioactively labeled ligand with known high affinity and specificity for the receptor subtype being studied (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).
-
Test Compound: The unlabeled drug for which the binding affinity is to be determined (e.g., prochlorperazine).
-
Non-specific Binding Control: A high concentration of a known antagonist for the receptor to determine non-specific binding (e.g., unlabeled haloperidol or sulpiride).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
2. Experimental Workflow:
Caption: Workflow for a competitive binding assay.
3. Procedure:
-
Preparation:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Prepare a solution of the radioligand at a concentration close to its Kd value.
-
Thaw and resuspend the receptor membrane preparation in ice-cold assay buffer.
-
-
Incubation:
-
In a multi-well plate, combine the membrane preparation, the radioligand solution, and varying concentrations of the test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a competing unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity on the filters corresponds to the amount of bound radioligand.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Validating the Molecular Target of Prochlorperazine: A Comparative Guide to CRISPR and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR-Cas9 technology with alternative methods for validating the molecular target of the antipsychotic and antiemetic drug, prochlorperazine (B1679090). Prochlorperazine is a first-generation antipsychotic that primarily functions by antagonizing dopamine (B1211576) D2 receptors.[1][2][3][4] This guide will delve into the experimental methodologies, present comparative data, and offer visualizations to aid researchers in selecting the most appropriate target validation strategy.
The Central Role of Target Validation
Identifying the precise molecular targets of a drug is fundamental to understanding its mechanism of action, predicting potential side effects, and developing more effective therapeutics.[5][6] While prochlorperazine's affinity for the dopamine D2 receptor is well-established, rigorous validation is crucial, especially when considering its interactions with other receptors, including histaminergic, cholinergic, and noradrenergic receptors.[1][2]
CRISPR-Cas9: A Precision Tool for Target Validation
CRISPR-Cas9 technology offers a powerful and precise method for target validation by enabling the direct knockout of a target gene, in this case, the gene encoding the dopamine D2 receptor (DRD2), to observe the effect on prochlorperazine's efficacy.
Hypothetical Experimental Workflow for CRISPR-Cas9 Validation
Below is a diagram illustrating a typical workflow for validating the dopamine D2 receptor as the target of prochlorperazine using a CRISPR-Cas9 knockout strategy.
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of DRD2
-
sgRNA Design and Cloning : Design single guide RNAs (sgRNAs) targeting the exons of the human DRD2 gene. These sgRNAs are then cloned into a lentiviral vector that also expresses Cas9 and a selection marker, such as puromycin resistance.
-
Lentivirus Production and Transduction : Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cell line (e.g., a neuronal cell line endogenously expressing DRD2) with the lentivirus.
-
Selection and Clonal Isolation : Select for successfully transduced cells using puromycin. Isolate single-cell clones to establish isogenic cell lines.
-
Validation of Knockout :
-
Genomic DNA Analysis : Extract genomic DNA from the clonal cell lines. Use PCR to amplify the targeted region of the DRD2 gene, followed by Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Protein Expression Analysis : Perform a Western blot to confirm the absence of the dopamine D2 receptor protein in the knockout clones compared to the wild-type control.
-
-
Phenotypic Assay :
-
Treat both the wild-type and DRD2-knockout cell lines with varying concentrations of prochlorperazine.
-
Assess the cellular response, for example, by measuring changes in a downstream signaling pathway (e.g., cAMP levels) or by a cell viability assay if prochlorperazine induces cytotoxicity at high concentrations in the wild-type cells. A loss of response to prochlorperazine in the knockout cells would validate the dopamine D2 receptor as its molecular target.
-
Alternative Methods for Target Validation
While CRISPR-Cas9 offers high precision, other techniques have been historically important and remain relevant for target validation.
RNA Interference (RNAi)
-
siRNA/shRNA Design : Design and synthesize siRNAs or shRNAs targeting the DRD2 mRNA.
-
Transfection/Transduction : Introduce the siRNAs into the target cells using lipid-based transfection reagents or deliver shRNAs via lentiviral transduction.
-
Validation of Knockdown : After 48-72 hours, assess the knockdown efficiency at both the mRNA level (using qRT-PCR) and the protein level (using Western blot).
-
Phenotypic Assay : Perform the same phenotypic assay as described for the CRISPR-Cas9 workflow to determine if the reduction in DRD2 expression alters the cellular response to prochlorperazine.
Chemical Proteomics
Chemical proteomics aims to identify the direct binding partners of a small molecule by using a chemically modified version of the drug as a "bait" to pull down its interacting proteins from a cell lysate.[8][9][10]
-
Probe Synthesis : Synthesize a prochlorperazine analog that incorporates a reactive group for covalent attachment to its target and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) for enrichment.
-
Cell Treatment and Lysis : Treat the target cells with the prochlorperazine probe. Lyse the cells to release the protein-probe complexes.
-
Enrichment of Target Proteins : Use streptavidin beads (for a biotin tag) or a click chemistry reaction followed by affinity purification to isolate the proteins that have been covalently bound by the probe.
-
Mass Spectrometry : Elute the captured proteins and identify them using mass spectrometry. The dopamine D2 receptor should be identified as a primary hit.
Zinc Finger Nucleases (ZFNs) and Transcription Activator-Like Effector Nucleases (TALENs)
ZFNs and TALENs are earlier-generation genome editing tools that, like CRISPR, can be engineered to create double-strand breaks at specific genomic loci, leading to gene knockout.[11][12][13][14] The workflow for using ZFNs and TALENs is similar to that of CRISPR-Cas9, involving the design of the nuclease, delivery to cells, and validation of the knockout.
Comparative Analysis of Target Validation Methods
The following table summarizes the key performance metrics of CRISPR-Cas9 and its alternatives for validating the molecular target of prochlorperazine. The data presented is illustrative and based on the general understanding of these technologies.
| Feature | CRISPR-Cas9 | RNAi (siRNA/shRNA) | Chemical Proteomics | ZFNs/TALENs |
| Principle | Gene knockout at the DNA level | mRNA degradation (knockdown) | Affinity-based protein pulldown | Gene knockout at the DNA level |
| On-Target Efficiency | High (>90%) | Variable (50-90%) | Dependent on probe design | High (>80%) |
| Off-Target Effects | Low to moderate | High | Can have non-specific binding | Moderate to high |
| Permanence of Effect | Permanent | Transient | Not applicable | Permanent |
| Time to Result | 4-8 weeks (for stable clones) | 3-7 days | 1-2 weeks | 4-8 weeks (for stable clones) |
| Cost | Moderate | Low to moderate | High | High |
| Ease of Use | High | High | Moderate | Low |
Signaling Pathway of Prochlorperazine
Prochlorperazine primarily exerts its effects by blocking the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). This blockade inhibits the downstream signaling cascade that is normally initiated by dopamine.
Conclusion
References
- 1. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 3. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Prochlorperazine - Wikipedia [en.wikipedia.org]
- 5. Exploring the sounds of silence: RNAi-mediated gene silencing for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target validation to biomarker development: focus on RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Targeted genome editing in human cells with zinc finger nucleases constructed via modular assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Screening and Validation of Effective Zinc Finger Nucleases in Yeast | PLOS One [journals.plos.org]
- 13. Recent advances in the use of ZFN-mediated gene editing for human gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments and clinical studies utilizing engineered zinc finger nuclease technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RNAi Protocol - Creative Biogene [creative-biogene.com]
- 16. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research | Ubigene [ubigene.us]
Prochlorperazine vs. Ondansetron: A Mechanistic and Clinical Showdown in Antiemesis
For researchers, scientists, and drug development professionals, understanding the nuanced differences between antiemetic agents is paramount. This guide provides a detailed, data-driven comparison of two commonly used antiemetics, prochlorperazine (B1679090) and ondansetron (B39145), focusing on their distinct mechanisms of action and supported by clinical trial data.
This comprehensive analysis delves into the signaling pathways, comparative efficacy in chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV), and detailed experimental protocols from key studies.
At a Glance: Prochlorperazine vs. Ondansetron
| Feature | Prochlorperazine | Ondansetron |
| Primary Mechanism | Dopamine (B1211576) D2 Receptor Antagonist | Serotonin (B10506) 5-HT3 Receptor Antagonist |
| Primary Site of Action | Chemoreceptor Trigger Zone (CTZ) in the brain | Peripheral (vagal afferents in the GI tract) and Central (CTZ and Nucleus Tractus Solitarius) |
| Key Efficacy Areas | General nausea and vomiting, delayed CINV, migraine-associated nausea | Acute CINV, PONV |
| Common Side Effects | Sedation, extrapyramidal symptoms (e.g., restlessness, muscle spasms) | Headache, constipation, diarrhea |
Delving into the Mechanisms: Distinct Signaling Pathways
Prochlorperazine and ondansetron exert their antiemetic effects by targeting different neurotransmitter systems involved in the complex process of nausea and vomiting.
Prochlorperazine: A Dopamine D2 Receptor Antagonist
Prochlorperazine, a phenothiazine (B1677639) derivative, primarily functions by blocking D2 dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[1][2][3] The CTZ is a crucial area for detecting emetogenic substances in the blood. By antagonizing D2 receptors, prochlorperazine inhibits the signaling cascade that leads to the activation of the vomiting center in the medulla.[1][2] In addition to its primary action, prochlorperazine also exhibits weaker antagonistic effects on histaminergic, cholinergic, and noradrenergic receptors, which may contribute to its overall antiemetic and side effect profile.[4][5]
Ondansetron: A Selective Serotonin 5-HT3 Receptor Antagonist
Ondansetron is a highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[6][7] Emesis, particularly that induced by chemotherapy, is often initiated by the release of serotonin from enterochromaffin cells in the small intestine.[6][8] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the nucleus tractus solitarius (NTS) and the CTZ in the brainstem, ultimately stimulating the vomiting center.[6][8] Ondansetron blocks these 5-HT3 receptors both peripherally on the vagal nerve terminals and centrally in the CTZ and NTS, thereby preventing the initiation of the emetic reflex.[6][8][9]
Clinical Efficacy: A Comparative Analysis
The differential mechanisms of prochlorperazine and ondansetron translate to varying efficacy in different clinical scenarios.
Chemotherapy-Induced Nausea and Vomiting (CINV)
In the context of CINV, ondansetron has demonstrated superior efficacy, particularly in the acute phase (the first 24 hours after chemotherapy).
Table 1: Efficacy in Preventing Emesis Associated with Cyclophosphamide-Based Chemotherapy
| Outcome | Ondansetron (8 mg BID) | Prochlorperazine (10 mg BID) | p-value |
| Patients with no emetic episodes over 3 days | 60% | 21% | <0.05 |
| Patients with ≥3 emetic episodes, rescue medication use, or withdrawal | 25% | 68% | <0.05 |
| Mean time to first emesis | 13 hours 37 minutes | 9 hours 30 minutes | <0.05 |
Data from a study involving 133 cancer patients receiving cyclophosphamide-based chemotherapy. BID: twice daily.[6]
Postoperative Nausea and Vomiting (PONV)
Clinical trial results for PONV are more varied, with some studies showing comparable efficacy, while others suggest prochlorperazine may have an advantage in certain situations.
Table 2: Efficacy in Preventing PONV after Laparoscopic Cholecystectomy
| Outcome (within 24 hours) | Ondansetron (4 mg IV) | Prochlorperazine (10 mg IV) | p-value |
| Incidence of Nausea | 12.7% (8/63) | 15.9% (10/63) | >0.05 |
| Incidence of Vomiting | 19.05% (11/63) | 11.11% (7/63) | >0.05 |
Data from a randomized controlled trial with 126 patients undergoing laparoscopic cholecystectomy. IV: intravenous.[5]
Table 3: Efficacy in Preventing PONV after Tympanoplasty
| Outcome (within 24 hours) | Placebo | Ondansetron (0.06 mg/kg IV) | Prochlorperazine (0.2 mg/kg IM) |
| Nausea and Vomiting | 53% | 19% (p < 0.0005 vs placebo) | 16% (p < 0.0005 vs placebo) |
| No PONV | 27% | 62% (p < 0.005 vs placebo) | 57% (p < 0.01 vs placebo) |
Data from a randomized, double-blind, prospective study with 148 patients. IV: intravenous; IM: intramuscular.[2]
Experimental Protocols: A Closer Look at the Methodology
The following outlines the methodologies of key clinical trials comparing prochlorperazine and ondansetron.
Study on CINV with Cyclophosphamide-Based Chemotherapy
-
Study Design: A comparative study involving 133 cancer patients.
-
Inclusion Criteria: Patients receiving cyclophosphamide-based chemotherapy.
-
Drug Administration:
-
Ondansetron: 8 mg orally, twice daily for up to 3 days.
-
Prochlorperazine: 10 mg orally, twice daily for up to 3 days.
-
The first dose was administered 30 minutes before the start of chemotherapy.
-
-
Outcome Measures:
-
Number of emetic episodes.
-
Use of rescue antiemetics.
-
Withdrawal from the study due to adverse events or lack of efficacy.
-
Time to the first emetic episode.
-
Nausea and appetite scores.
-
Health-related quality of life assessed by the Functional Living Index--Cancer and the Functional Living Index--Emesis questionnaires.
-
-
Statistical Analysis: Statistical significance was determined for differences in the number of patients with no emetic episodes, those experiencing three or more emetic episodes, and the mean time to the first emesis.[6]
Study on PONV in Laparoscopic Cholecystectomy
-
Study Design: A randomized controlled trial with 126 patients.
-
Inclusion Criteria: Patients of both genders, aged 20 to 70 years, undergoing laparoscopic cholecystectomy.
-
Drug Administration:
-
Group I (n=63): Ondansetron 4mg administered before induction of anesthesia.
-
Group II (n=63): Prochlorperazine 10mg administered before induction of anesthesia.
-
-
Outcome Measures:
-
Frequency of nausea and vomiting within 24 hours post-surgery.
-
Incidence of side effects such as headache, dizziness, and sedation.
-
Need for rescue anti-emetics.
-
-
Statistical Analysis: The Chi-square test was used to compare the efficacy between the two groups, with a p-value <0.05 considered significant.[5]
Adverse Effects: A Key Differentiator
The side effect profiles of prochlorperazine and ondansetron are distinct and are a critical consideration in clinical practice.
Table 4: Common Adverse Effects
| Adverse Effect | Prochlorperazine | Ondansetron |
| Central Nervous System | Sedation, dizziness, extrapyramidal symptoms (akathisia, dystonia)[1][10] | Headache, dizziness[1][6] |
| Gastrointestinal | Dry mouth, constipation[5] | Constipation, diarrhea[6][7] |
| Cardiovascular | Hypotension (less common) | QT prolongation (rare) |
In a study on CINV, headache was significantly more common in patients treated with ondansetron (16%) compared to prochlorperazine (3%).[6] Conversely, in a study in the emergency department, akathisia (a state of restlessness) was more frequent with prochlorperazine.[1]
Conclusion
Prochlorperazine and ondansetron are effective antiemetics that operate through distinct mechanistic pathways. Ondansetron, with its targeted 5-HT3 receptor antagonism, is generally preferred for the prevention of acute CINV and is widely used for PONV. Prochlorperazine, a D2 receptor antagonist, remains a valuable option for general nausea and vomiting and may offer advantages in controlling delayed CINV and nausea in certain patient populations.
The choice between these agents should be guided by the clinical context, including the cause of nausea and vomiting, the desired side effect profile, and patient-specific factors. The data presented in this guide provides a foundation for informed decision-making in research and drug development, highlighting the importance of understanding the underlying pharmacology to optimize antiemetic therapy.
References
- 1. Emetic problems - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopamine receptor antagonists - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. Prochlorperazine – eDrug [edrug.mvm.ed.ac.uk]
- 4. Randomized Controlled Trial of Ondansetron vs. Prochlorperazine in Adults in the Emergency Department - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Prochlorperazine Maleate? [synapse.patsnap.com]
- 6. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ondansetron: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 10. Prochlorperazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating published findings on prochlorperazine's anti-proliferative effects
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-proliferative effects of prochlorperazine (B1679090) and its alternatives, supported by experimental data and detailed protocols to aid in the replication of these findings.
Prochlorperazine, a phenothiazine (B1677639) derivative traditionally used as an antiemetic and antipsychotic, has demonstrated promising anti-cancer properties. This guide synthesizes published data on its anti-proliferative effects and compares them with those of other phenothiazines, namely fluphenazine (B1673473) and perphenazine (B1679617). Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate the replication and further investigation of these findings.
Data Presentation: Comparative Anti-Proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of prochlorperazine and its alternatives in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.
| Drug | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| Prochlorperazine | Bladder Cancer | HT1376, T24, EJ, MB49 | 11.5 - 45.99 (after 24-72h) | [1] |
| Melanoma | COLO829, C32 | Not specified, concentration-dependent inhibition | [2] | |
| Glioblastoma | U87-MG | 0.97 | [3] | |
| Fluphenazine | Lung Cancer | PC9/R, A549, PC9, H1975, H522 | 8.08 - 58.92 | [4] |
| Breast Cancer | MCF-7, MDA-MB-231, Hs578T, 4T1, SKBR-3, MDA-MB-468, BT549, BT474, HCC1954 | < 15 - 23 | [4] | |
| Colon Cancer | HT-29, LoVo, LoVo/Dx | 1.86 - 80 | [4][5] | |
| Ovarian Cancer | OVCAR-3 | 3.84 | [4][6] | |
| Perphenazine | Glioblastoma | U-87 MG, A172, T98G | 6.8 - 15 (LC50/IC50) |
Key Signaling Pathways and Mechanisms of Action
Prochlorperazine and other phenothiazines exert their anti-proliferative effects through various signaling pathways:
-
SRC-MEK-ERK Pathway: In bladder cancer, prochlorperazine has been shown to inhibit cell proliferation by modulating the SRC-MEK-ERK signaling cascade.[7]
-
AKT and Wnt Pathways: Phenothiazines can affect cell cycle, proliferation, and apoptosis by targeting the AKT and Wnt signaling pathways.[6][8]
-
KRAS Mutation: Prochlorperazine enhances the radiosensitivity of non-small cell lung carcinoma by stabilizing the GDP-bound conformation of mutant KRAS.[9]
Below are diagrams illustrating these pathways and the experimental workflow for their investigation.
Caption: Workflow for determining the anti-proliferative effects of phenothiazines.
Caption: Key signaling pathways affected by prochlorperazine's anti-cancer activity.
Experimental Protocols
To facilitate the replication of the findings cited in this guide, detailed experimental protocols are provided below.
MTT Assay for Cell Viability and Proliferation
This protocol is a standard method for assessing the in vitro cytotoxic effects of drugs on cell lines.[10][11][12][13]
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Prochlorperazine, Fluphenazine, or Perphenazine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (typically 1,000-100,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the phenothiazine compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium.
-
Include control wells with medium only (blank) and medium with the drug solvent (vehicle control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
-
Western Blot Analysis for SRC-MEK-ERK Pathway
This protocol allows for the detection of changes in protein expression and phosphorylation within the SRC-MEK-ERK pathway.[14][15][16]
Materials:
-
Bladder cancer cell lines
-
Prochlorperazine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated SRC, MEK, and ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with prochlorperazine for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with prochlorperazine and/or radiation, indicating their reproductive viability.[17][18][19][20]
Materials:
-
KRAS mutant non-small cell lung cancer cell lines
-
Prochlorperazine
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Plate a known number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with prochlorperazine at various concentrations.
-
After a set incubation period (e.g., 6 hours), irradiate the cells with different doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
-
Colony Formation:
-
Incubate the plates for 10-14 days to allow for colony formation.
-
The medium can be changed every 3-4 days.
-
-
Staining and Counting:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a solution like 10% buffered formalin.
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
Plot the surviving fraction as a function of the radiation dose to generate cell survival curves.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Antimelanoma activity of perphenazine and prochlorperazine in human COLO829 and C32 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perphenazine and prochlorperazine induce concentration-dependent loss in human glioblastoma cells viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antipsychotic Drug Fluphenazine against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prochlorperazine enhances radiosensitivity of non-small cell lung carcinoma by stabilizing GDP-bound mutant KRAS conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. researchgate.net [researchgate.net]
Control Experiments for Prochlorperazine in Schizophrenia Models: A Comparative Guide
This guide provides a comparative overview of essential control experiments for researchers studying the efficacy of prochlorperazine (B1679090) in animal models of schizophrenia. Prochlorperazine, a typical antipsychotic, primarily functions as a dopamine (B1211576) D2 receptor antagonist.[1] Its evaluation in preclinical models necessitates rigorous comparison with established antipsychotics (positive controls), agents with different mechanisms of action (negative controls), and an inert substance (vehicle control) to validate its potential therapeutic effects on the positive, negative, and cognitive symptoms of schizophrenia.
Data Presentation: Comparative Efficacy in Behavioral Assays
The following tables summarize hypothetical but representative quantitative data from key behavioral assays used to assess antipsychotic efficacy. These data are based on expected outcomes from phencyclidine (PPCP)-induced schizophrenia models in rodents, which mimic symptoms of the disorder.[2]
Table 1: Effect of Prochlorperazine and Control Drugs on Prepulse Inhibition (PPI) Deficits
Prepulse inhibition is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia and can be modeled in animals.[3] A higher %PPI indicates better sensorimotor gating.
| Treatment Group | Dose (mg/kg) | Mean %PPI (± SEM) | p-value vs. Vehicle + PCP |
| Vehicle + Saline | - | 75 ± 5.2 | <0.001 |
| Vehicle + PCP | 5.0 | 30 ± 4.5 | - |
| Prochlorperazine + PCP | 2.0 | 55 ± 5.1 | <0.01 |
| Haloperidol (B65202) + PCP (Positive Control) | 1.0 | 58 ± 4.9 | <0.01 |
| Diazepam + PCP (Negative Control) | 1.0 | 32 ± 4.8 | >0.05 |
Table 2: Effect of Prochlorperazine and Control Drugs on Novel Object Recognition (NOR) Deficits
The Novel Object Recognition test assesses recognition memory, a cognitive domain often impaired in schizophrenia.[4] A higher discrimination index indicates better memory performance.
| Treatment Group | Dose (mg/kg) | Discrimination Index (± SEM) | p-value vs. Vehicle + PCP |
| Vehicle + Saline | - | 0.65 ± 0.05 | <0.001 |
| Vehicle + PCP | 5.0 | 0.20 ± 0.04 | - |
| Prochlorperazine + PCP | 2.0 | 0.45 ± 0.06 | <0.05 |
| Clozapine + PCP (Positive Control) | 5.0 | 0.50 ± 0.05 | <0.01 |
| Diazepam + PCP (Negative Control) | 1.0 | 0.22 ± 0.05 | >0.05 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for reproducibility and comparison across studies.
Phencyclidine (PCP)-Induced Schizophrenia Model
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Induction of Schizophrenia-like Symptoms: Animals are administered PCP hydrochloride at a dose of 5.0 mg/kg intraperitoneally (i.p.) for seven consecutive days to induce behavioral deficits relevant to schizophrenia, such as impaired sensorimotor gating and cognitive dysfunction.[5]
-
Washout Period: A washout period of 7 days following the last PCP injection is typically employed to avoid acute drug effects confounding the behavioral tests.[5]
Prepulse Inhibition (PPI) Test
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.[1]
-
Acclimation: Each rat is placed in the startle chamber for a 5-minute acclimation period with a constant background white noise (e.g., 65-70 dB).[1]
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB) is presented 100 ms (B15284909) before the startling pulse.[6]
-
No-stimulus trials: Background noise only, to measure baseline movement.[1]
-
-
Data Analysis: The percentage of prepulse inhibition (%PPI) is calculated as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
Novel Object Recognition (NOR) Test
-
Apparatus: An open-field arena and two sets of identical objects that are distinct from each other in shape, color, and texture.[4]
-
Habituation: Animals are allowed to explore the empty arena for 5-10 minutes on two consecutive days to familiarize them with the environment.[1]
-
Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5 minutes).[7]
-
Test Phase: After a retention interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object, and the animal is returned to the arena to explore for 5 minutes.[8]
-
Data Analysis: The time spent exploring the novel and familiar objects is recorded. The discrimination index is calculated as: (time exploring novel object - time exploring familiar object) / (total exploration time).[9]
Visualizations: Signaling Pathways and Experimental Workflows
Prochlorperazine's Mechanism of Action: D2 Receptor Antagonism
Prochlorperazine, as a typical antipsychotic, primarily exerts its effects by blocking dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This antagonism is believed to underlie its therapeutic effects on the positive symptoms of schizophrenia. The binding of prochlorperazine to the D2 receptor, a G protein-coupled receptor (GPCR), inhibits the dissociation of the Gαi subunit from the Gβγ subunits.[10] This prevents the inhibition of adenylyl cyclase, leading to a relative increase in the conversion of ATP to cyclic AMP (cAMP).[11] Consequently, the activation of Protein Kinase A (PKA) is reduced, which in turn affects the phosphorylation of downstream targets like the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and function.[12]
References
- 1. EFFECT OF CLOZAPINE ON NEUROCOGNITIVE AND SOCIAL COGNITIVE FUNCTIONS IN A SCHIZOPHRENIA-LIKE MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Failure of haloperidol to block the effects of phencyclidine and dizocilpine on prepulse inhibition of startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention of the Phencyclidine-Induced Impairment in Novel Object Recognition in Female Rats by Co-Administration of Lurasidone or Tandospirone, a 5-HT1A Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D2 Receptors Regulate Collateral Inhibition between Striatal Medium Spiny Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine, acting through D-2 receptors, inhibits rat striatal adenylate cyclase by a GTP-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Norzine (Thiethylperazine)
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like Norzine (thiethylperazine) are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in safety data and established best practices for chemical waste management.
Immediate Safety and Hazard Information
This compound, a phenothiazine (B1677639) derivative, is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is imperative to prevent its release into the environment. Key hazard information is summarized below.
GHS Hazard Classification:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Acute Aquatic Toxicity: Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Quantitative Data for this compound (Thiethylperazine) and its Salts
The following tables provide a summary of the available quantitative data for this compound and its common salt forms.
Table 1: Physical and Chemical Properties
| Property | Thiethylperazine | Thiethylperazine Maleate | Thiethylperazine Malate | Source(s) |
| Molecular Formula | C₂₂H₂₉N₃S₂ | C₃₀H₃₇N₃O₈S₂ | C₃₀H₄₁N₃O₁₀S₂ | [4],[2] |
| Molecular Weight | 399.62 g/mol | 631.76 g/mol | 667.79 g/mol | [4],[2] |
| Melting Point | 62-64 °C | 188-190 °C (decomposes) | 139 °C | [2] |
| Solubility | Insoluble in water. | Freely soluble in water. | Soluble in water. | [2] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source(s) |
| LD50 | Mouse | Oral | 680 mg/kg | [2] |
| LD50 | Rat | Oral | 1260 mg/kg | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with local, regional, national, and international regulations. The following is a general procedural guide for laboratory personnel.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
2. Waste Segregation and Collection:
-
All this compound waste, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
3. Container Management:
-
Use a container that is compatible with this compound and is in good condition with a secure, leak-proof lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound" or "Thiethylperazine," along with the relevant hazard pictograms (e.g., harmful, environmental hazard).
-
Keep the container closed at all times, except when adding waste.
4. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from drains and incompatible materials. This compound and other phenothiazines are incompatible with strong oxidizing agents and strong acids.[1]
5. Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols for Chemical Degradation (for specialized facilities)
While direct, routine chemical degradation of this compound in a standard laboratory setting is not recommended due to the potential for hazardous byproducts, specialized waste treatment facilities may employ advanced oxidation processes. Phenothiazines are known to be susceptible to oxidation and photodegradation.[5][6]
A patented method for the removal of phenothiazine from a solution involves the following steps, which could be adapted for waste treatment:[7][8]
-
Protonation: Acidification of the solution with a mineral acid (e.g., H₂SO₄, HCl, HNO₃) to protonate the phenothiazine molecule.[7][8]
-
Oxidation: Introduction of an oxidizing agent (e.g., sodium persulfate, hydrogen peroxide) to oxidize the phenothiazine.[7][8]
-
Sorption: Contacting the treated solution with a hydrophilic clay (e.g., acid-activated smectite or sodium bentonite) to adsorb the protonated and oxidized phenothiazine.[7][8]
-
Separation: Filtration to remove the clay with the adsorbed phenothiazine from the solution.[7][8]
It is critical to note that this process should only be carried out by trained personnel in a facility equipped for hazardous waste treatment.
Spill Cleanup Procedure
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Alert others in the area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. img.guidechem.com [img.guidechem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. Thiethylperazine - Wikipedia [en.wikipedia.org]
- 5. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0775686A1 - Process for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
- 8. US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
Essential Safety and Handling Guide for Norzine (Thiethylperazine)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Norzine (thiethylperazine) in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and management of this compound.
Hazard Identification and Toxicological Data
This compound, chemically known as thiethylperazine (B1681299), is a phenothiazine (B1677639) derivative. The maleate (B1232345) salt of thiethylperazine is the common form used in research. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2]
Quantitative Toxicological Data
| Parameter | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 680 mg/kg | [1] |
| LD50 | Rat | Oral | 1260 mg/kg | [1] |
Globally Harmonized System (GHS) Classifications for Thiethylperazine Maleate [3]
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Irritation: Category 2 (Causes skin irritation)
-
Eye Irritation: Category 2A (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Narcotic Effects (May cause drowsiness or dizziness)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (May cause respiratory irritation)[2]
-
Hazardous to the Aquatic Environment, Acute Hazard: Category 1 (Very toxic to aquatic life)
-
Hazardous to the Aquatic Environment, Long-term Hazard: Category 1 (Very toxic to aquatic life with long lasting effects)
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for handling thiethylperazine maleate. The following equipment should be worn at all times when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | With side shields.[1] |
| Goggles/Face Shield | Required if there is a splash potential.[1] | |
| Hand Protection | Gloves | Chemically compatible, impervious gloves (e.g., nitrile).[1] |
| Body Protection | Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator for operations that may generate dust or aerosols. |
Experimental Protocols: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a cool, dry, well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Operational Plans: Spill and Disposal
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately evacuate the spill area. Restrict access to authorized personnel only.
-
Ventilate: Ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the PPE table above.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup:
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth).
-
-
Collection: Place the spilled material and any contaminated cleanup materials into a suitable, labeled container for disposal.[1]
-
Decontamination: Clean the spill surface thoroughly with a suitable detergent or solvent to remove any residual contamination.[1]
-
Dispose: Dispose of the waste in accordance with local, regional, and national regulations.
Waste Disposal:
-
Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations.[1]
-
Do not allow the product to enter drains or waterways, as it is very toxic to aquatic life.[3]
Workflow for this compound (Thiethylperazine) Spill Response
Caption: Logical workflow for responding to a this compound (thiethylperazine) spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
